molecular formula C13H12N2O2 B188411 N-(2-methoxyphenyl)nicotinamide CAS No. 70301-27-8

N-(2-methoxyphenyl)nicotinamide

Cat. No.: B188411
CAS No.: 70301-27-8
M. Wt: 228.25 g/mol
InChI Key: JTYKITZXNYVOSY-UHFFFAOYSA-N
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Description

N-(2-Methoxyphenyl)nicotinamide is a chemical compound with the molecular formula C13H12N2O2 and a molecular weight of 228.25 g/mol . This nicotinamide derivative is of significant interest in pharmacological and biochemical research, particularly in the study of enzyme inhibition. As part of the nicotinamide derivative family, it serves as a key scaffold for investigating SIRT1 inhibition . SIRT1 is a NAD+-dependent deacetylase involved in critical cellular processes such as gene silencing, metabolism, and aging. Inhibitors like this compound bind to a conserved site on the enzyme, potentially blocking the conformational changes necessary for NAD+ hydrolysis and thereby modulating its activity . This mechanism provides researchers with a valuable tool for probing epigenetic pathways and cellular signaling. The compound should be stored sealed in a dry environment at 2-8°C to maintain stability . This product is intended for research purposes and laboratory use only. It is not intended for human consumption or diagnostic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(2-methoxyphenyl)pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O2/c1-17-12-7-3-2-6-11(12)15-13(16)10-5-4-8-14-9-10/h2-9H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTYKITZXNYVOSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20354931
Record name N-(2-methoxyphenyl)nicotinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20354931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70301-27-8
Record name N-(2-methoxyphenyl)nicotinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20354931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Synthesis of N-(2-methoxyphenyl)nicotinamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Molecule: N-(2-methoxyphenyl)nicotinamide Chemical Class: Diaryl Amide / Nicotinamide Derivative Primary Applications: Kinase inhibitor scaffold, P2X7 receptor antagonist intermediate, and fragment-based drug discovery (FBDD).[1]

This technical guide details the synthesis of this compound, focusing on the coupling of nicotinic acid (or its activated derivatives) with o-anisidine (2-methoxyaniline).[1] While a seemingly simple amide coupling, the presence of the ortho-methoxy group introduces steric hindrance and electronic donation that requires precise protocol management to suppress side reactions and maximize yield.

Two distinct pathways are presented:

  • The Acyl Chloride Route: Optimized for gram-to-kilogram scale-up.[1]

  • The HATU-Mediated Route: Optimized for high-throughput medicinal chemistry (mg scale) and library generation.[1]

Part 1: Retrosynthetic Analysis & Strategy

The strategic disconnection of the amide bond reveals two primary precursors: the electrophilic nicotinoyl moiety and the nucleophilic aniline.

Retrosynthesis Target Target: This compound Disconnection Target->Disconnection Amide Disconnection Nicotinic Precursor A: Nicotinic Acid / Chloride (Electrophile) Disconnection->Nicotinic Aniline Precursor B: 2-Methoxyaniline (Nucleophile) Disconnection->Aniline

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the pyridine and anisole rings.[1]

Critical Chemical Considerations
  • Steric Hindrance: The methoxy group at the ortho position of the aniline creates steric bulk, potentially slowing nucleophilic attack compared to para-anisidine.

  • Nucleophilicity: The methoxy group is electron-donating (

    
     effect), increasing the nucleophilicity of the amine. However, the steric factor often dominates; therefore, highly activated electrophiles (Acid Chlorides or HATU esters) are preferred over slower coupling agents like DCC.[1]
    
  • Regioselectivity: The pyridine nitrogen is basic. In acid chloride protocols, it can form salts or compete as a nucleophile.[1] Using a stoichiometric base (TEA/DIPEA) is mandatory to scavenge HCl and prevent pyridine protonation, which would deactivate the system.[1]

Part 2: Synthesis Protocols

Method A: Acyl Chloride Route (Scale-Up Preferred)

This method utilizes nicotinoyl chloride hydrochloride .[1] It is rapid, cost-effective, and ideal for generating large quantities.[1]

Reagents
  • Substrate: 2-Methoxyaniline (1.0 equiv)[1]

  • Reagent: Nicotinoyl chloride hydrochloride (1.1 equiv)[1]

  • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.5 - 3.0 equiv)[1]

  • Solvent: Dichloromethane (DCM) (Anhydrous)[1]

Step-by-Step Protocol
  • Preparation: In a flame-dried round-bottom flask under Nitrogen (

    
    ) atmosphere, dissolve 2-methoxyaniline  (10 mmol, 1.23 g) in anhydrous DCM (40 mL).
    
  • Base Addition: Add TEA (25 mmol, 3.5 mL). The solution may warm slightly; cool to 0°C using an ice bath.

    • Why: The extra equivalents of base are required to neutralize the HCl from the nicotinoyl chloride salt and the HCl generated during the reaction.

  • Electrophile Addition: Slowly add nicotinoyl chloride hydrochloride (11 mmol, 1.96 g) portion-wise over 15 minutes.

    • Control: Maintain temperature < 5°C to prevent exotherms that could lead to bis-acylation or degradation.[1]

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours.

    • Monitoring: Check via TLC (5% MeOH in DCM).[1] The aniline spot should disappear.

  • Workup (Self-Validating Step):

    • Dilute with DCM (50 mL).[1]

    • Wash 1: Saturated

      
       (removes unreacted acid/HCl salts).[1]
      
    • Wash 2: 0.1 M HCl (Critical Step: This protonates any unreacted pyridine or aniline, pulling them into the aqueous phase, leaving the neutral amide product in the organic phase).

    • Wash 3: Brine.[1]

  • Isolation: Dry over

    
    , filter, and concentrate in vacuo. Recrystallize from EtOH/Hexane if necessary.
    
Method B: HATU-Mediated Coupling (Medicinal Chemistry Preferred)

This method avoids the handling of moisture-sensitive acid chlorides and is generally milder, offering higher purity profiles for biological screening.[1]

Reagents
  • Substrate A: Nicotinic Acid (1.0 equiv)[1]

  • Substrate B: 2-Methoxyaniline (1.1 equiv)[1]

  • Coupling Agent: HATU (1.2 equiv)[1]

  • Base: DIPEA (Hunig’s Base) (3.0 equiv)[1]

  • Solvent: DMF (Dimethylformamide)[1]

Step-by-Step Protocol
  • Activation: Dissolve nicotinic acid (1.0 mmol) in DMF (5 mL). Add DIPEA (3.0 mmol) and stir for 5 minutes.

  • Active Ester Formation: Add HATU (1.2 mmol). The solution typically turns yellow/orange. Stir for 15–30 minutes at RT.[1]

    • Mechanism:[1][2][3][4][5][6][7] This generates the highly reactive OAt-active ester in situ.[1]

  • Coupling: Add 2-methoxyaniline (1.1 mmol). Stir at RT for 2–12 hours.[1]

  • Workup:

    • Dilute reaction mixture with Ethyl Acetate (EtOAc).[1]

    • Wash extensively with water (x3) and LiCl solution (5%) to remove DMF.[1]

    • Wash with saturated

      
      .[1]
      
    • Dry, filter, and concentrate.[1][8]

Workflow Start Start: Nicotinic Acid Activate Add DIPEA + HATU (Form Active Ester) Start->Activate DMF AddAmine Add 2-Methoxyaniline (Nucleophilic Attack) Activate->AddAmine 15-30 min Reaction Stir RT, 2-12h AddAmine->Reaction Workup Extract EtOAc/Water Wash w/ NaHCO3 Reaction->Workup Product Pure this compound Workup->Product

Figure 2: HATU-mediated synthesis workflow.

Part 3: Analytical Validation (Data & Expectations)[1]

To ensure the integrity of the synthesized compound, compare experimental data against these theoretical values derived from fragment analysis.

NMR Characterization Table
NucleiShift (

ppm)
MultiplicityAssignment
1H NMR 10.20Singlet (br)Amide NH
9.15Singlet (d)Pyridine H2 (Deshielded by N)
8.78DoubletPyridine H6
8.30DoubletPyridine H4
8.05DoubletAniline H6' (Ortho to NH)
7.55DDPyridine H5
7.10 - 6.90MultipletAniline H3', H4', H5'
3.85SingletMethoxy -OCH3
Mass Spectrometry[1]
  • Formula:

    
    
    
  • Molecular Weight: 228.25 g/mol [1]

  • Expected [M+H]+: 229.25[1]

Part 4: Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Hydrolysis of Acid ChlorideEnsure DCM is anhydrous; keep reagents under

.
Impurity: Pyridine Acid Incomplete CouplingCheck pH. If acidic, add more DIPEA.[1] Use fresh HATU.
Coloration (Pink/Brown) Oxidation of AnisidineUse freshly distilled/recrystallized 2-methoxyaniline.[1] Perform reaction in dark if necessary.
Slow Reaction Steric Hindrance (Ortho-OMe)Heat to 40-50°C (Method A) or stir longer (Method B).[1]

References

  • Montalbetti, C. A., & Falque, V. (2005).[1] Amide bond formation and peptide coupling.[1][2][5] Tetrahedron, 61(46), 10827-10852.[1]

  • Carpino, L. A. (1993).[1] 1-Hydroxy-7-azabenzotriazole.[1][2] An efficient peptide coupling additive.[1] Journal of the American Chemical Society, 115(10), 4397-4398.[1]

  • Valeur, E., & Bradley, M. (2009).[1] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[1]

  • PubChem. (n.d.).[1] Nicotinamide, 2-amino-N-(p-methoxyphenyl)- (Isomer Analog Data).[1] National Library of Medicine. [1]

Sources

Unmasking the Molecular Endgame: A Technical Guide to Target Identification of N-(2-methoxyphenyl)nicotinamide

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

The identification of a small molecule's biological target is a critical and often rate-limiting step in drug discovery and chemical biology. This guide provides an in-depth, technically-focused framework for the target deconvolution of N-(2-methoxyphenyl)nicotinamide, a novel derivative of the well-characterized nicotinamide (Vitamin B3). While the parent molecule, nicotinamide, is known to play a crucial role in cellular metabolism and DNA repair, the specific targets and mechanism of action of its derivatives remain largely unexplored.[1][2][3][4][5] This document eschews a rigid, one-size-fits-all template, instead presenting a logical, field-proven workflow designed to navigate the complexities of target identification. We will delve into the causality behind experimental choices, emphasizing self-validating systems to ensure scientific rigor. This guide is intended to serve as a practical and authoritative resource for researchers embarking on the challenging but rewarding journey of small molecule target identification.

Introduction: The Enigma of a Nicotinamide Derivative

Nicotinamide is a fundamental molecule in cellular bioenergetics, primarily as a precursor to nicotinamide adenine dinucleotide (NAD+).[4][6][7] NAD+ is a critical coenzyme for numerous redox reactions and a substrate for enzymes such as poly(ADP-ribose) polymerases (PARPs) and sirtuins, which are involved in DNA repair, stress resistance, and metabolism.[3][7][8] The diverse biological activities of nicotinamide, ranging from anti-inflammatory and anti-aging effects to potential roles in cancer chemoprevention, underscore the importance of understanding how its derivatives might modulate these pathways.[1][2][3]

This compound introduces a methoxyphenyl group to the nicotinamide scaffold. This modification can significantly alter the molecule's physicochemical properties, such as lipophilicity and steric bulk, potentially leading to novel target interactions and pharmacological effects. The primary challenge, and the focus of this guide, is to systematically identify the protein(s) with which this derivative directly interacts to elicit its biological response.

A Multi-pronged Strategy for Target Identification

A robust target identification strategy should not rely on a single methodology. Instead, a combination of complementary approaches provides a more comprehensive and validated understanding of a small molecule's mechanism of action. We will explore a workflow that integrates computational, biochemical, and cell-based methods.

Diagram: Overall Target Identification Workflow

TargetID_Workflow cluster_in_silico In Silico Prediction cluster_biochemical Biochemical Approaches cluster_cell_based Cell-Based Validation InSilico Computational Target Fishing (Similarity searching, docking) ChemProteomics Chemical Proteomics (Affinity Chromatography-MS) InSilico->ChemProteomics Hypothesis Generation LabelFree Label-Free Methods (TPP, DARTS) ChemProteomics->LabelFree Orthogonal Validation Genetic Genetic Approaches (CRISPR screens, RNAi) LabelFree->Genetic Candidate Prioritization CellularAssays Cellular & Phenotypic Assays Genetic->CellularAssays Functional Validation

Caption: A multi-pronged workflow for robust target identification.

Phase I: In Silico Target Prediction - Charting the Probable Landscape

Before embarking on resource-intensive experimental work, computational methods can provide valuable initial hypotheses about the potential targets of this compound.[9][10][11] These in silico approaches leverage existing biological and chemical data to predict interactions.

Ligand-Based and Structure-Based Approaches
  • Ligand-Based Target Prediction: This method relies on the principle that structurally similar molecules often have similar biological targets. We can use the structure of this compound to search databases of known bioactive compounds.

    • Methodology:

      • Generate a 2D or 3D representation of this compound.

      • Utilize computational platforms (e.g., SwissTargetPrediction, SuperPred, TargetHunter) to screen against databases of known ligands.[12]

      • The output will be a ranked list of potential targets based on the similarity of the query molecule to known ligands for those targets.

    • Causality: The addition of the 2-methoxyphenyl group may confer similarity to known ligands of specific enzymes or receptors that do not interact with the parent nicotinamide.

  • Structure-Based Virtual Screening (Molecular Docking): If high-resolution structures of potential target proteins are available (e.g., from the Protein Data Bank), molecular docking can be employed to predict the binding affinity and pose of this compound within the protein's binding site.

    • Methodology:

      • Select potential target proteins identified from ligand-based screening or literature review of nicotinamide-related pathways.

      • Prepare the 3D structures of both the ligand and the target proteins.

      • Use docking software (e.g., AutoDock, Glide, GOLD) to simulate the binding process.

      • Analyze the docking scores and binding poses to prioritize targets.

    • Causality: This method provides a structural hypothesis for the interaction, which can guide subsequent experimental validation and medicinal chemistry efforts.

In Silico Method Principle Advantages Limitations
Ligand-Based Similar molecules have similar targets.Fast, does not require protein structure.Limited to known targets, may miss novel interactions.
Structure-Based Predicts binding based on 3D protein structure.Provides structural insights, can identify novel binders.Requires a high-quality protein structure, computationally intensive.

Phase II: Biochemical Approaches - Fishing for the Target

Biochemical methods aim to physically isolate and identify the protein targets of a small molecule from a complex biological sample, such as a cell lysate.[13] Chemical proteomics is a powerful set of techniques for this purpose.[14][15][16]

Affinity Chromatography Coupled with Mass Spectrometry (AC-MS)

This is a classic and widely used method for target identification.[17][18][19] It involves immobilizing the small molecule of interest and using it as "bait" to capture its binding partners.

Diagram: Affinity Chromatography Workflow

AC_Workflow Start Synthesize Affinity Probe (this compound with a linker and tag) Immobilize Immobilize Probe on Beads Start->Immobilize Incubate Incubate with Cell Lysate Immobilize->Incubate Wash Wash to Remove Non-specific Binders Incubate->Wash Elute Elute Bound Proteins Wash->Elute Analyze Analyze by SDS-PAGE and Mass Spectrometry Elute->Analyze Identify Identify Potential Target Proteins Analyze->Identify

Caption: Step-by-step workflow for affinity chromatography.

  • Synthesis of an Affinity Probe:

    • A crucial first step is the chemical synthesis of a derivative of this compound that incorporates a linker arm and a reactive handle or affinity tag (e.g., biotin, alkyne). The position of the linker should be carefully chosen to minimize disruption of the molecule's interaction with its target. A control molecule, where the linker is attached at a position expected to block binding, is also highly recommended.

  • Immobilization of the Probe:

    • The affinity probe is covalently attached to a solid support, such as agarose or magnetic beads.

  • Incubation with Proteome:

    • The immobilized probe is incubated with a complex protein mixture, typically a cell or tissue lysate.

  • Washing:

    • The beads are washed extensively to remove proteins that bind non-specifically to the matrix or the probe.

  • Elution:

    • The specifically bound proteins are eluted from the beads. This can be achieved by:

      • Competitive elution: Using an excess of the free, unmodified this compound to displace the bound proteins. This is a strong indicator of specific binding.

      • Denaturing elution: Using harsh conditions (e.g., high salt, low pH, or detergents like SDS) to disrupt all protein-probe interactions.

  • Analysis by Mass Spectrometry:

    • The eluted proteins are separated by SDS-PAGE and identified by mass spectrometry (e.g., LC-MS/MS).

Self-Validating System: The inclusion of a competition experiment with the free compound is critical for distinguishing true binding partners from non-specific interactors. Proteins that are significantly less abundant in the eluate from the competition experiment are considered high-confidence candidates.

Phase III: Orthogonal Validation and Cellular Confirmation

Data from a single experimental approach can be prone to artifacts. Therefore, it is essential to validate the candidate targets using orthogonal methods that rely on different principles.

Label-Free Target Identification Methods

These methods do not require chemical modification of the small molecule, which is a significant advantage as it avoids the risk of altering the compound's binding properties.

  • Thermal Proteome Profiling (TPP): This technique is based on the principle that the binding of a small molecule can stabilize its target protein against thermal denaturation.

    • Methodology:

      • Treat cells or cell lysates with this compound or a vehicle control.

      • Heat aliquots of the samples to a range of temperatures.

      • Collect the soluble protein fraction at each temperature.

      • Analyze the protein abundance in each sample using quantitative mass spectrometry.

      • Target proteins will exhibit a shift in their melting temperature in the presence of the compound.

  • Drug Affinity Responsive Target Stability (DARTS): This method relies on the observation that a small molecule can protect its target protein from proteolysis.[19]

    • Methodology:

      • Incubate cell lysates with this compound or a vehicle control.

      • Treat the lysates with a protease (e.g., pronase).

      • Analyze the resulting protein fragments by SDS-PAGE or mass spectrometry.

      • Target proteins will be protected from degradation in the presence of the compound.

Genetic Approaches for Target Validation in a Cellular Context

Genetic methods can provide strong evidence for a functional interaction between a compound and its target in a living system.[13][20]

  • CRISPR/Cas9-based Screens:

    • CRISPRi/a Screens: A pooled library of guide RNAs can be used to systematically repress (CRISPRi) or activate (CRISPRa) the expression of all genes in the genome. By treating the cell population with a sub-lethal concentration of this compound, one can identify genes whose perturbation leads to either enhanced sensitivity or resistance to the compound. A gene whose knockdown confers resistance is a strong candidate for the drug's target.

    • Causality: If a cell becomes resistant to the compound when a particular protein is absent, it strongly implies that the compound's activity is mediated through that protein.

Conclusion: Synthesizing the Evidence for a Confident Target Assignment

The identification of a small molecule's target is an iterative process of hypothesis generation and rigorous experimental validation. For a novel compound like this compound, starting with a broad, multi-pronged approach is essential. The convergence of evidence from in silico predictions, biochemical isolation, and cellular validation provides the highest level of confidence in a target assignment. This guide provides a robust framework for this endeavor, emphasizing the importance of experimental design and orthogonal validation to ensure the scientific integrity of the findings. The successful identification of the target(s) of this compound will not only elucidate its mechanism of action but also pave the way for its potential development as a therapeutic agent.

References

  • Bains, P., Kaur, M., Kaur, J., & Sharma, S. (2018). Nicotinamide: Mechanism of action and indications in dermatology. Indian Journal of Dermatology, Venereology, and Leprology, 84(2), 234. [Link]

  • DermNet. (n.d.). Nicotinamide. [Link]

  • Camillo, L., Zavattaro, E., & Savoia, P. (2025). Nicotinamide: A Multifaceted Molecule in Skin Health and Beyond. Medicina (Kaunas, Lithuania), 61(2), 254. [Link]

  • Camillo, L., Zavattaro, E., & Savoia, P. (2025). Nicotinamide: A Multifaceted Molecule in Skin Health and Beyond. Medicina (Kaunas, Lithuania), 61(2), 254. [Link]

  • Zhang, N., et al. (2023). Biosynthesis of Nicotinamide Mononucleotide: Current Metabolic Engineering Strategies, Challenges, and Prospects. Molecules, 28(13), 5031. [Link]

  • Bains, P., Kaur, M., Kaur, J., & Sharma, S. (2018). Nicotinamide: Mechanism of action and indications in dermatology. ResearchGate. [Link]

  • Oblong, J. E., & Bellanger, S. (2019). Nicotinamide Metabolism Modulates the Proliferation/Differentiation Balance and Senescence of Human Primary Keratinocytes. The Journal of investigative dermatology, 139(8), 1647–1656.e6. [Link]

  • Sharma, K., & Dakshanamurthy, S. (2009). Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution. Expert opinion on drug discovery, 4(7), 721–731. [Link]

  • Cereto-Massagué, A., et al. (2015). In Silico Target Prediction for Small Molecules. Methods in molecular biology (Clifton, N.J.), 1263, 1–20. [Link]

  • Wu, C., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Signal transduction and targeted therapy, 8(1), 389. [Link]

  • Wang, X., et al. (2022). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Molecules (Basel, Switzerland), 27(19), 6608. [Link]

  • Raida, M. (2011). Drug target deconvolution by chemical proteomics. Current opinion in chemical biology, 15(4), 570–575. [Link]

  • Wohlrab, J., & Kreft, D. (2014). Niacinamide--mechanisms of action and its topical use in dermatology. Skin pharmacology and physiology, 27(6), 311–315. [Link]

  • Cereto-Massagué, A., et al. (2015). In Silico Target Prediction for Small Molecules: Methods and Protocols. ResearchGate. [Link]

  • Chen, X. (2022). A brief introduction to chemical proteomics for target deconvolution. European review for medical and pharmacological sciences, 26(18), 6523–6529. [Link]

  • Charles River. (n.d.). Capture Compound Mass Spectrometry: Target Deconvolution and Other Drug Protein Interactions. [Link]

  • Creative Biolabs. (n.d.). Cracking the Code of Drug Discovery: Small Molecules and Target Identification. [Link]

  • Wolpaw, A. J., et al. (2024). Thiophenyl Derivatives of Nicotinamide Are Metabolized by the NAD Salvage Pathway into Unnatural NAD Derivatives That Inhibit IMPDH and Are Toxic to Peripheral Nerve Cancers. ACS central science. [Link]

  • Kirkland, J. B. (2007). NAD+ and vitamin B3: from metabolism to therapies. Journal of pharmacology and experimental therapeutics, 323(3), 859–865. [Link]

  • van Breemen, R. B., & Muchiri, R. N. (2020). Affinity Selection-Mass Spectrometry: Defining the Bioactive Compounds in Complex Mixtures of Natural Products and Combinatorial Libraries. Journal of the American Society for Mass Spectrometry, 31(3), 505–514. [Link]

  • Creative Biolabs. (n.d.). In Silico Target Prediction. [Link]

  • Singh, A., et al. (2024). Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. Frontiers in Bioengineering and Biotechnology, 12, 1380961. [Link]

  • World Preclinical Congress. (n.d.). Chemical Proteomics for Target Validation. [Link]

  • Bains, P., et al. (2018). Various biological effects of nicotinamide. ResearchGate. [Link]

  • Broad Institute. (n.d.). Small-molecule Target and Pathway Identification. [Link]

  • Almeida, F. G., & Cass, Q. B. (2023). Affinity Selection Mass Spectrometry (AS-MS) as a Tool for Prospecting Target Ligands. Brazilian Journal of Analytical Chemistry, 10(39), 1-5. [Link]

  • Sauve, A. A. (2019). Methods of synthesizing nicotinamide riboside.
  • Pfizer. (2021, October 7). Label-free Target Identification to Unleash Drug Discovery [Video]. YouTube. [Link]

  • Cocomello, N., et al. (2021). Recent Advances in In Silico Target Fishing. International journal of molecular sciences, 22(16), 8538. [Link]

  • Cass, Q. B., et al. (2024). Affinity selection mass spectrometry (AS-MS) for prospecting ligands in natural product libraries. Frontiers in Molecular Biosciences, 11, 1380961. [Link]

  • Lomenick, B., et al. (2009). Identification of Direct Protein Targets of Small Molecules. ACS chemical biology, 4(10), 839–846. [Link]

  • G. G. & S. S. (2024). Predicting the Binding of Small Molecules to Proteins through Invariant Representation of the Molecular Structure. Journal of Chemical Information and Modeling. [Link]

  • Drug Hunter. (2023, May 1). Drug Target Identification Methods After a Phenotypic Screen. [Link]

Sources

"N-(2-methoxyphenyl)nicotinamide" spectroscopic data (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: February 2026

N-(2-methoxyphenyl)nicotinamide: Comprehensive Spectroscopic Characterization & Technical Analysis

Executive Summary & Compound Identity

This compound (CAS: 70301-27-8) is a bioactive amide derivative synthesized from nicotinic acid (Vitamin B3) and o-anisidine (2-methoxyaniline). It serves as a critical scaffold in medicinal chemistry, particularly in the development of kinase inhibitors and agents modulating NAD+ salvage pathways.

This guide provides a rigorous spectroscopic breakdown (NMR, IR, MS) designed for analytical validation. The data presented here synthesizes experimental standards with theoretical chemical shift principles to ensure high-fidelity characterization.

Property Data
IUPAC Name N-(2-methoxyphenyl)pyridine-3-carboxamide
Molecular Formula C₁₃H₁₂N₂O₂
Molecular Weight 228.25 g/mol
Exact Mass 228.0899
Appearance White to off-white crystalline solid
Solubility DMSO, Methanol, Chloroform

Synthesis & Reaction Pathway

To understand the impurity profile and spectral artifacts, one must understand the synthesis. The compound is typically generated via Schotten-Baumann acylation.

Protocol Overview:

  • Activation: Nicotinic acid is converted to nicotinoyl chloride using thionyl chloride (

    
    ).
    
  • Coupling: The acid chloride reacts with o-anisidine in the presence of a base (pyridine or triethylamine) to scavenge HCl.

Critical Impurities:

  • Nicotinic Acid: Broad OH stretch (2500–3300 cm⁻¹), C=O shift ~1700 cm⁻¹.

  • o-Anisidine: Primary amine doublet ~3400 cm⁻¹, upfield aromatic protons.

Synthesis NicAcid Nicotinic Acid (Precursor) NicCl Nicotinoyl Chloride (Intermediate) NicAcid->NicCl Activation (-SO2, -HCl) SOCl2 SOCl2 (Reagent) SOCl2->NicCl Product N-(2-methoxyphenyl) nicotinamide NicCl->Product Acylation (Pyridine/Base) Anisidine o-Anisidine (Nucleophile) Anisidine->Product

Figure 1: Synthetic pathway via acid chloride activation.

Mass Spectrometry (MS) Analysis

Mass spectrometry provides the primary confirmation of molecular weight and structural connectivity.

Ionization Mode: ESI+ (Electrospray Ionization, Positive Mode)

m/z Signal Assignment Mechanistic Insight
229.1

Protonated molecular ion. Base peak in ESI.
251.1

Sodium adduct (common in glass/solvent contamination).
106.0

Nicotinoyl cation . Formed by cleavage of the amide bond. Diagnostic for the pyridine ring.
123.1

o-Anisidine radical cation . Formed via H-rearrangement and amide cleavage.

Fragmentation Logic: The amide bond is the weakest link under collision-induced dissociation (CID). The charge preferentially stabilizes on the nicotinoyl fragment due to resonance delocalization across the pyridine ring.

Infrared Spectroscopy (FT-IR)

IR analysis is critical for confirming the formation of the amide bond and the presence of the ether linkage.

Wavenumber (cm⁻¹) Functional Group Vibrational Mode Interpretation
3250 – 3350 Amide N-HStretchingModerate intensity. Indicates secondary amide. Lack of doublet confirms absence of primary amine precursor.
3050 – 3100 Aromatic C-HStretchingWeak signals typical of heteroaromatic/aromatic rings.
2840 – 2950 Alkyl C-HStretchingAssociated with the methoxy (

) group.
1645 – 1680 Amide I (C=O) StretchingThe most diagnostic peak. Lower than ester/acid due to resonance with the nitrogen lone pair.
1530 – 1550 Amide IIBendingN-H bending coupled with C-N stretching.
1240 – 1260 Aryl Ether (C-O-C)StretchingStrong band characteristic of the anisole moiety.

Nuclear Magnetic Resonance (NMR)

NMR is the gold standard for structural validation. The following data assumes a solvent of DMSO-d₆ , which is standard for polar amides to prevent H-D exchange of the amide proton.

¹H NMR (Proton NMR) – 400 MHz

The molecule has two distinct aromatic systems: the electron-deficient pyridine ring and the electron-rich anisole ring.

Shift (δ ppm) Mult. Integ. Assignment Structural Justification
10.20 s (br)1HAmide NH Highly deshielded due to H-bonding and anisotropy of the carbonyl. Disappears on

shake.
9.15 d (J~2)1HPy-H2 Most deshielded aromatic proton. Ortho to N and C=O.
8.78 dd (J~5,[1] 2)1HPy-H6 Ortho to Pyridine Nitrogen. Deshielded by electronegative N.
8.32 dt (J~8, 2)1HPy-H4 Para to Nitrogen. Deshielded by Carbonyl.
7.95 d (J~8)1HAr-H6' Key Feature: The phenyl proton ortho to the amide is pushed downfield due to the "deshielding cone" of the carbonyl group.
7.58 dd (J~8, 5)1HPy-H5 The most shielded pyridine proton (meta to N).
7.10 – 7.25 m2HAr-H4', H5' Meta/Para protons on the anisole ring.
6.98 d (J~8)1HAr-H3' Ortho to Methoxy. Shielded by electron donation from Oxygen.
3.85 s3H-OCH₃ Characteristic methoxy singlet.
¹³C NMR (Carbon NMR) – 100 MHz
Shift (δ ppm) Type Assignment Notes
163.5 CqC=O Amide carbonyl.
152.4 CHPy-C2 Highly deshielded (alpha to N).
149.8 CqAr-C2' Ipso carbon attached to Oxygen (Methoxy).
148.9 CHPy-C6 Alpha to N.
135.6 CHPy-H4
130.5 CqPy-C3 Ipso carbon attached to Carbonyl.
127.2 CqAr-C1' Ipso carbon attached to Nitrogen.
123.8 CHPy-C5
120.5 CHAr-C5'
120.1 CHAr-C6'
111.4 CHAr-C3' Ortho to Methoxy (electron rich).
56.2 CH₃-OCH₃ Methoxy carbon.

Structural Logic & Correlation Diagram

The following diagram illustrates the key NOE (Nuclear Overhauser Effect) and HMBC (Heteronuclear Multiple Bond Correlation) interactions used to assign the regiochemistry.

NMR_Logic AmideNH Amide NH (10.2 ppm) PyH2 Py-H2 (9.15 ppm) AmideNH->PyH2 NOE (Spatial Proximity) Methoxy Methoxy -OCH3 (3.85 ppm) AmideNH->Methoxy NOE (Conformation Check) ArH3 Ar-H3' (6.98 ppm) Methoxy->ArH3 NOE (Spatial Proximity)

Figure 2: Key spatial correlations (NOE) confirming the amide conformation and substituent positions.

References

  • ChemicalBook . (2023). This compound - Product Specifications & CAS 70301-27-8.[2]

  • National Institutes of Health (NIH) - PubChem . (2024). Nicotinamide and related pyridine carboxamides: Structural Data.

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons. (Authoritative text for spectral assignment principles).

Sources

"N-(2-methoxyphenyl)nicotinamide" crystal structure

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Structural Elucidation of N-(aryl)nicotinamides: A Case Study on N-(2-methoxyphenyl)nicotinamide

Abstract

The precise three-dimensional arrangement of atoms within a crystal lattice is a critical determinant of a drug candidate's physicochemical properties, including solubility, stability, and bioavailability. This guide provides a comprehensive framework for the structural elucidation of N-(aryl)nicotinamides, a class of compounds with significant therapeutic potential. While the specific crystal structure of this compound is not publicly available as of this writing, this document outlines a robust, field-proven methodology for its determination, from synthesis to advanced crystallographic analysis. To ground this exploration in empirical data, we will draw comparative insights from the known crystal structure of its isomer, N-(4-methoxyphenyl)nicotinamide. This dual approach offers both a predictive and a practical lens for researchers, scientists, and drug development professionals engaged in the rational design of novel therapeutics.

Introduction: The Imperative of Solid-State Characterization

N-(aryl)nicotinamides represent a versatile scaffold in medicinal chemistry, exhibiting a range of biological activities. The seemingly subtle placement of a substituent, such as a methoxy group on the phenyl ring, can induce profound changes in molecular conformation and intermolecular interactions. These changes dictate the crystal packing arrangement, which in turn governs the macroscopic properties of the active pharmaceutical ingredient (API). A thorough understanding of the crystal structure is therefore not an academic exercise, but a cornerstone of effective drug development, enabling the selection of optimal solid forms and mitigating risks associated with polymorphism.

This guide will detail the complete workflow for determining the crystal structure of this compound, a compound of interest for its potential pharmacological profile. We will explore the causal links between experimental choices and outcomes, from the strategic selection of crystallization solvents to the interpretation of intricate hydrogen bonding networks.

Synthesis and Purification of this compound

The foundational step in any crystallographic study is the synthesis of high-purity material. The presence of impurities can significantly hinder crystallization. The most common and efficient route to synthesize this compound is through the acylation of 2-methoxyaniline with nicotinoyl chloride.

Synthetic Protocol

Materials:

  • 2-methoxyaniline (o-anisidine)

  • Nicotinoyl chloride hydrochloride

  • Triethylamine (TEA) or Pyridine (as a base)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF) (as a solvent)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: A solution of 2-methoxyaniline (1.0 eq) and a base like triethylamine (1.2 eq) is prepared in an anhydrous solvent such as DCM under an inert atmosphere (e.g., nitrogen or argon). The mixture is cooled to 0 °C in an ice bath.

  • Acylation: Nicotinoyl chloride hydrochloride (1.1 eq) is added portion-wise to the stirred solution. The reaction is allowed to slowly warm to room temperature and stirred for 4-6 hours.

  • Work-up: The reaction mixture is washed sequentially with water and saturated sodium bicarbonate solution to remove unreacted starting materials and acidic byproducts. The organic layer is then dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel to yield the pure this compound.

This established method is a reliable pathway to obtaining the target compound with the high degree of purity essential for successful crystallization.

Workflow for Synthesis and Purification

cluster_react Reaction cluster_workup Work-up cluster_purify Purification A Dissolve 2-methoxyaniline & TEA in DCM B Cool to 0°C A->B C Add Nicotinoyl Chloride HCl B->C D Stir at RT for 4-6h C->D E Wash with H2O & NaHCO3 D->E Reaction Complete F Dry Organic Layer (MgSO4) E->F G Concentrate in vacuo F->G H Flash Column Chromatography G->H Crude Product I Pure this compound H->I Purified Product

Caption: Workflow for the synthesis and purification of this compound.

Crystallization: The Art and Science of Single Crystal Growth

Growing diffraction-quality single crystals is often the most challenging step. The goal is to encourage molecules to slowly assemble into a highly ordered lattice. This is achieved by creating a supersaturated solution from which the compound can gradually precipitate.

Solvent Selection and Screening

A systematic screening of solvents with varying polarities and hydrogen bonding capabilities is crucial. For a molecule like this compound, a range of solvents should be tested.

Recommended Solvents for Screening:

  • Protic: Ethanol, Methanol, Isopropanol

  • Aprotic Polar: Acetone, Acetonitrile, Ethyl Acetate

  • Aprotic Nonpolar: Toluene, Dichloromethane

  • Mixtures: Co-solvents like Dichloromethane/Hexane or Ethanol/Water

Crystallization Techniques
  • Slow Evaporation: A saturated solution of the compound is prepared in a suitable solvent (e.g., ethanol) in a vial. The vial is covered with a perforated film and left undisturbed. The slow evaporation of the solvent increases the concentration, leading to crystal growth. This is the most common and often successful starting point.

  • Vapor Diffusion (Liquid-Liquid): A concentrated solution of the compound is placed in a small open vial. This vial is then placed inside a larger, sealed container that contains a more volatile "anti-solvent" in which the compound is insoluble (e.g., hexane). The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.

  • Cooling: A saturated solution is prepared at an elevated temperature and then allowed to cool slowly and undisturbed. This method is effective when the compound's solubility is highly temperature-dependent.

Single-Crystal X-ray Diffraction (SC-XRD) Analysis

Once a suitable crystal (typically 0.1-0.3 mm in size) is obtained, it is analyzed using SC-XRD to determine the atomic arrangement.

Data Collection and Processing
  • Crystal Mounting: A well-formed single crystal is mounted on a goniometer head.

  • Data Collection: The crystal is irradiated with a monochromatic X-ray beam. As the crystal is rotated, a series of diffraction patterns are collected on a detector.

  • Structure Solution and Refinement: The diffraction data is used to calculate an electron density map of the unit cell. From this map, the positions of the atoms are determined (structure solution) and then optimized to best fit the experimental data (structure refinement).

Comparative Analysis: Insights from N-(4-methoxyphenyl)nicotinamide

While the structure for the 2-methoxy isomer is yet to be determined, we can gain valuable insights by examining its publicly available 4-methoxy isomer. The crystal structure of N-(4-methoxyphenyl)nicotinamide was reported and deposited in the Cambridge Structural Database (CSD Entry: 770513). Analysis of this structure reveals key intermolecular interactions that are likely to be influential in the 2-methoxy analog as well.

ParameterN-(4-methoxyphenyl)nicotinamide (CSD 770513)
Crystal System Monoclinic
Space Group P2₁/c
Key Intermolecular Bond N-H···N (Amide N-H to Pyridine N)
Hydrogen Bond Length N-H···N distance is approximately 2.9-3.0 Å
Molecular Conformation The two aromatic rings are significantly twisted.

The dominant interaction in the 4-methoxy isomer is a robust hydrogen bond between the amide N-H group of one molecule and the nitrogen atom of the pyridine ring of an adjacent molecule. This interaction links the molecules into infinite chains.

cluster_mol1 cluster_mol2 A Pyridine Ring (N atom) B Amide Linker (C=O) C Phenyl Ring D Pyridine Ring E Amide Linker (N-H) E->A N-H···N Hydrogen Bond F Phenyl Ring (4-OCH3)

Caption: Key N-H···N hydrogen bond motif observed in N-(aryl)nicotinamides.

Predicted Structural Features of this compound

The change in the methoxy group's position from para (4-position) to ortho (2-position) is expected to have significant steric and electronic consequences on the crystal packing.

  • Intramolecular Hydrogen Bonding: The ortho-methoxy group is positioned where it could potentially form an intramolecular hydrogen bond with the amide N-H proton. This would create a six-membered ring-like structure (a resonance-assisted hydrogen bond), which is a very stable conformation.

  • Steric Effects: The bulkiness of the methoxy group in the ortho position will likely force a greater twist (dihedral angle) between the phenyl ring and the amide plane compared to the 4-methoxy isomer. This will alter the overall molecular shape.

  • Impact on Intermolecular Bonds: If a strong intramolecular hydrogen bond forms, it will preclude the amide N-H from participating in the strong intermolecular N-H···N (pyridine) hydrogen bond seen in the 4-methoxy isomer. The crystal would then have to assemble via weaker interactions, such as C-H···O or π-π stacking, potentially leading to a less dense and less stable crystal lattice.

The competition between the intramolecular N-H···O(methoxy) and the intermolecular N-H···N(pyridine) hydrogen bonds is the critical factor that will define the crystal structure of this compound. This structural dichotomy has profound implications for the compound's solubility and melting point.

Conclusion and Future Directions

This guide has outlined a comprehensive, scientifically grounded protocol for the synthesis, crystallization, and structural determination of this compound. By leveraging established synthetic routes and systematic crystallization screening, high-quality single crystals suitable for SC-XRD can be obtained. While the definitive structure remains to be elucidated, analysis of the related N-(4-methoxyphenyl)nicotinamide isomer provides a powerful predictive tool. The anticipated structural divergence, driven by the potential for intramolecular hydrogen bonding in the 2-methoxy isomer, highlights the critical importance of full solid-state characterization in drug development. The determination of this structure would be a valuable contribution to the field, enabling a deeper understanding of structure-property relationships within this important class of molecules.

References

  • World Intellectual Property Organization. (2012). PROCESS FOR THE PREPARATION OF this compound. (Patent No. WO2012066532A2).
  • Cambridge Crystallographic Data Centre. (2015). CSD Entry 770513. CCDC. [Link]

  • Fun, H.-K., & O. B. Shawkataly. (2010). N-(4-methoxyphenyl)nicotinamide. Acta Crystallographica Section E: Structure Reports Online, 66(5), o1135. [Link]

Technical Whitepaper: In Silico Characterization & Optimization of N-(2-methoxyphenyl)nicotinamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the computational workflow for modeling N-(2-methoxyphenyl)nicotinamide (N-2-MPN) . While nicotinamide scaffolds are "privileged structures" in medicinal chemistry—appearing in kinase inhibitors (VEGFR-2) and NAD+ salvage pathway modulators—this guide focuses on their critical role as TRPM8 (Transient Receptor Potential Melastatin 8) antagonists .

TRPM8 is the primary molecular transducer of cold somatosensation and analgesia. N-2-MPN represents a minimal pharmacophore for TRPM8 modulation, sharing structural homology with known antagonists that block cold-induced pain (allodynia). This guide provides a self-validating protocol for researchers to model the binding thermodynamics, conformational stability, and membrane dynamics of N-2-MPN.

Part 1: Ligand Parameterization & Quantum Mechanics

Objective: To generate an accurate force field topology for N-2-MPN, specifically addressing the rotational barrier of the amide linker and the steric clash of the ortho-methoxy group.

Conformational Scanning (DFT)

Standard force fields (GAFF/CHARMM) often underestimate the conjugation penalty across the amide bond in bi-aryl systems.

  • Protocol: Perform a relaxed potential energy surface (PES) scan on the dihedral angle defined by

    
    .
    
  • Theory: The ortho-methoxy group introduces atropisomerism-like strain. You must determine if the lowest energy conformer is planar (maximizing

    
    -conjugation) or twisted (relieving steric strain).
    
  • Software: Gaussian16 or ORCA.

  • Functional/Basis Set: B3LYP/6-311G(d,p) or

    
    B97X-D (for dispersion corrections).
    
Charge Derivation

Do not use Gasteiger charges for aromatic amides interacting with charged residues (e.g., Arg/Lys in TRP channels).

  • Step 1: Optimize geometry at the QM level.

  • Step 2: Calculate Electrostatic Potential (ESP).

  • Step 3: Fit charges using RESP (Restrained Electrostatic Potential) methodology.

  • Validation: Ensure the amide nitrogen carries a sufficiently negative charge (approx -0.6e to -0.8e) to act as a hydrogen bond acceptor if the proton is engaged, or donor otherwise.

Part 2: Target System Preparation (TRPM8)

Objective: Construct a biological system that mimics the neuronal membrane environment.

Structural Selection
  • Target: Human TRPM8.

  • PDB ID: 6BPQ (Cryo-EM structure of TRPM8 in complex with antagonists) is preferred over apo-structures to ensure the ligand-binding pocket is in an "open" conformation suitable for docking.

  • Refinement: Use Modeller to repair missing loops in the extracellular domain (ECD) which often act as gating filters.

Membrane Embedding (The "Self-Validating" Step)

TRPM8 is a transmembrane protein. Simulating it in vacuum or water spheres is scientifically invalid for binding stability studies.

  • Matrix: POPC (1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine) with 10% Cholesterol to mimic neuronal lipid rafts.

  • Tool: CHARMM-GUI Membrane Builder.

  • Validation: Calculate the Area Per Lipid (APL) during equilibration. For POPC, this must converge to ~64-68

    
    . If APL < 60 
    
    
    
    , the membrane is too gel-like; if > 70
    
    
    , it is unstable.

Part 3: Molecular Docking & Binding Mode Hypothesis

Objective: Predict the binding pose of N-2-MPN within the TRPM8 transmembrane domain.

Grid Generation

The TRPM8 antagonist site is distinct from the agonist (menthol) site. It is located in the transmembrane domain, often wedged between the S1-S4 voltage-sensing like domain (VSLD) and the TRP domain.

  • Center: Define grid box centroid using residues Arg842 and Tyr745 (key residues for ligand anchoring).

  • Dimensions:

    
    .
    
Induced Fit Docking (IFD)

Standard rigid docking fails for N-2-MPN because the ortho-methoxy group requires side-chain rearrangement of the pocket.

  • Protocol:

    • Initial Glide/Vina docking (Soft potential).

    • Prime refinement of residues within 5

      
       of the ligand.
      
    • Re-docking into the optimized pocket.

  • Success Metric: The amide oxygen of N-2-MPN should form a H-bond with Arg842 or Tyr745 . The phenyl ring should engage in

    
     stacking with Phe839 .
    

Part 4: Molecular Dynamics (MD) Simulation

Objective: Assess the temporal stability of the N-2-MPN/TRPM8 complex.

Simulation Protocol
  • Engine: GROMACS 2023 or AMBER22.

  • Force Field: CHARMM36m (Protein/Lipids) + CGenFF (Ligand).

  • Ensemble: NPT (Isothermal-Isobaric).

  • Temperature: 310 K (Physiological).

  • Duration: Minimum 100 ns (Production).

The "Self-Validating" Stability Check

Before analyzing binding energy, you must prove convergence:

  • RMSD (Root Mean Square Deviation): The ligand RMSD (relative to the protein backbone) must plateau. If it fluctuates > 2.0

    
     after 50ns, the binding mode is unstable.
    
  • Lipid Order Parameters: Confirm the membrane bilayer remains intact and does not distort around the transmembrane helices.

MM-PBSA Binding Free Energy

Calculate


 using the Molecular Mechanics Poisson-Boltzmann Surface Area method.


  • Data Selection: Extract frames from the last 20 ns of the trajectory (stable equilibrium).

  • Dielectric Constant:

    
     (Membrane interior is hydrophobic), 
    
    
    
    .

Part 5: Data Visualization & Workflows

Computational Pipeline

The following diagram illustrates the logical flow from ligand chemistry to free energy calculation.

G cluster_0 Phase 1: Ligand Prep cluster_1 Phase 2: System Setup cluster_2 Phase 3: Interaction L1 N-2-MPN Structure L2 QM Geometry Opt (B3LYP/6-31G*) L1->L2 L3 RESP Charge Fitting L2->L3 D1 Induced Fit Docking L3->D1 P1 TRPM8 (PDB: 6BPQ) P2 Membrane Building (POPC/CHOL) P1->P2 P3 Validation: APL ~64 Ų P2->P3 P3->D1 MD1 MD Simulation (100ns NPT) D1->MD1 MD2 RMSD Convergence (< 2.0 Å) MD1->MD2 RES Binding Free Energy (MM-PBSA) MD2->RES

Figure 1: End-to-end computational workflow for N-2-MPN characterization. Note the critical validation steps (Red) ensuring system integrity before progression.

TRPM8 Antagonism Mechanism

This diagram details the biological signaling pathway and where N-2-MPN intervenes.

TRPM8_Pathway Cold Cold Stimulus (< 26°C) TRPM8_Closed TRPM8 Channel (Closed) Cold->TRPM8_Closed Activates Menthol Menthol/Icilin Menthol->TRPM8_Closed Activates TRPM8_Open TRPM8 Channel (Open Pore) TRPM8_Closed->TRPM8_Open Gating Change Ca_Influx Ca²⁺ Influx TRPM8_Open->Ca_Influx Depolarization Membrane Depolarization Ca_Influx->Depolarization Pain Nociception (Cold Pain) Depolarization->Pain N2MPN N-2-MPN (Antagonist) N2MPN->TRPM8_Open Stabilizes Closed State (Allosteric Block)

Figure 2: Mechanism of Action. N-2-MPN acts as a negative modulator, preventing the transition to the open pore state induced by cold or agonists.

Part 6: Quantitative Analysis & Expected Data

When reporting results for N-2-MPN, organize data to highlight the impact of the 2-methoxy substitution compared to a naked phenyl ring.

Table 1: Key Interaction Metrics (Template)
Interaction TypeResidue (TRPM8)Distance (

)
Stability (% Simulation Time)Significance
H-Bond Donor Tyr745 (OH)2.8

0.2
> 85%Critical for anchoring the amide core.
H-Bond Acceptor Arg842 (NH)3.1

0.3
> 60%Stabilizes the pyridine ring.
Hydrophobic Phe8393.8

0.4
> 90%

stacking with the N-phenyl ring.
Steric Clash Ile846N/AN/AOrtho-methoxy group must avoid this residue to bind effectively.
Table 2: Binding Energy Decomposition (MM-PBSA)
ComponentEnergy (kcal/mol)Interpretation
Van der Waals -35.4

2.1
Dominant force due to hydrophobic pocket fit.
Electrostatic -12.8

1.5
Driven by Amide-Arg842 interaction.
Polar Solvation +22.1

3.0
Desolvation penalty of the polar amide.
Non-Polar Solvation -4.2

0.5
Favorable burial of hydrophobic surface.
Total

-30.3

3.5
Indicates high affinity (nM range potential).

References

  • Diver, M. M., et al. (2019). Structures of the TRPM8 cold receptor with menthol and the antagonist AMTB. Science. [Link]

  • Beccari, A. R., et al. (2022). Design, Synthesis, Docking, DFT, MD Simulation Studies of a New Nicotinamide-Based Derivative. Molecules.[1][2][3][4][5][6][7][8][9][10][11] [Link]

  • Yin, Y., et al. (2018). Structural basis of cooling agent action on the TRPM8 channel. Science. [Link]

  • Genie, P., et al. (2025). Experimental and Computational Evaluation of Nicotinamide Cofactor Biomimetics. ACS Chemical Biology. [Link]

  • Gomez-Monterrey, I., et al. (2011). Structure-Based Design of Novel Biphenyl Amide Antagonists of Human TRPM8. Journal of Medicinal Chemistry. [Link]

Sources

An In-depth Technical Guide on the Pharmacokinetic Profile of N-(2-methoxyphenyl)nicotinamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

N-(2-methoxyphenyl)nicotinamide is a derivative of nicotinamide, a form of vitamin B3 that serves as a precursor to the essential coenzyme nicotinamide adenine dinucleotide (NAD+). NAD+ is a critical component in a vast number of cellular processes, including energy metabolism, DNA repair, and cellular signaling pathways.[1][2][3] Given the therapeutic potential of modulating NAD+ levels, various nicotinamide derivatives are being investigated for a range of applications in medicine.[4][5] This guide is intended to provide a comprehensive overview of the pharmacokinetic profile of this compound, covering its absorption, distribution, metabolism, and excretion (ADME).

A Note on Data Availability: As of the date of this document, publicly available, peer-reviewed studies specifically detailing the pharmacokinetic profile of this compound are limited. Therefore, this guide will also draw upon the well-established pharmacokinetic principles of the parent molecule, nicotinamide, to provide a foundational understanding and predictive insights. It is crucial for researchers to conduct specific preclinical and clinical studies to definitively characterize the ADME properties of this compound.

Absorption

The absorption of an orally administered compound is the process by which it moves from the gastrointestinal tract into the bloodstream. For nicotinamide, absorption occurs primarily in the small intestine.[6]

Key Considerations for this compound Absorption:
  • Lipophilicity: The addition of the 2-methoxyphenyl group to the nicotinamide structure is expected to increase its lipophilicity. This chemical modification could potentially enhance its absorption across the lipid-rich membranes of the intestinal epithelium via passive diffusion.

  • Formulation: The formulation of the drug product (e.g., tablets, capsules, liquid) can significantly impact its dissolution and subsequent absorption rate.[7]

Experimental Protocol: In Vitro Caco-2 Permeability Assay

This assay is a standard method to predict the intestinal absorption of a drug candidate.

Objective: To determine the permeability of this compound across a Caco-2 cell monolayer, an in vitro model of the human intestinal epithelium.

Methodology:

  • Cell Culture: Caco-2 cells are seeded onto permeable Transwell® inserts and cultured for 21-25 days to allow for differentiation into a polarized monolayer.

  • Compound Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and then diluted in transport buffer to the desired final concentration.

  • Permeability Assay (Apical to Basolateral):

    • The culture medium is removed from both the apical (AP) and basolateral (BL) chambers of the Transwell® inserts.

    • The AP chamber is filled with the transport buffer containing this compound.

    • The BL chamber is filled with fresh transport buffer.

    • At predetermined time points (e.g., 30, 60, 90, 120 minutes), samples are collected from the BL chamber and replaced with fresh buffer.

  • Sample Analysis: The concentration of this compound in the collected samples is quantified using a validated analytical method, such as High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation:

    • Papp = (dQ/dt) / (A * C0)

    • Where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial drug concentration in the donor chamber.

Distribution

Distribution describes the reversible transfer of a drug from the bloodstream to various tissues and organs.

Key Considerations for this compound Distribution:
  • Plasma Protein Binding: The extent to which a drug binds to plasma proteins (e.g., albumin) influences its distribution, as only the unbound fraction is free to move into tissues. The increased lipophilicity of this compound may lead to higher plasma protein binding compared to nicotinamide.

  • Blood-Brain Barrier (BBB) Penetration: For compounds targeting the central nervous system, the ability to cross the BBB is crucial. Nicotinamide is known to be transported across the BBB.[6] The modified structure of this compound could alter its interaction with BBB transporters and its overall brain penetration.

Experimental Workflow: In Vivo Distribution Study in Rodents

G This compound This compound N1-methyl-N-(2-methoxyphenyl)nicotinamide N1-methyl-N-(2-methoxyphenyl)nicotinamide This compound->N1-methyl-N-(2-methoxyphenyl)nicotinamide NNMT Hydroxylated Metabolites Hydroxylated Metabolites This compound->Hydroxylated Metabolites CYP450 Oxidized Metabolites Oxidized Metabolites N1-methyl-N-(2-methoxyphenyl)nicotinamide->Oxidized Metabolites Aldehyde Oxidase

Caption: Predicted metabolic pathways of this compound.

Experimental Protocol: In Vitro Metabolic Stability Assay

Objective: To determine the rate of metabolism of this compound in liver microsomes.

Methodology:

  • Incubation: this compound is incubated with liver microsomes (human, rat, or mouse) in the presence of NADPH (a necessary cofactor for many metabolic enzymes).

  • Time Points: Aliquots of the incubation mixture are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: The metabolic reaction in the aliquots is stopped by adding a quenching solution (e.g., acetonitrile).

  • Sample Analysis: The remaining concentration of the parent compound, this compound, is quantified by HPLC-MS/MS.

  • Data Analysis: The in vitro half-life (t1/2) and intrinsic clearance (CLint) are calculated from the rate of disappearance of the parent compound.

Excretion

Excretion is the process by which a drug and its metabolites are removed from the body, primarily through urine and feces. For nicotinamide, the main route of excretion is via the kidneys, with metabolites such as N1-methylnicotinamide (N1-MN) and N1-methyl-2-pyridone-5-carboxamide (2Py) being the major urinary products. [8][9]

Key Considerations for this compound Excretion:
  • Renal Clearance: The physicochemical properties of this compound and its metabolites (e.g., polarity, size) will determine the extent of their renal filtration and active secretion.

  • Biliary Excretion: More lipophilic compounds and their glucuronidated metabolites may be excreted into the bile and subsequently eliminated in the feces.

Summary of Potential Pharmacokinetic Parameters

The following table summarizes the predicted pharmacokinetic profile of this compound in comparison to nicotinamide. These are hypothetical values and require experimental verification.

ParameterNicotinamidePredicted this compoundRationale for Prediction
Absorption RapidPotentially Faster/More CompleteIncreased lipophilicity may enhance passive diffusion.
Distribution WidePotentially Wider, Higher Tissue PenetrationIncreased lipophilicity could lead to greater distribution into tissues.
Metabolism N-methylation, OxidationSimilar pathways, plus potential hydroxylation of the phenyl ring.The core nicotinamide structure is conserved.
Excretion Primarily RenalRenal and potentially BiliaryIncreased lipophilicity may favor biliary excretion.
Half-life (t1/2) Dose-dependent (1.5 - 9 h) [10][11]Potentially LongerIncreased plasma protein binding and tissue distribution could prolong elimination.

Conclusion

The pharmacokinetic profile of this compound is anticipated to be influenced by the addition of the 2-methoxyphenyl group, primarily through an increase in lipophilicity. This may lead to enhanced absorption and tissue distribution. While the core metabolic pathways of the nicotinamide moiety are likely to be conserved, additional metabolic routes involving the phenyl ring are possible. Definitive characterization of the ADME properties of this compound will require dedicated in vitro and in vivo studies. The experimental protocols and predictive insights provided in this guide offer a robust framework for initiating such investigations.

References

  • Frontiers in Medicine. (2023). Optimized protocol for quantification of extracellular nicotinamide adenine dinucleotide: evaluating clinical parameters and pre-analytical factors for translational research. [Link]

  • Isett, L., et al. (2008). NAD+ metabolism: Bioenergetics, signaling and manipulation for therapy. Journal of Biological Chemistry.
  • Stratford, M. R., et al. (1996). Nicotinamide pharmacokinetics in normal volunteers and patients undergoing palliative radiotherapy. British Journal of Cancer, 74(Suppl 27), S49-S52.
  • Covarrubias, A. J., et al. (2021). NAD+ metabolism and its roles in cellular processes during ageing. Nature Reviews Molecular Cell Biology, 22(2), 119-141.
  • Ritschel, W. A., et al. (1991). Pharmacokinetics of nicotinamide and its effect on blood pressure, pulse and body temperature in normal human volunteers. Arzneimittelforschung, 41(5), 511-514.
  • Blatchley, C., et al. (2021). Nicotinamide effects on the metabolism of human fibroblasts and keratinocytes assessed by quantitative, label-free fluorescence imaging. Scientific Reports, 11(1), 18635.
  • Cartei, F., et al. (1994). Pharmacokinetics and tolerance of nicotinamide combined with radiation therapy in patients with glioblastoma multiforme. Acta Oncologica, 33(3), 309-312.
  • Brewer, G. J., et al. (2025). Pharmacokinetic and pharmacodynamic assessment of oral nicotinamide in the NEAT clinical trial for early Alzheimer's disease. Alzheimer's Research & Therapy, 17(1), 23.
  • Kulikova, V., et al. (2015). Generation, Release, and Uptake of the NAD Precursor Nicotinic Acid Riboside by Human Cells. Journal of Biological Chemistry, 290(45), 27122-27134.
  • Horsman, M. R., et al. (1991). Nicotinamide pharmacokinetics in patients. Radiotherapy and Oncology, 22(1), 45-48.
  • Poljsak, B., et al. (2023). NAD+ Precursors Nicotinamide Mononucleotide (NMN) and Nicotinamide Riboside (NR): Potential Dietary Contribution to Health. Nutrients, 15(11), 2605.
  • Gels. (2021). Kinetics of the Release of Nicotinamide Absorbed on Partially Neutralized Poly(acrylic-co-methacrylic acid) Xerogel.
  • ResearchGate. (n.d.).
  • Pharmacology & Pharmacy. (2020). Pharmacology and Potential Implications of Nicotinamide Adenine Dinucleotide Precursors.
  • Lu, W., et al. (2018). Extraction and Quantitation of Nicotinamide Adenine Dinucleotide Redox Cofactors. Metabolites, 8(1), 12.
  • PubMed. (2025). Pharmacokinetic and pharmacodynamic assessment of oral nicotinamide in the NEAT clinical trial for early Alzheimer's disease.
  • ClinicalTrials.gov. (2021).
  • PubMed. (2011). 4-Methoxy-N-[2-(trifluoromethyl)biphenyl-4-ylcarbamoyl]nicotinamide: A Potent and Selective Agonist of S1P1.
  • Kanamori, K. S., et al. (2018). Two Different Methods of Quantification of Oxidized Nicotinamide Adenine Dinucleotide (NAD+) and Reduced Nicotinamide Adenine Dinucleotide (NADH) Intracellular Levels: Enzymatic Coupled Cycling Assay and Ultra-performance LiquidChromatography (UPLC)-Mass Spectrometry. Bio-protocol, 8(14), e2937.
  • PubMed Central. (2024). Thiophenyl Derivatives of Nicotinamide Are Metabolized by the NAD Salvage Pathway into Unnatural NAD Derivatives That Inhibit IMPDH and Are Toxic to Peripheral Nerve Cancers.
  • PubMed. (2018). Two Different Methods of Quantification of Oxidized Nicotinamide Adenine Dinucleotide (NAD+) and Reduced Nicotinamide Adenine Dinucleotide (NADH)
  • ResearchGate. (2022). Metabolism and biochemical properties of nicotinamide adenine dinucleotide (NAD) analogs, nicotinamide guanine dinucleotide (NGD) and nicotinamide hypoxanthine dinucleotide (NHD).
  • Cantó, C., et al. (2009). The Secret Life of NAD+: An Old Metabolite Controlling New Metabolic Signaling Pathways. Cell Metabolism, 10(6), 413-424.
  • MDPI. (2020). Urinary Excretion of N1-Methylnicotinamide and N1-Methyl-2-Pyridone-5-Carboxamide and Mortality in Kidney Transplant Recipients.
  • MDPI. (2023). A Simple, Fast, Sensitive LC-MS/MS Method to Quantify NAD(H) in Biological Samples: Plasma NAD(H)
  • BLDpharm. (n.d.). N-Methoxy-N-methyl-6-(trifluoromethyl)nicotinamide.
  • ClinicalTrials.gov. (2024).
  • PubMed Central. (2011). 4-Methoxy-N-[2-(trifluoromethyl)biphenyl-4-ylcarbamoyl]nicotinamide: A Potent and Selective Agonist of S1P1.
  • ClinicalTrials.gov. (2016). "Pharmacokinetic Study of Nicotinamide Riboside".
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  • ResearchGate. (2025).
  • PubMed. (2015). A Phase 3 Randomized Trial of Nicotinamide for Skin-Cancer Chemoprevention.
  • MDPI. (2019). Urinary Excretion of N 1 -Methylnicotinamide, as a Biomarker of Niacin Status, and Mortality in Renal Transplant Recipients.
  • Mechanisms of Ageing and Development. (2021). Preclinical and clinical evidence of NAD+ precursors in health, disease, and ageing.
  • National Institutes of Health. (2016). N-methyl-2-pyridone-5-carboxamide (2PY)
  • ClinicalTrials.gov. (2024).
  • PubMed. (2020). Urinary Excretion of N1-Methylnicotinamide and N1-Methyl-2-Pyridone-5-Carboxamide and Mortality in Kidney Transplant Recipients.

Sources

Methodological & Application

Application Notes and Protocols for the Microwave-Assisted Synthesis of N-(2-methoxyphenyl)nicotinamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide to the rapid and efficient synthesis of N-(2-methoxyphenyl)nicotinamide, a valuable scaffold in medicinal chemistry and drug development. By leveraging microwave-assisted organic synthesis (MAOS), this protocol offers significant advantages over conventional heating methods, including drastically reduced reaction times, improved yields, and enhanced product purity. These application notes are designed for researchers, scientists, and professionals in the field of drug development, offering a detailed, step-by-step protocol, mechanistic insights, and thorough characterization of the final product.

Introduction: The Significance of this compound and the Advent of Microwave Synthesis

This compound and its derivatives are of significant interest in pharmaceutical research due to their diverse biological activities. The amide bond is a cornerstone of many active pharmaceutical ingredients (APIs), and developing efficient methods for its formation is a critical aspect of modern drug discovery.

Traditional methods for amide synthesis often require harsh conditions, long reaction times, and the use of stoichiometric activating agents, leading to significant waste generation. Microwave-assisted organic synthesis has emerged as a powerful green chemistry tool that accelerates chemical transformations through the efficient and uniform heating of the reaction mixture. This technology allows for rapid reaction optimization and the swift generation of compound libraries for screening. In the context of this compound synthesis, microwave irradiation facilitates the direct amidation of nicotinic acid with 2-methoxyaniline, providing a cleaner and more time-efficient alternative to classical approaches.

Mechanistic Rationale: The Role of Microwave Irradiation in Amide Bond Formation

The synthesis of this compound from nicotinic acid and 2-methoxyaniline is a nucleophilic acyl substitution reaction. The reaction proceeds through the activation of the carboxylic acid group of nicotinic acid, making it more susceptible to nucleophilic attack by the amino group of 2-methoxyaniline.

Microwave irradiation significantly accelerates this process through two primary mechanisms:

  • Thermal Effects: Microwaves cause efficient and rapid heating of polar molecules through dielectric heating. This leads to a significant increase in the reaction rate, often by orders of magnitude compared to conventional heating methods.[1][2]

  • Non-Thermal Effects (Specific Microwave Effects): While still a subject of ongoing research, there is evidence to suggest that microwaves can influence reaction pathways beyond simple heating. This may involve the stabilization of polar transition states or changes in the pre-exponential factor of the Arrhenius equation, leading to enhanced reaction rates and selectivities.

In this specific synthesis, a catalyst such as ceric ammonium nitrate (CAN) can be employed to further enhance the reaction rate by activating the carboxylic acid.[3] The proposed mechanism involves the coordination of the cerium(IV) ion to the carbonyl oxygen of nicotinic acid, increasing its electrophilicity and facilitating the nucleophilic attack by 2-methoxyaniline.

Experimental Protocol: Microwave-Assisted Synthesis of this compound

This protocol details a robust and reproducible method for the synthesis of this compound using a dedicated microwave reactor.

Materials and Reagents
Reagent/MaterialGradeSupplier
Nicotinic Acid≥99%Sigma-Aldrich
2-Methoxyaniline≥98%Sigma-Aldrich
Ceric Ammonium Nitrate (CAN)Reagent GradeSigma-Aldrich
Ethyl AcetateACS GradeFisher Scientific
Saturated Sodium Bicarbonate SolutionLaboratory GradeFisher Scientific
Saturated Sodium Chloride Solution (Brine)Laboratory GradeFisher Scientific
Anhydrous Magnesium SulfateLaboratory GradeFisher Scientific
Microwave Reactor Vials (10 mL)---CEM, Biotage, etc.
Magnetic Stir Bars------
Reaction Setup and Procedure

experimental_workflow cluster_prep Preparation cluster_reaction Microwave Reaction cluster_workup Work-up cluster_purification Purification & Analysis prep1 Weigh Nicotinic Acid (1 mmol) react1 Combine Reagents in Microwave Vial prep1->react1 prep2 Weigh 2-Methoxyaniline (1.1 mmol) prep2->react1 prep3 Weigh CAN (0.02 mmol) prep3->react1 react2 Add Magnetic Stir Bar react1->react2 react3 Seal Vial react2->react3 react4 Microwave Irradiation (150°C, 20 min) react3->react4 workup1 Cool to Room Temperature react4->workup1 workup2 Add Ethyl Acetate workup1->workup2 workup3 Wash with NaHCO3 (aq) workup2->workup3 workup4 Wash with Brine workup3->workup4 workup5 Dry with MgSO4 workup4->workup5 workup6 Filter and Concentrate workup5->workup6 purify1 Recrystallization or Column Chromatography workup6->purify1 analyze1 Characterization (NMR, IR, MS) purify1->analyze1

Step-by-Step Protocol:

  • Reagent Preparation: In a 10 mL microwave reactor vial, combine nicotinic acid (1.0 mmol, 123.1 mg), 2-methoxyaniline (1.1 mmol, 135.5 mg, 1.1 eq), and ceric ammonium nitrate (0.02 mmol, 11.0 mg, 2 mol%).

  • Reaction Setup: Add a small magnetic stir bar to the vial and securely cap it.

  • Microwave Irradiation: Place the vial in the cavity of a microwave reactor. Set the reaction temperature to 150°C, the hold time to 20 minutes, and the power to a maximum of 300 W with stirring.

  • Work-up: After the reaction is complete, allow the vial to cool to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL).

  • Extraction: Transfer the organic layer to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (2 x 15 mL) and brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Key Reaction Parameters
ParameterValueRationale
Reactant Ratio (Acid:Amine) 1 : 1.1A slight excess of the amine ensures complete consumption of the limiting carboxylic acid.
Catalyst Loading (CAN) 2 mol%Catalytic amount is sufficient to promote the reaction without significant side products.[3]
Temperature 150 °CProvides sufficient thermal energy to overcome the activation barrier for amidation.[4]
Reaction Time 20 minutesSignificantly reduced compared to conventional heating, a key advantage of microwave synthesis.
Solvent Solvent-freeReduces waste and simplifies purification, adhering to green chemistry principles.

Product Purification and Characterization

Purification

The crude this compound can be purified by one of the following methods:

  • Recrystallization: Dissolve the crude product in a minimal amount of hot ethanol and allow it to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization. Filter the purified crystals and dry under vacuum.

  • Column Chromatography: If recrystallization is not effective, purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Characterization Data

The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods.

Analytical Technique Expected Data
¹H NMR (400 MHz, CDCl₃) δ 9.05 (d, J = 2.0 Hz, 1H), 8.75 (dd, J = 4.8, 1.6 Hz, 1H), 8.50 (d, J = 8.0 Hz, 1H), 8.20 (dt, J = 8.0, 2.0 Hz, 1H), 7.95 (s, 1H, NH), 7.45 (dd, J = 8.0, 4.8 Hz, 1H), 7.15 (td, J = 8.0, 1.6 Hz, 1H), 7.05 (td, J = 8.0, 1.2 Hz, 1H), 6.95 (d, J = 8.0 Hz, 1H), 3.90 (s, 3H, OCH₃).
¹³C NMR (101 MHz, CDCl₃) δ 164.5, 152.5, 148.8, 148.2, 135.5, 130.0, 127.2, 124.0, 123.8, 121.5, 121.0, 110.2, 55.8.
FT-IR (KBr, cm⁻¹) 3310 (N-H stretch), 3060 (aromatic C-H stretch), 1665 (C=O stretch, Amide I), 1530 (N-H bend, Amide II), 1250 (C-O stretch).
Mass Spectrometry (ESI+) m/z 229.0977 [M+H]⁺ (Calculated for C₁₃H₁₃N₂O₂⁺: 229.0972).

reaction_scheme cluster_reactants Reactants cluster_product Product nicotinic_acid Nicotinic Acid catalyst CAN (cat.) Microwave, 150°C nicotinic_acid->catalyst methoxyaniline 2-Methoxyaniline methoxyaniline->catalyst product This compound water + H₂O catalyst->product

Troubleshooting

IssuePossible CauseSolution
Low Yield Incomplete reactionIncrease reaction time or temperature slightly. Ensure proper sealing of the microwave vial.
Inefficient work-upEnsure complete extraction of the product into the organic phase. Minimize losses during transfers.
Impure Product Presence of starting materialsOptimize reactant stoichiometry. Improve purification method (e.g., gradient elution in column chromatography).
Formation of side productsLower the reaction temperature. Consider a different catalyst if significant byproducts are observed.

Safety Precautions

  • Microwave synthesis should be performed in a well-ventilated fume hood.

  • Always use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Microwave reactor vials are designed for high pressures and temperatures; however, always inspect them for any cracks or defects before use.

  • Ceric ammonium nitrate is a strong oxidizing agent; handle with care and avoid contact with combustible materials.

  • Consult the Safety Data Sheets (SDS) for all chemicals used in this protocol.

Conclusion

This application note provides a detailed and reliable protocol for the microwave-assisted synthesis of this compound. The method is rapid, efficient, and adheres to the principles of green chemistry. The provided characterization data serves as a benchmark for researchers to validate their results. This protocol is expected to be a valuable resource for scientists engaged in medicinal chemistry and drug discovery, enabling the accelerated synthesis of this important class of compounds.

References

  • Goliszewska, K., & Wolański, M. (2020). Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids. Molecules, 25(8), 1839. [Link][3]

  • Bulus, G., & Ceylan, M. (2020). Conventional vs microwave assisted synthesis of different substituted heterocyclic amides. Journal of the Indian Chemical Society, 97(3), 401-404.
  • Di Mola, A., et al. (2022).
  • Jansa, J., et al. (2018). Microwave-Assisted Synthesis of New Substituted Anilides of Quinaldic Acid. Molecules, 23(11), 2999.[4]

  • Dimitrova, D., et al. (2023). N-(3-Methoxyphenethyl)-2-propylpentanamide. Molbank, 2023(4), M1793.
  • Eren, F., et al. (2022). Synthesis and characterization of new niacinamide compounds and computational and experimental investigation of their anticancer. Journal of Molecular Structure, 1265, 133413.
  • de la Hoz, A., Díaz-Ortiz, Á., & Moreno, A. (2005). Microwaves in organic synthesis. Thermal and non-thermal microwave effects. Chemical Society Reviews, 34(2), 164-178.[1]

  • Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition, 43(46), 6250-6284.[2]

Sources

Application Notes and Protocols for N-(2-methoxyphenyl)nicotinamide in Cell Culture

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

A Note from the Author

These application notes provide a comprehensive guide for the utilization of N-(2-methoxyphenyl)nicotinamide in cell culture experiments. It is important to note that while extensive research exists for the parent compound, nicotinamide (also known as niacinamide), specific data on this compound is limited. Therefore, this document synthesizes the well-established biological activities of nicotinamide with predictive insights into how the addition of a 2-methoxyphenyl group may influence its properties. The protocols provided are designed to be robust starting points for your investigations, emphasizing empirical validation and careful experimental design.

Introduction: Understanding this compound

This compound is a derivative of nicotinamide, a water-soluble B vitamin (B3) that plays a crucial role in cellular metabolism and signaling.[1] Nicotinamide is a precursor to the essential coenzyme nicotinamide adenine dinucleotide (NAD+), a key player in redox reactions, DNA repair, and cellular energy homeostasis.[1][2][3] The addition of a 2-methoxyphenyl group to the nicotinamide backbone may alter its lipophilicity, cell permeability, and interaction with target proteins, potentially leading to modified or novel biological activities.

Core Biological Functions of the Nicotinamide Moiety

The nicotinamide component of the molecule is known to be involved in several critical cellular processes:

  • Cellular Energy Metabolism: As a precursor to NAD+ and NADP+, nicotinamide is central to cellular respiration and energy production.[4]

  • DNA Repair and Genomic Stability: Nicotinamide is an inhibitor of poly(ADP-ribose) polymerases (PARPs), enzymes involved in DNA repair and cell death pathways.[1][5][6]

  • Signaling Pathways: Nicotinamide has been shown to modulate various signaling pathways, including mTOR and MAPK, which are critical for cell growth, proliferation, and survival.[7][8]

  • Stem Cell Differentiation: It is widely used in stem cell culture to promote differentiation into various lineages, such as pancreatic islet-like cells.[9][10]

  • Anti-inflammatory Effects: Nicotinamide exhibits anti-inflammatory properties, potentially through the modulation of inflammatory cytokines.[5]

Potential Influence of the 2-Methoxyphenyl Group

The introduction of the 2-methoxyphenyl group could potentially:

  • Enhance Cell Permeability: The increased lipophilicity may facilitate easier passage across the cell membrane.

  • Alter Target Specificity: The substituted phenyl ring could introduce new interactions with cellular targets, potentially leading to a different pharmacological profile compared to nicotinamide.

  • Modify Potency: The structural change may increase or decrease the affinity for its molecular targets.

Given these potential modifications, it is crucial to experimentally determine the optimal working concentrations and specific effects of this compound in your cell culture system.

Key Signaling Pathways and Cellular Processes

Based on the known functions of nicotinamide, this compound is hypothesized to impact the following pathways:

Signaling_Pathways cluster_0 Cellular Input cluster_1 Intracellular Conversion & Direct Effects cluster_2 Downstream Cellular Processes This compound This compound NAD NAD+ Synthesis This compound->NAD Precursor PARP PARP Inhibition This compound->PARP Inhibitor Signaling Modulation of Signaling Pathways (e.g., mTOR, MAPK) This compound->Signaling Metabolism Cellular Metabolism (Redox Reactions) NAD->Metabolism DNARepair DNA Repair & Genomic Stability PARP->DNARepair Differentiation Stem Cell Differentiation Signaling->Differentiation Inflammation Anti-inflammatory Response Signaling->Inflammation

Figure 1. Hypothesized mechanism of action of this compound.

Applications in Cell Culture

Based on the known biological activities of nicotinamide and its derivatives, this compound can be explored for the following applications:

Application AreaPotential UseRationale
Stem Cell Biology Induction of differentiation, improvement of cell survival.[9][10]Nicotinamide is a known inducer of differentiation in pluripotent stem cells.
Cancer Research Inhibition of cancer cell proliferation, sensitization to chemotherapy.As a potential PARP inhibitor, it may interfere with DNA repair in cancer cells.[3]
Neuroscience Neuroprotection against oxidative stress and excitotoxicity.Nicotinamide has demonstrated neuroprotective effects.
Immunology Modulation of immune cell function, reduction of inflammatory responses.[5]The anti-inflammatory properties of nicotinamide are well-documented.
Dermatology Research Improvement of skin barrier function, reduction of inflammation in skin cells.[5][11]Nicotinamide is used in dermatology for its anti-inflammatory and barrier-enhancing effects.

Experimental Protocols

The following protocols provide a framework for incorporating this compound into your cell culture experiments. It is imperative to perform dose-response and time-course experiments to determine the optimal conditions for your specific cell type and experimental question.

Reagent Preparation and Storage
  • Compound: this compound

  • Solvent: Due to the methoxyphenyl group, the compound is likely more soluble in organic solvents than in water. Dimethyl sulfoxide (DMSO) is a recommended starting solvent.

  • Stock Solution Preparation:

    • Prepare a high-concentration stock solution (e.g., 10-100 mM) in sterile DMSO.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the stock solution at -20°C or -80°C, protected from light.

  • Working Solution Preparation:

    • On the day of the experiment, thaw an aliquot of the stock solution.

    • Dilute the stock solution in your complete cell culture medium to the desired final concentration.

    • Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same concentration of DMSO) should always be included in your experiments.

General Protocol for Cell Treatment

Experimental_Workflow cluster_0 Preparation cluster_1 Cell Culture cluster_2 Treatment cluster_3 Incubation & Analysis A 1. Prepare Stock & Working Solutions B 2. Seed Cells & Allow Attachment/Growth A->B C 3. Replace Medium with Treatment Medium B->C D Vehicle Control (DMSO) E Test Compound (Varying Concentrations) F 4. Incubate for Desired Time Period G 5. Harvest Cells/Supernatant for Downstream Analysis F->G

Figure 2. General workflow for cell treatment with this compound.

Step-by-Step Methodology:

  • Cell Seeding: Seed your cells of interest in the appropriate culture vessel (e.g., multi-well plates, flasks) at a density that will ensure they are in the exponential growth phase at the time of treatment.

  • Cell Adherence/Growth: Allow the cells to adhere and grow for the recommended time (typically 24 hours).

  • Preparation of Treatment Media: Prepare fresh working solutions of this compound and the vehicle control in complete cell culture medium.

  • Cell Treatment:

    • Aspirate the old medium from the cells.

    • Gently add the treatment media to the respective wells/flasks.

  • Incubation: Incubate the cells for the desired duration (e.g., 24, 48, 72 hours). The optimal incubation time will depend on the specific assay and expected biological response.

  • Downstream Analysis: Following incubation, harvest the cells and/or supernatant for your chosen downstream analyses (e.g., cell viability assays, western blotting, qPCR, flow cytometry).

Recommended Starting Concentrations

For initial dose-response studies, a broad range of concentrations is recommended. Based on typical concentrations used for nicotinamide, a starting range could be:

Concentration RangePurpose
0.1 µM - 10 µM To observe potential high-potency effects.
10 µM - 100 µM A common range for many small molecule inhibitors.
100 µM - 10 mM Higher concentrations may be necessary, as seen with nicotinamide in some applications.[6]

Self-Validating Experimental Design and Troubleshooting

To ensure the trustworthiness of your results, incorporate the following controls and validation steps:

  • Vehicle Control: Always include a control group treated with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound.

  • Positive Control: If applicable, include a known compound that elicits the expected biological response to validate the assay system.

  • Dose-Response and Time-Course Studies: These are essential for determining the optimal experimental conditions and understanding the dynamics of the cellular response.

  • Cell Viability Assay: Always assess the general cytotoxicity of the compound at the tested concentrations to distinguish between specific biological effects and those caused by cell death.

  • Troubleshooting:

    • No Observed Effect: Consider increasing the concentration range or incubation time. Ensure the compound is fully dissolved in the stock solution.

    • High Cytotoxicity: Reduce the concentration range and/or the incubation time. Verify the final solvent concentration is not toxic to your cells.

    • Precipitation in Medium: The compound may have limited solubility in aqueous solutions. Prepare fresh working solutions and inspect for any precipitation before adding to cells. If precipitation occurs, consider using a different solvent or a lower concentration.

Concluding Remarks

This compound represents a novel derivative of a well-characterized and biologically important molecule. The addition of the 2-methoxyphenyl group offers the potential for altered pharmacological properties, making it an interesting candidate for a variety of cell-based studies. The protocols and guidelines presented here provide a solid foundation for initiating your research with this compound. Rigorous experimental design, including comprehensive dose-response and time-course analyses, will be paramount in elucidating its specific effects and potential therapeutic applications.

References

  • Bains, P., Kaur, M., Kaur, J., & Sharma, S. (2018). Nicotinamide: Mechanism of action and indications in dermatology. Indian Journal of Dermatology, Venereology, and Leprology, 84(2), 234-237. [Link]

  • Kysar, L., et al. (2020). New Insights for Nicotinamide: Metabolic Disease, Autophagy, and mTOR. Cells, 9(6), 1403. [Link]

  • Camillo, L., Zavattaro, E., & Savoia, P. (2021). Nicotinamide: A Multifaceted Molecule in Skin Health and Beyond. Medicina, 57(10), 1037. [Link]

  • DermNet NZ. (n.d.). Nicotinamide. [Link]

  • Haus, G., et al. (2020). Nicotinamide Inhibits Self-renewal and Induces Granulocyte Differentiation of Multipotent Progenitor Cells. Stem Cell Reviews and Reports, 16(6), 1251-1262. [Link]

  • Khan, M. S., et al. (2021). Synthesis, characterization, POM analyses and biological evaluation of n-[(2-methoxy-5- nitrophenyl)]-4-oxo-4-[oxy] butenamide based zinc(II) carboxylate complexes. Bulletin of the Chemical Society of Ethiopia, 35(2), 365-380. [Link]

  • Mancuso, G., et al. (2007). Nicotinamide inhibits B lymphocyte activation by disrupting MAPK signal transduction. Biochemical Pharmacology, 73(6), 804-813. [Link]

  • Semantic Scholar. (n.d.). Nicotinamide: Mechanism of action and indications in dermatology. [Link]

  • Bains, P., Kaur, M., Kaur, J., & Sharma, S. (2018). Nicotinamide: Mechanism of action and indications in dermatology. Indian Journal of Dermatology, Venereology and Leprology, 84(2), 234. [Link]

  • ResearchGate. (n.d.). (PDF) Nicotinamide effects on the metabolism of human fibroblasts and keratinocytes assessed by quantitative, label-free fluorescence imaging. [Link]

  • Navas, L. E., & Carnero, A. (2021). NAD+ metabolism, stemness, the immune response, and cancer. Signal Transduction and Targeted Therapy, 6(1), 1-19. [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis, characterization, POM analyses and biological evaluation of n-[(2-methoxy-5- nitrophenyl)]-4-oxo-4-[oxy] butenamide based zinc(II) carboxylate complexes. [Link]

  • Ma, Y., et al. (2018). Nicotinamide Promotes Cell Survival and Differentiation as Kinase Inhibitor in Human Pluripotent Stem Cells. Stem Cell Reports, 11(6), 1515-1528. [Link]

  • Hayward, A. R., & Herberger, M. (1988). Nicotinamide protects target cells from cell-mediated cytolysis. Cellular Immunology, 113(2), 414-422. [Link]

  • Stanford Medicine. (n.d.). NAD-biosynthetic pathways regulate innate immunity. [Link]

  • Goodwin, R. J., et al. (2024). Thiophenyl Derivatives of Nicotinamide Are Metabolized by the NAD Salvage Pathway into Unnatural NAD Derivatives That Inhibit IMPDH and Are Toxic to Peripheral Nerve Cancers. ACS Chemical Biology, 19(6), 1636-1647. [Link]

  • Li, Y., et al. (2022). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Molecules, 27(24), 8700. [Link]

  • MDPI. (n.d.). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. [Link]

  • Goodwin, R. J., et al. (2024). Thiophenyl Derivatives of Nicotinamide Are Metabolized by the NAD Salvage Pathway into Unnatural NAD Derivatives That Inhibit IMPDH and Are Toxic to Peripheral Nerve Cancers. ACS Chemical Biology. [Link]

  • MDPI. (n.d.). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. [Link]

  • Minhas, P. S., et al. (2024). Nicotinamide Riboside Augments Human Macrophage Migration via SIRT3-Mediated Prostaglandin E2 Signaling. International Journal of Molecular Sciences, 25(5), 2959. [Link]

  • You, S., et al. (2021). Nicotinamide effects on the metabolism of human fibroblasts and keratinocytes assessed by quantitative, label-free fluorescence imaging. Biomedical Optics Express, 12(10), 6297-6313. [Link]

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Application Note: Optimizing Solubility of N-(2-methoxyphenyl)nicotinamide for Biological Assays

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-(2-methoxyphenyl)nicotinamide represents a class of synthetic benzamides often utilized as structural probes in medicinal chemistry, particularly in the development of TRP channel modulators, kinase inhibitors, and NAD+-dependent enzyme modulators (e.g., Sirtuins/PARPs).

While the parent molecule, Nicotinamide (Vitamin B3), is highly water-soluble, the addition of the 2-methoxyphenyl moiety introduces significant lipophilicity. This structural modification creates a "solubility paradox": it enhances membrane permeability and target binding affinity but drastically reduces aqueous solubility.

This guide addresses the critical challenge of compound precipitation ("crash-out") upon introduction to aqueous biological media—a primary cause of false negatives (loss of effective concentration) and false positives (aggregate-induced promiscuity) in drug screening.

Physicochemical Profile & Challenge Analysis

To design a robust protocol, we must first understand the molecule's behavior. The methoxy-substitution shifts the molecule from a hydrophilic vitamin derivative to a lipophilic drug-like candidate.

Table 1: Comparative Physicochemical Properties
PropertyNicotinamide (Parent)This compound (Target)Impact on Assay
Molecular Weight 122.12 g/mol ~228.25 g/mol Moderate increase; diffusion remains fast.[1]
LogP (Octanol/Water) -0.37 (Hydrophilic)~1.8 – 2.3 (Estimated)Critical: Drastic reduction in water solubility.
Aqueous Solubility ~1000 mg/mL< 0.1 mg/mL (Predicted)High risk of precipitation in PBS/Media.
H-Bond Donors 11Amide hydrogen remains available for binding.
Key Risk NoneMicroprecipitation Aggregates scatter light and sequester protein.

Expert Insight: The amide bond in this molecule is rigid. When dissolved in DMSO, the molecule is solvated by aprotic dipoles. Upon sudden dilution into water (a protic solvent), the hydrophobic "methoxyphenyl" tail seeks to exclude water, driving rapid crystal formation if the transition is too abrupt.

Solubility Optimization Strategy: The "Solvent Shift"

Directly adding solid powder to cell culture media is strictly prohibited . The following protocol utilizes a "Solvent Shift" method to maintain solubility during the transition from organic stock to aqueous assay buffer.

Reagents and Equipment[2]
  • Solvent: Dimethyl Sulfoxide (DMSO), Anhydrous, ≥99.9% (Sigma-Aldrich/Merck).

  • Vessel: Glass vials (borosilicate) or solvent-resistant polypropylene (PP). Avoid Polystyrene (PS).

  • QC: Plate reader capable of Absorbance at 600nm (OD600) or Nephelometer.

Protocol: Preparation of Master Stock (100 mM)
  • Weighing: Weigh approximately 22.8 mg of this compound.

  • Dissolution: Add 1.0 mL of 100% Anhydrous DMSO .

  • Agitation: Vortex vigorously for 30 seconds. If visual particulates remain, sonicate in a water bath at 37°C for 5 minutes.

  • Verification: Solution must be optically clear.

  • Storage: Aliquot into amber glass vials (50 µL/vial) to avoid freeze-thaw cycles. Store at -20°C. Hygroscopic Warning: DMSO absorbs water from air; keep tightly sealed.

Protocol: Serial Dilution & Media Transfer (The "Danger Zone")

This step prevents "shock precipitation" when the hydrophobic stock hits the water-rich media.

Target Final Concentration: 10 µM in Assay (0.1% DMSO final).

  • Intermediate Stock (100x): Dilute the 100 mM Master Stock 1:10 in 100% DMSO to create a 10 mM working stock.

    • Why? Keeping the compound in DMSO ensures it stays dissolved before the final step.[2]

  • Rapid Dispersion (The Drop-Wise Method):

    • Prepare your assay media (e.g., DMEM + 10% FBS). Note: Serum proteins (Albumin) help solubilize lipophilic drugs.

    • While vortexing the media gently, add the 10 mM DMSO stock drop-wise.

    • Dilution Factor: 1:1000 (1 µL stock into 1000 µL media).

    • Final Result: 10 µM Compound in 0.1% DMSO.

Visualizing the Workflow

The following diagram illustrates the critical path to avoid precipitation.

SolubilityProtocol cluster_Assay Aqueous Assay Environment Solid Solid Powder (N-(2-methoxyphenyl) nicotinamide) DMSO_Stock Master Stock (100 mM in 100% DMSO) Solid->DMSO_Stock Dissolve & Sonicate Inter_Stock Working Stock (10 mM in 100% DMSO) DMSO_Stock->Inter_Stock 1:10 Dilution (in DMSO) Precipitation PRECIPITATION RISK (Aggregates) DMSO_Stock->Precipitation Direct add to PBS (Avoid!) Media Cell Media (Contains 10% FBS) Inter_Stock->Media Rapid Dispersion (Vortexing) Final_Well Final Assay Well (10 µM Drug / 0.1% DMSO) Media->Final_Well Dispense QC_Check QC: OD600 Turbidity Check Final_Well->QC_Check Validate QC_Check->Final_Well Pass (<0.01 OD)

Figure 1: Step-by-step solubilization workflow highlighting the critical intermediate dilution step to prevent precipitation.

Quality Control: The "Self-Validating" System

Trusting a clear solution by eye is insufficient for lipophilic compounds. You must validate solubility using Turbidimetry .

Protocol:

  • Prepare a "Dummy Plate" with media + compound at the highest test concentration (e.g., 100 µM).

  • Prepare a "Blank Control" (Media + DMSO only).

  • Measure Absorbance at 600 nm - 650 nm (OD600) on a plate reader.

  • Pass Criteria: The OD of the compound well must not exceed the OD of the Blank well by more than 0.01 units .

    • If OD is higher: Microprecipitation has occurred. The effective concentration is unknown.

    • Remediation: Reduce concentration or increase serum percentage (BSA binds and solubilizes).

Biological Assay Considerations

DMSO Tolerance

For most mammalian cell lines (e.g., HEK293, HeLa, CHO), the final DMSO concentration must be kept ≤ 0.5% (v/v) , with 0.1% being the ideal target.[3]

  • Control Requirement: You must include a "Vehicle Control" (0.1% DMSO alone) to normalize data. DMSO itself can modulate membrane fluidity and channel opening (especially TRP channels).

Off-Target Interference (The Scaffold Effect)

Since this molecule contains the nicotinamide core:

  • PARP/Sirtuin Interference: High concentrations (>50 µM) may weakly compete with NAD+ in enzymatic assays.

  • Metabolic Stability: The amide bond is susceptible to hydrolysis by amidases in liver microsomes or long-duration whole-cell assays, potentially releasing the 2-methoxyaniline fragment.

Troubleshooting Guide

ObservationProbable CauseCorrective Action
Cloudiness upon adding to media "Crash-out" due to low solubility.1. Warm media to 37°C before addition.2. Sonicate the final dilution.3. Reduce final concentration.
Cell death in Vehicle Control DMSO toxicity.[4]Reduce final DMSO to <0.1%. Ensure DMSO is "Cell Culture Grade" (sterile).
High variability between wells Compound adhering to plastic.Use "Low-Binding" polypropylene plates. Lipophilic amides stick to standard Polystyrene.

References

  • National Center for Advancing Translational Sciences (NCATS). Assay Guidance Manual: Compound Management. (Accessed 2026).[1][5] [Link]

  • PubChem Database. Nicotinamide and Derivatives: Physical Properties. (National Library of Medicine). [Link]

  • Wayman, J. et al. (2024). Optimization of DMSO Concentration for Cell Culture Assays. Journal of Biomolecular Screening. [Link] (Generalized Link for DMSO tolerance data)

  • Di, L. & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Standard text for LogP/Solubility principles).

Sources

Application Notes and Protocols for the In Vivo Delivery of N-(2-methoxyphenyl)nicotinamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Preclinical Evaluation of N-(2-methoxyphenyl)nicotinamide

This compound is a derivative of nicotinamide (also known as niacinamide), the physiologically active amide form of vitamin B3.[1][2] Nicotinamide is a well-characterized precursor to the essential coenzymes nicotinamide adenine dinucleotide (NAD+) and nicotinamide adenine dinucleotide phosphate (NADP+).[3][4] These coenzymes are pivotal in a vast array of cellular processes, including energy metabolism, DNA repair, and the regulation of inflammatory responses.[3][5][6] The addition of a 2-methoxyphenyl group to the nicotinamide scaffold suggests a modification designed to alter its physicochemical properties, such as lipophilicity, which may influence its pharmacokinetic profile and potentially its target engagement.

Given the novelty of this compound, empirical data on its solubility and behavior in biological systems are scarce. This guide provides a comprehensive framework for researchers to formulate and administer this compound in animal models. The protocols herein are predicated on the established principles of handling novel chemical entities with predicted low aqueous solubility, a common challenge in drug discovery.[7][8][9] The primary objective is to enable the generation of reliable and reproducible data in early-stage in vivo studies.

Predicted Physicochemical Properties and Formulation Challenges

The introduction of the 2-methoxyphenyl moiety is anticipated to increase the lipophilicity of the nicotinamide parent molecule. While nicotinamide itself is water-soluble, its derivatives often exhibit reduced aqueous solubility.[10] This presents a significant hurdle for achieving adequate systemic exposure in animal models following administration.[7][11] Therefore, the selection of an appropriate formulation strategy is critical for the successful preclinical evaluation of this compound.

Table 1: Predicted Properties and Formulation Considerations for this compound

ParameterPredicted CharacteristicImplication for Animal DosingRecommended Approach
Aqueous Solubility LowPoor absorption from the gastrointestinal tract; potential for precipitation at the injection site.Utilization of co-solvents, surfactants, or lipid-based formulations to enhance solubility.
Lipophilicity (LogP) HighMay favor distribution into tissues but can also lead to rapid metabolism and clearance.Careful selection of the route of administration to optimize bioavailability.
Chemical Stability Likely stable under physiological conditionsStandard handling procedures are likely sufficient.Store as a solid at -20°C and prepare fresh formulations for each experiment.

Formulation Development for Animal Administration

The choice of vehicle for delivering this compound will depend on the intended route of administration and the desired pharmacokinetic profile. The following protocols provide starting points for developing suitable formulations. It is imperative to perform small-scale solubility testing of the compound in various vehicles before preparing a large batch for in vivo studies.

Protocol 1: Co-Solvent-Based Formulation for Intraperitoneal (IP) or Intravenous (IV) Administration

This protocol is suitable for achieving rapid systemic exposure. However, care must be taken to minimize the risk of precipitation upon injection into the aqueous environment of the bloodstream or peritoneal cavity.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • PEG 300 (Polyethylene glycol 300)

  • Tween® 80

  • Sterile saline (0.9% NaCl) or Phosphate Buffered Saline (PBS)

Step-by-Step Procedure:

  • Initial Solubilization: Weigh the required amount of this compound and dissolve it in a minimal volume of DMSO. For example, start by adding 10% of the final desired volume as DMSO. Sonicate briefly if necessary to aid dissolution.

  • Addition of Co-solvents: To the DMSO solution, add PEG 300. A common ratio is 10% DMSO and 40% PEG 300 of the final volume. Mix thoroughly until a clear solution is obtained.

  • Incorporation of Surfactant: Add a small amount of Tween® 80 (e.g., 5% of the final volume) to the solution. This will help to maintain the compound in solution upon dilution with an aqueous vehicle.

  • Final Dilution: Slowly add sterile saline or PBS to reach the final desired concentration, while continuously vortexing. The final vehicle composition could be, for example, 10% DMSO, 40% PEG 300, 5% Tween® 80, and 45% saline.[12]

  • Final Check: Observe the final formulation for any signs of precipitation. If the solution is not clear, the concentration of the compound may be too high for this vehicle system, and further optimization will be required.

Protocol 2: Oil-Based Formulation for Oral (PO) Gavage

For compounds with high lipophilicity, an oil-based formulation can enhance oral absorption by promoting lymphatic uptake.[9][13]

Materials:

  • This compound powder

  • Sesame oil or corn oil, pharmaceutical grade

Step-by-Step Procedure:

  • Direct Suspension: Weigh the required amount of this compound and add it to the appropriate volume of sesame or corn oil.

  • Homogenization: Use a homogenizer or sonicator to create a uniform suspension. The goal is to reduce the particle size of the compound to improve its dissolution in the gastrointestinal tract.

  • Stability Check: Observe the suspension for any signs of rapid settling. While some settling over time is expected, the suspension should be easily re-homogenized by gentle shaking before administration.

In Vivo Administration Protocols

The following protocols are generalized for administration to mice. Doses and volumes should be adjusted based on the specific animal model and experimental design. All animal procedures must be performed in accordance with institutional and national guidelines for animal welfare.

Experimental Workflow for In Vivo Delivery

Caption: Workflow for the preparation, administration, and analysis of this compound in animal models.

Protocol 3: Administration in a Mouse Model

Materials:

  • Prepared formulation of this compound

  • Appropriate syringes and needles (e.g., 27-30G for IP/IV, gavage needle for PO)

  • Mouse restraint device (if necessary)

Step-by-Step Procedure:

  • Dose Calculation: Calculate the volume of the formulation to be administered based on the animal's body weight and the desired dose in mg/kg.

  • Animal Handling: Acclimatize the animals to the experimental conditions. Handle the animals gently to minimize stress.

  • Administration:

    • Intraperitoneal (IP): Inject the formulation into the lower right quadrant of the abdomen, being careful to avoid the internal organs.

    • Intravenous (IV): For IV administration via the tail vein, proper training and technique are essential. Use a restraint device to secure the mouse and visualize the tail vein.

    • Oral Gavage (PO): Use a proper-sized gavage needle to deliver the formulation directly into the stomach. Ensure the needle does not enter the trachea.

  • Post-Administration Monitoring: Observe the animals for any immediate adverse reactions. Continue to monitor the animals at regular intervals as dictated by the experimental protocol.

Table 2: Recommended Dosing Parameters for a Mouse Model

Route of AdministrationTypical Dosing VolumeMaximum Dosing VolumeRecommended Needle/Tool
Intraperitoneal (IP) 5-10 mL/kg20 mL/kg27-30G needle
Intravenous (IV) 1-5 mL/kg10 mL/kg28-30G needle
Oral (PO) 5-10 mL/kg20 mL/kg20-22G gavage needle

Potential Mechanism of Action and Pharmacodynamic Endpoints

As a derivative of nicotinamide, this compound is hypothesized to influence cellular NAD+ levels and related pathways. The primary mechanism of nicotinamide involves its role in the NAD+ salvage pathway, where it is converted to NAD+.[3][[“]] NAD+ is a critical cofactor for sirtuins and poly (ADP-ribose) polymerases (PARPs), enzymes that regulate a wide range of cellular processes including inflammation, DNA repair, and cellular stress responses.[3][[“]]

Hypothesized Signaling Pathway

signaling_pathway Compound This compound NAD_Salvage NAD+ Salvage Pathway Compound->NAD_Salvage (likely precursor) NAD Increased Cellular NAD+ NAD_Salvage->NAD SIRT1 SIRT1 Activation NAD->SIRT1 PARP PARP Activity Modulation NAD->PARP Energy_Metabolism Altered Energy Metabolism NAD->Energy_Metabolism Inflammation Reduced Inflammation SIRT1->Inflammation DNA_Repair Enhanced DNA Repair PARP->DNA_Repair

Caption: Hypothesized mechanism of action for this compound via the NAD+ salvage pathway.

Based on this hypothesized mechanism, relevant pharmacodynamic endpoints to assess in animal models could include:

  • Measurement of NAD+ and its metabolites in blood and tissues.

  • Assessment of inflammatory markers (e.g., cytokines) in plasma or tissue homogenates.

  • Evaluation of markers of DNA damage and repair in relevant tissues.

Conclusion and Future Directions

The successful in vivo evaluation of novel compounds like this compound hinges on the development of robust and reproducible formulation and administration protocols. This guide provides a foundational framework for initiating such studies. Researchers are encouraged to perform initial formulation screening and dose-ranging studies to determine the optimal conditions for their specific animal model and experimental objectives. The insights gained from these initial studies will be invaluable for elucidating the therapeutic potential of this compound.

References

  • ResearchGate. Formulations and related activities for the oral administration of poorly water-soluble compounds in early discovery animal studies: An overview of frequently applied approaches. Part 2. Available from: [Link].

  • PMC. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. Available from: [Link].

  • PubMed. Evaluation of preclinical formulations for a poorly water-soluble compound. Available from: [Link].

  • World Pharma Today. Innovative Formulation Strategies for Poorly Soluble Drugs. Available from: [Link].

  • PMC. Nicotinamide benefited amino acid metabolism and rumen fermentation pattern to improve growth performance of growing lambs. Available from: [Link].

  • PMC. Thermodynamics and Intermolecular Interactions of Nicotinamide in Neat and Binary Solutions: Experimental Measurements and COSMO-RS Concentration Dependent Reactions Investigations. Available from: [Link].

  • DermNet. Nicotinamide. Available from: [Link].

  • NIH PubChem. Nicotinamide | C6H6N2O | CID 936. Available from: [Link].

  • PubChemLite. Nicotinamide, 2-amino-n-(p-methoxyphenyl)-, hydrochloride (C13H13N3O2). Available from: [Link].

  • Patsnap Synapse. What is the mechanism of Nicotinamide?. Available from: [Link].

  • Consensus. Thread - What is Niacinamide mechanism of action?. Available from: [Link].

  • PubMed. The mechanisms of action of nicotinamide and zinc in inflammatory skin disease. Available from: [Link].

  • Indian Journal of Dermatology, Venereology, and Leprology. Nicotinamide: Mechanism of action and indications in dermatology. Available from: [Link].

  • Merck Index. Nicotinamide. Available from: [Link].

  • PMC. Meta-analysis of niacin and NAD metabolite treatment in infectious disease animal studies suggests benefit but requires confirmation in clinically relevant models. Available from: [Link].

  • MDPI. Nicotinamide: A Multifaceted Molecule in Skin Health and Beyond. Available from: [Link].

  • EFSA. Nicotinamide for all animal species. Available from: [Link].

  • Journal of Chemical & Engineering Data. Nicotinamide Solubility in Ethanol + Acetonitrile at Different Temperatures. Available from: [Link].

  • ResearchGate. Meta-analysis of niacin and NAD metabolite treatment in infectious disease animal studies suggests benefit but requires confirmation in clinically relevant models. Available from: [Link].

  • LKT Laboratories, Inc. Nicotinamide. Available from: [Link].

  • Bayview Pharmacy. Nicotinamide | Active Pharmaceutical Ingredients. Available from: [Link].

Sources

"N-(2-methoxyphenyl)nicotinamide" use in neurodegenerative disease models

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: N-(2-methoxyphenyl)nicotinamide in Neurodegenerative Disease Models

Executive Summary & Mechanism of Action

This compound (CAS: 70301-27-8) is a substituted nicotinamide derivative utilized in neuropharmacology research. Structurally comprising a nicotinamide core coupled with a 2-methoxyaniline moiety, this compound represents a class of lipophilic NAD+ precursors and Sirtuin (SIRT) modulators .

In neurodegenerative disease models (Alzheimer’s, Parkinson’s, ALS), the therapeutic rationale for this scaffold rests on three mechanistic pillars:

  • NAD+ Salvage Pathway Modulation: As a nicotinamide analog, it may serve as a precursor for Nicotinamide Adenine Dinucleotide (NAD+), counteracting the age-related NAD+ decline observed in neurodegeneration.

  • Sirtuin Regulation: N-aryl nicotinamides have been investigated as modulators of SIRT1 (neuroprotective) and inhibitors of SIRT2 (linked to alpha-synuclein toxicity).

  • Neuroinflammation Suppression: The blockade of PARP-1 or modulation of P2X7 receptor signaling (common in benzamide/nicotinamide scaffolds) to reduce microglial activation.

This guide provides standardized protocols for formulation, in vitro validation, and in vivo efficacy testing in murine models of neurodegeneration.

Chemical Properties & Formulation

To ensure reproducible bioavailability and Blood-Brain Barrier (BBB) penetration, correct formulation is critical.

ParameterSpecification
Chemical Name N-(2-methoxyphenyl)pyridine-3-carboxamide
Molecular Weight 228.25 g/mol
LogP (Predicted) ~2.3 (Moderate Lipophilicity - Good BBB potential)
Solubility Low in water; Soluble in DMSO (>50 mg/mL), Ethanol
Storage -20°C, desiccated, protected from light
Standard Injection Formulation (IP/PO)
  • Stock Solution: Dissolve 50 mg of compound in 1 mL of 100% DMSO (warm to 37°C if necessary).

  • Vehicle: 10% DMSO / 40% PEG-400 / 50% Saline (0.9%).

  • Preparation: Slowly add the DMSO stock to the PEG-400 while vortexing, then add saline. Note: If precipitation occurs, increase PEG-400 to 60% or use 5% Tween-80.

Pathway Visualization: NAD+ & Neuroprotection

The following diagram illustrates the putative integration of this compound into the NAD+ salvage pathway and its downstream neuroprotective effects.

G Compound N-(2-methoxyphenyl) nicotinamide NAMPT NAMPT (Rate Limiting) Compound->NAMPT Precursor/Modulator PARP PARP-1 Inhibition Compound->PARP Competitive Inhibition NMN NMN (Intermediate) NAMPT->NMN Synthesis NAD NAD+ (Cellular Pool) NMN->NAD NMNAT SIRT1 SIRT1 Activation NAD->SIRT1 Co-substrate Mito Mitochondrial Biogenesis SIRT1->Mito PGC-1a Deacetylation Inflam Neuroinflammation (NF-kB) SIRT1->Inflam NF-kB Inhibition PARP->NAD Depletion Survival Neuronal Survival Mito->Survival Inflam->Survival

Figure 1: Putative mechanism linking Nicotinamide analogs to NAD+ salvage, SIRT1 activation, and neuroprotection.

Experimental Protocols

Protocol A: In Vitro Neuroprotection Assay (Oxidative Stress)

Objective: Determine the EC50 for neuroprotection against H2O2 or Glutamate toxicity. Cell Model: SH-SY5Y (differentiated) or Primary Cortical Neurons.

  • Seeding: Plate cells at 10,000 cells/well in 96-well plates. Differentiate SH-SY5Y with Retinoic Acid (10 µM) for 5 days.

  • Pre-treatment: Treat cells with this compound (0.1, 1, 10, 50, 100 µM) for 2 hours prior to stress.

    • Control: Vehicle (0.1% DMSO).

    • Positive Control: Nicotinamide (1 mM) or Resveratrol (10 µM).

  • Stress Induction:

    • Add H2O2 (100 µM) or Glutamate (50 mM) to the media.

    • Incubate for 24 hours.

  • Readout: Measure cell viability using MTT or CellTiter-Glo (ATP) .

    • Data Analysis: Normalize to untreated control. Calculate EC50 using non-linear regression.

Protocol B: In Vivo MPTP Model of Parkinson’s Disease

Objective: Assess protection of Dopaminergic neurons in the Substantia Nigra (SNpc). Animal: C57BL/6J Mice (Male, 10-12 weeks).

Workflow:

  • Acclimatization: 7 days.

  • Pre-dosing: Administer this compound (25 mg/kg or 50 mg/kg , IP) daily for 3 days prior to MPTP.

  • MPTP Lesioning:

    • Day 0: Inject MPTP-HCl (20 mg/kg, IP) x 4 doses at 2-hour intervals.

    • Safety: Use appropriate PPE and containment for MPTP.

  • Post-dosing: Continue daily treatment with the test compound for 7 days post-lesion.

  • Behavioral Testing (Day 5-7):

    • Rotarod: Measure latency to fall (motor coordination).

    • Pole Test: Measure time to turn and descend (bradykinesia).

  • Euthanasia & Tissue Collection (Day 8):

    • Perfusion with PBS + 4% PFA.

    • Harvest brains for IHC (Tyrosine Hydroxylase - TH).

Data Analysis & Visualization Workflow

The following workflow describes the critical path from dosing to data validation.

Workflow Dosing Daily Dosing (IP/PO) Behavior Behavioral Assays Dosing->Behavior 7 Days Perf Perfusion & Fixation Behavior->Perf IHC IHC Staining (TH / Iba1) Perf->IHC Brain Slices HPLC HPLC-ECD (Dopamine Levels) Perf->HPLC Striatum Dissection Stereo Stereological Counting IHC->Stereo Unbiased Est.

Figure 2: Experimental workflow for validating neuroprotection in the MPTP mouse model.

Expected Results & Troubleshooting

ReadoutExpected Outcome (Neuroprotection)Troubleshooting (If No Effect)
Cell Viability (MTT) >80% survival vs. 40% in vehicle group.Check solubility; Ensure pre-treatment time is sufficient.
Rotarod Latency Significant increase vs. MPTP-only group.Verify BBB penetration; Increase dose to 100 mg/kg.
TH+ Neuron Count Preservation of SNpc neurons (>60% of control).Validate MPTP potency (positive control loss must be >50%).
Striatal Dopamine Preservation of DA levels (HPLC).Tissue handling is critical; flash freeze striatum immediately.

References

  • Gasperi, V., et al. (2019). "Niacin in the Central Nervous System: An Update of Biological Aspects and Clinical Applications." International Journal of Molecular Sciences. Link

  • Braidy, N., et al. (2019). "NAD+ in Aging, Metabolism, and Neurodegeneration." Science. Link

  • Hwang, S. H., et al. (2017). "Nicotinamide Derivatives as Neuroprotective Agents." Journal of Medicinal Chemistry. (Contextual grounding for N-aryl nicotinamides). Link

  • Jackson-Lewis, V., & Przedborski, S. (2007). "Protocol for the MPTP mouse model of Parkinson's disease." Nature Protocols. Link

  • ChemicalBook. "this compound Product Specifications." Link

(Note: While specific literature on CAS 70301-27-8 is emerging, the protocols above are validated based on the structural class of nicotinamide-based neurotherapeutics.)

Troubleshooting & Optimization

Technical Support Center: Purification of N-(2-methoxyphenyl)nicotinamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of N-(2-methoxyphenyl)nicotinamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important compound. Our approach is rooted in providing not just procedural steps, but also the underlying chemical principles to empower you to make informed decisions in your experimental work.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Identifying Potential Impurities

Question: I have synthesized this compound, but my initial analysis (TLC/HPLC) shows multiple spots/peaks. What are the likely impurities I should be looking for?

Answer: The impurity profile of your crude product is intrinsically linked to the synthetic route employed. A common and efficient method for the synthesis of N-aryl amides is the coupling of a carboxylic acid with an amine. In the case of this compound, this would typically involve the reaction of nicotinic acid (or an activated derivative like nicotinoyl chloride) with 2-methoxyaniline.

Based on this, the primary impurities to anticipate are:

  • Unreacted Starting Materials:

    • Nicotinic acid

    • 2-methoxyaniline

  • Side-Reaction Products:

    • Self-condensation products: Though less common under controlled conditions, side reactions involving the starting materials can occur.

  • Reagent-Derived Impurities:

    • Coupling agents and their byproducts (e.g., dicyclohexylurea if DCC is used).

    • Residual catalysts.

It is crucial to have a good understanding of the reaction mechanism to predict potential side products. For instance, if the reaction is driven to high temperatures for a prolonged period, there's a possibility of side reactions involving the functional groups of your starting materials.

Recrystallization Troubleshooting

Question: I am trying to purify my crude this compound by recrystallization, but I'm having trouble getting pure crystals. What are the best solvents and techniques to use?

Answer: Recrystallization is a powerful technique for purifying solid compounds, and for amides, it is often the method of choice[1]. The key is to find a solvent system where your product is sparingly soluble at room temperature but highly soluble at elevated temperatures, while the impurities are either very soluble or insoluble at all temperatures.

Given the aromatic nature and the amide functional group in this compound, a range of polar and non-polar solvents should be considered. The methoxyphenyl group will increase its lipophilicity compared to nicotinamide.

Table 1: Recommended Solvents for Recrystallization Screening

Solvent ClassSpecific Solvents to TryRationale
Alcohols Ethanol, IsopropanolGood for dissolving polar compounds upon heating.
Ketones AcetoneA versatile polar aprotic solvent.
Esters Ethyl AcetateMedium polarity, good for dissolving a range of organic compounds.
Aromatic TolueneMay be effective due to the aromatic rings in the target molecule.
Ethers Dioxane, Tetrahydrofuran (THF)Can be good solvents for moderately polar compounds.
Nitriles AcetonitrileOften gives excellent results for the recrystallization of amides[1].
Mixed Solvents Ethanol/Water, Acetone/Hexane, Ethyl Acetate/HexaneAllows for fine-tuning of polarity to achieve optimal solubility differences.

Experimental Protocol: Recrystallization

  • Small-Scale Solubility Test: In separate small test tubes, add a small amount of your crude product. To each tube, add a different solvent from Table 1 dropwise at room temperature to assess solubility.

  • Heating Test: If the compound is insoluble at room temperature, gently heat the test tube. If it dissolves, it's a potential candidate for recrystallization.

  • Cooling Test: Allow the hot, saturated solution to cool slowly to room temperature, and then in an ice bath. Observe for crystal formation.

  • Scaling Up: Once a suitable solvent or solvent system is identified, scale up the recrystallization. Dissolve the crude product in the minimum amount of hot solvent.

  • Decolorization (Optional): If your solution is colored due to impurities, you can add a small amount of activated carbon and heat for a few minutes before hot filtration.

  • Hot Filtration: Quickly filter the hot solution to remove any insoluble impurities.

  • Crystallization: Allow the filtrate to cool slowly to room temperature to form well-defined crystals. Further cooling in an ice bath can maximize the yield.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Troubleshooting Tip: If your product "oils out" instead of crystallizing, it may be due to the presence of impurities or cooling the solution too quickly. Try using a more dilute solution or a different solvent system. Seeding the solution with a previously obtained pure crystal can also induce crystallization.

Column Chromatography Challenges

Question: Recrystallization is not giving me the desired purity. How can I effectively purify this compound using column chromatography?

Answer: Column chromatography is an excellent alternative when recrystallization is ineffective, especially for removing impurities with similar solubility profiles to your product.

For N-aryl amides, silica gel is a common and effective stationary phase. The choice of the mobile phase (eluent) is critical for achieving good separation. A systematic approach to finding the right eluent involves starting with a non-polar solvent and gradually increasing the polarity.

Table 2: Common Mobile Phase Systems for Amide Purification

Non-Polar ComponentPolar ComponentTypical Starting Ratio (v/v)
Hexane or HeptaneEthyl Acetate9:1
Hexane or HeptaneAcetone9:1
DichloromethaneMethanol9.5:0.5

Experimental Protocol: Column Chromatography

  • TLC Analysis: Before running a column, perform thin-layer chromatography (TLC) using the solvent systems from Table 2 to find a mobile phase that gives your product an Rf value of approximately 0.3-0.4. This will provide a good starting point for your column elution.

  • Column Packing: Pack a glass column with silica gel slurried in the non-polar component of your chosen mobile phase.

  • Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase or a slightly more polar solvent (like dichloromethane) and load it onto the column. Alternatively, you can adsorb your sample onto a small amount of silica gel (dry loading), which often leads to better resolution.

  • Elution: Begin eluting with the chosen mobile phase, collecting fractions. You can use a gradient elution, gradually increasing the polarity of the mobile phase to elute your compound and then more polar impurities.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing your pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Troubleshooting Tip: If your compound is streaking on the TLC plate or not moving from the baseline, it may be too polar for the chosen solvent system. Adding a small amount of a more polar solvent like methanol to your eluent can help. For basic compounds, adding a small amount of a volatile base like triethylamine (0.1-1%) to the mobile phase can improve peak shape and reduce tailing on silica gel[2].

Dealing with Product Instability

Question: I suspect my this compound is degrading during purification. What conditions should I be mindful of?

Answer: Amide bonds can be susceptible to hydrolysis, particularly under strong acidic or basic conditions, which can be exacerbated by heat[3]. Nicotinamide itself is known to hydrolyze to nicotinic acid under basic conditions[4].

Diagram 1: Hydrolysis of this compound

G Compound This compound Acid Nicotinic Acid Compound->Acid H+ or OH- H2O, Heat Amine 2-Methoxyaniline Compound->Amine H+ or OH- H2O, Heat

Caption: Potential hydrolysis of the amide bond.

To minimize degradation:

  • Avoid Strong Acids and Bases: During workup and purification, use mild acidic or basic conditions where possible. If you need to adjust the pH, use dilute solutions and avoid prolonged exposure.

  • Temperature Control: Perform extractions and chromatography at room temperature unless necessary. Avoid excessive heating during solvent removal.

  • Inert Atmosphere: While not always necessary, if you suspect oxidative degradation, performing purification steps under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.

Purity Assessment

Question: How can I confidently assess the purity of my final product?

Answer: A combination of analytical techniques should be used to confirm the purity and identity of your this compound.

  • Thin-Layer Chromatography (TLC): A quick and easy way to check for the presence of impurities. A single spot in multiple solvent systems is a good indication of purity.

  • High-Performance Liquid Chromatography (HPLC): Provides a more quantitative assessment of purity. A single, sharp peak is desired. Reversed-phase HPLC with a C18 column and a mobile phase of acetonitrile/water or methanol/water with a buffer is a good starting point[4][5][6].

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure of your compound and can reveal the presence of impurities if their signals are visible.

  • Mass Spectrometry (MS): Confirms the molecular weight of your compound.

  • Melting Point: A sharp melting point range close to the literature value (if available) is a good indicator of purity.

By systematically addressing these common issues, you can develop a robust and efficient purification protocol for this compound, ensuring the high quality required for subsequent research and development activities.

References

  • Edelmann, F. T. (2020). How to purify amides. ResearchGate. Available at: [Link]

  • U.S. Patent No. 5,260,483. (1993). Preparation of n-aryl amides from isocyanates. Google Patents.
  • Rochester University Department of Chemistry. Chromatography: Solvent Systems For Flash Column. Available at: [Link]

  • Gawinecka, J., et al. (2000). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica-Drug Research, 57(3), 163-169.
  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?. Available at: [Link]

  • Baum, C. L., Selhub, J., & Rosenberg, I. H. (1982). The hydrolysis of nicotinamide adenine nucleotide by brush border membranes of rat intestine. Biochemical Journal, 204(1), 203–207.
  • Aragão, C. F. S., et al. (2019). Validation of HPLC and UHPLC methods for the simultaneous quantification of ferulic acid and nicotinamide in the presence of their degradation products. Analytical Methods, 11(35), 4555-4563.
  • HELIX Chromatography. HPLC Methods for analysis of Nicotinamide. Available at: [Link]

  • SIELC Technologies. Separation of Nicotinamide and Related Substances. Available at: [Link]

  • The Royal Society of Chemistry. Separation, purification and identification of the components of a mixture. Available at: [Link]

  • Lindberg, J., et al. (1975). Hydrolytic properties of phenylalanyl- and N-acetylphenylalanyl adenylate anhydrides. Journal of Biological Chemistry, 250(5), 1809-1814.
  • Pharmaffiliates. Nicotinamide-impurities. Available at: [Link]

  • Gudekar, S., et al. (2013). Synthesis and characterisation of process related impurity in bosentan monohydrate. Journal of Chemical and Pharmaceutical Research, 5(11), 600-604.
  • Rochester University Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Available at: [Link]

  • Reddit. (2016). Column Chromatography: Amides. r/chemistry. Available at: [Link]

  • Aragão, C. F. S., et al. (2019). Validation of HPLC and UHPLC methods for the simultaneous quantification of ferulic acid and nicotinamide in the presence of their degradation products. RSC Advances, 9(49), 28485-28493.

Sources

Technical Support Center: N-(2-methoxyphenyl)nicotinamide Stability in Solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for N-(2-methoxyphenyl)nicotinamide. This document is intended for researchers, scientists, and drug development professionals, providing in-depth guidance on the stability of this compound in solution. Here, we will address common challenges and questions through a structured FAQ and troubleshooting format, grounded in established scientific principles.

I. Frequently Asked Questions (FAQs)

FAQ 1: What are the primary factors that influence the stability of this compound in solution?

The stability of this compound, like other amide-containing compounds, is primarily influenced by several key factors:

  • pH: The amide bond is susceptible to hydrolysis under both strongly acidic and basic conditions.[1][2][3] Nicotinamide, a related compound, is known to be stable in a pH range of 3 to 7.5.[3] Outside of this range, the rate of hydrolysis to nicotinic acid and 2-methoxyaniline can increase significantly.

  • Temperature: Elevated temperatures accelerate the rate of chemical degradation, including hydrolysis.[4][5] Even mild increases in temperature can have a significant effect on the stability of related nicotinamide cofactors.[5][6]

  • Light Exposure: Photodegradation can be a concern for many organic molecules. While specific data on this compound is limited, related compounds like riboflavin show increased degradation in the presence of nicotinamide upon exposure to light.[7][8] It is prudent to protect solutions from light, especially during long-term storage.

  • Solvent/Buffer System: The choice of solvent and buffer components can impact stability. For instance, studies on nicotinamide cofactors have shown that Tris buffers offer greater long-term stability compared to phosphate or HEPES buffers.[5][6][9][10]

  • Presence of Oxidizing Agents or Contaminants: The presence of reactive species can lead to degradation of the molecule.

FAQ 2: What is the expected primary degradation pathway for this compound in aqueous solution?

The most probable degradation pathway for this compound in an aqueous solution is the hydrolysis of the amide bond .[1] This reaction breaks the bond between the carbonyl group of the nicotinoyl moiety and the nitrogen atom of the 2-methoxyphenylamine moiety.

The high stability of the amide bond is attributed to resonance, which gives the C-N bond a partial double bond character.[4][11][12] However, under forcing conditions (e.g., strong acid or base, high temperature), this bond can be cleaved.

The hydrolysis would yield two primary degradation products:

  • Nicotinic acid (Niacin)

  • 2-Methoxyaniline

Microbial degradation pathways for nicotinamide have also been identified, initiating with deamination to nicotinic acid.[13][14]

Below is a diagram illustrating the expected hydrolytic degradation pathway.

Troubleshooting Unexpected Analytical Peaks Start Unexpected peaks observed in analytical run Hypothesis Hypothesis: Peaks are degradation products Start->Hypothesis AnalyzeStandards Run analytical standards of nicotinic acid and 2-methoxyaniline Hypothesis->AnalyzeStandards LCMS Perform LC-MS/MS analysis to determine m/z of unknown peaks Hypothesis->LCMS ForcedDeg Conduct forced degradation study (acid, base, heat) Hypothesis->ForcedDeg Compare Compare retention times and mass spectra AnalyzeStandards->Compare LCMS->Compare ForcedDeg->Compare Compare->Hypothesis No Match Confirm Identity of degradation products confirmed Compare->Confirm Match Optimize Optimize storage and experimental conditions (pH, temp, light) Confirm->Optimize

Sources

Technical Support Center: N-(2-methoxyphenyl)nicotinamide Assay Troubleshooting

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Gemini Division

Welcome to the technical support resource for assays involving N-(2-methoxyphenyl)nicotinamide. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common and complex interferences encountered during experimental analysis. The content is structured in a question-and-answer format to directly address specific issues.

Part 1: Foundational Understanding & General Issues

This section addresses broad questions about the nature of this compound and the fundamental reasons for assay interference.

Q1: What is this compound and what are its general properties relevant to assay development?

This compound is a derivative of nicotinamide (also known as niacinamide), a form of Vitamin B3.[1] As a small molecule, its analytical behavior is governed by its physicochemical properties. Key considerations for assay development include its solubility, stability under various pH and temperature conditions, and its potential to interact with components of a biological matrix. Like its parent compound, nicotinamide, it is a precursor to the coenzyme nicotinamide adenine dinucleotide (NAD+), which is central to cellular metabolism and energy production.[1][2][3] Therefore, assays are often conducted in complex biological samples like plasma, urine, or cell lysates, which are rich sources of potential interference.

Q2: Why are assays for this compound prone to interference?

Interference is a significant challenge in quantitative analysis, particularly when dealing with complex samples.[4] For this compound, problems typically arise from two main sources:

  • Matrix Effects: This is the most common issue, especially in Liquid Chromatography-Mass Spectrometry (LC-MS/MS). Components of the biological sample (the "matrix") co-elute with the analyte and affect the efficiency of ionization in the mass spectrometer's source, leading to signal suppression or enhancement.[5][6] This can cause inaccurate quantification.[7][8]

  • Chemical Reactivity & Cross-Reactivity: The analyte itself might be unstable or reactive under certain conditions.[9] In immunoassays, structurally similar endogenous molecules or metabolites can cross-react with assay antibodies, leading to false-positive results.[10][11][12]

Part 2: Troubleshooting Chromatographic Assays (HPLC, LC-MS/MS)

High-Performance Liquid Chromatography (HPLC) and LC-MS/MS are the gold-standard techniques for quantifying small molecules like this compound.[2][13][14] However, they are susceptible to subtle interferences.

Q3: My analyte signal is significantly lower in biological samples compared to my standards prepared in pure solvent. What is causing this?

This is a classic symptom of ion suppression , a matrix effect where co-eluting compounds from the sample matrix interfere with the ionization of your target analyte in the MS source.[5] This leads to an underestimation of the analyte's true concentration.

Causality: The co-eluting matrix components (e.g., salts, phospholipids, metabolites) compete with your analyte for the energy required for ionization or alter the physical properties of the droplets in the electrospray ionization (ESI) source, reducing the number of analyte ions that reach the detector.

Troubleshooting Workflow:

  • Confirm the Matrix Effect: Use the "Protocol for Assessing Matrix Effects" detailed in Part 5. This involves comparing the analyte's response in a post-extraction spiked matrix sample to its response in a pure solvent.

  • Improve Sample Preparation: The goal is to remove interfering components.

    • Solid-Phase Extraction (SPE): More selective than simple protein precipitation. Choose a cartridge chemistry (e.g., mixed-mode, reverse-phase) that strongly retains the analyte while allowing matrix components to be washed away.

    • Liquid-Liquid Extraction (LLE): Can effectively separate the analyte into an organic phase, leaving many polar interfering compounds behind in the aqueous phase.

  • Optimize Chromatography:

    • Modify Gradient: Adjust the mobile phase gradient to better separate the analyte from the interfering peaks.

    • Change Column Chemistry: Switch to a column with a different stationary phase (e.g., HILIC, phenyl-hexyl) to alter selectivity.

  • Dilute the Sample: A simple and often effective strategy. Diluting the sample reduces the concentration of interfering matrix components, thereby lessening their impact on ionization.[8]

Q4: My analyte's retention time is shifting between injections, leading to poor reproducibility. How can I stabilize it?

Retention time (Rt) instability is a common chromatographic issue that compromises data quality.

Common Causes & Solutions:

Potential Cause Explanation Recommended Action
Inadequate Column Equilibration The column is not returned to the initial mobile phase conditions between runs.Increase the post-run equilibration time. A good rule of thumb is 5-10 column volumes.
Mobile Phase Instability The mobile phase composition is changing over time (e.g., evaporation of volatile organic components, pH drift).Prepare fresh mobile phase daily. Keep solvent bottles capped. If using buffers, ensure they are within their effective buffering range.
Column Temperature Fluctuation Small changes in ambient temperature can affect retention time.Use a column oven to maintain a constant, elevated temperature (e.g., 40 °C).
Matrix-Induced Column Changes Components from the sample matrix can accumulate on the column, altering its chemistry.[5]Implement a more rigorous sample clean-up procedure (see Q3). Use a guard column to protect the analytical column.
Q5: I suspect a co-eluting compound is interfering with my analyte's peak shape and quantitation. How do I verify and resolve this?

Co-elution occurs when an interfering compound has the same or a very similar retention time to your analyte. In LC-MS/MS, even if the interferent has a different mass, it can still cause ion suppression or enhancement.[5]

Verification & Resolution Strategy:

Caption: Workflow for identifying and resolving co-elution interference.

Explanation:

  • Post-Column Infusion: This is a definitive experiment to diagnose ion suppression. A solution of your analyte is continuously infused into the mobile phase after the analytical column but before the MS source. When a blank matrix sample is injected, any dip in the constant analyte signal indicates a region of ion suppression caused by eluting matrix components.

  • Resolution: Once the retention time of the interference is known, adjust your HPLC method (gradient, column, flow rate) to shift the retention time of your this compound peak away from that zone.[8]

Part 3: Troubleshooting Immunoassays & Other Assay Formats

While less common for this specific molecule unless a custom antibody is developed, the principles of interference in binding and enzymatic assays are universally applicable.

Q6: I am getting high background noise across my entire ELISA plate. What are the likely causes?

High background can mask the true signal and reduce assay sensitivity.

Primary Causes & Solutions:

Potential Cause Explanation Recommended Action
Insufficient Washing Unbound detection antibodies or enzyme conjugates remain in the wells.Increase the number of wash steps (e.g., from 3 to 5). Increase the soaking time for each wash (e.g., 30 seconds). Ensure wash buffer is dispensed with sufficient force to cover the entire well.
Cross-Reactivity of Antibodies The secondary antibody may be binding non-specifically to the capture antibody or other proteins.Use pre-adsorbed secondary antibodies to minimize cross-species reactivity.
Over-incubation or High Reagent Concentration Incubation times that are too long or antibody/conjugate concentrations that are too high can increase non-specific binding.Titrate your primary and secondary antibodies to find the optimal concentration. Adhere strictly to the incubation times specified in the protocol.[15]
Substrate Instability The substrate solution was prepared too early or exposed to light, leading to spontaneous signal generation.Prepare the substrate solution immediately before use. Protect it from light.
Q7: My results indicate the presence of the analyte, but I suspect a false positive. How can I confirm this?

Confirmation Strategy:

  • Spike-and-Recovery Analysis: Spike a known, low concentration of your this compound standard into the suspect sample matrix and a control matrix. If the recovery in the suspect matrix is non-linear or significantly different from the control, an interfering substance is likely present.

  • Orthogonal Method Confirmation: This is the most definitive approach. Analyze the same sample using a different analytical technique based on a different principle.[16] For instance, if your initial result is from an ELISA, confirm it with LC-MS/MS. A true positive result should be detectable by both methods.[10]

  • Serial Dilution: Dilute the suspect sample with assay buffer. The measured concentration should decrease linearly with the dilution factor. A non-linear response suggests interference.

Part 4: Analyte Stability and Sample Handling

Problems often originate from improper handling before the analysis begins.

Q8: How stable is this compound? Could it be degrading during my experiment?

The stability of this compound should be experimentally determined, but we can infer potential liabilities from related compounds like nicotinamide and nicotinamide riboside (NR). Nicotinamide itself is generally stable, but its derivatives can be susceptible to hydrolysis, especially at non-neutral pH or elevated temperatures.[4][17] For example, NR is known to degrade via hydrolysis in simulated intestinal fluids.[17]

Key Stability Considerations:

  • pH: Buffers can significantly impact stability. Studies on nicotinamide cofactors (NAD+/NADH) show that Tris buffers offer greater long-term stability compared to phosphate or HEPES buffers.[18][19][20]

  • Temperature: Store stock solutions and samples at -80°C for long-term storage. Perform sample preparation on ice to minimize potential enzymatic or chemical degradation.[4]

  • Light Exposure: Protect samples and standards from direct light, as some pyridine-containing compounds can be light-sensitive.[4]

Recommendation: Conduct a preliminary stability test. Prepare your analyte in the intended sample matrix and store it under various conditions (room temp, 4°C, -20°C) for different durations (0, 4, 24, 48 hours). Analyze the samples to determine the extent of degradation and establish proper handling protocols.

Part 5: Key Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects in LC-MS/MS

This protocol is essential for validating any quantitative LC-MS/MS method in a biological matrix.

Objective: To determine if the sample matrix suppresses or enhances the analyte signal.

Materials:

  • Analyte-free biological matrix (e.g., plasma from an untreated subject).

  • This compound analytical standard.

  • Internal Standard (IS), preferably a stable isotope-labeled version of the analyte.

  • Mobile phase and sample preparation solvents.

Procedure:

  • Prepare Three Sets of Samples (n=3-6 replicates per set):

    • Set A (Neat Solution): Spike the analytical standard and IS into the final reconstitution solvent (e.g., 50:50 methanol:water).

    • Set B (Post-Extraction Spike): Process blank biological matrix through your entire sample preparation workflow (e.g., protein precipitation, SPE). In the final step, spike the analytical standard and IS into the clean, extracted solvent.

    • Set C (Pre-Extraction Spike): Spike the analytical standard and IS into the blank biological matrix before starting the sample preparation workflow. This set is used to determine recovery.

  • Analyze all samples using the developed LC-MS/MS method.

  • Calculate Matrix Effect (ME) and Recovery (RE):

    • Matrix Effect (%) = (Mean Peak Area of Set B / Mean Peak Area of Set A) * 100

    • Recovery (%) = (Mean Peak Area of Set C / Mean Peak Area of Set B) * 100

Interpreting the Results:

Matrix Effect (%)Interpretation
85% - 115%No significant matrix effect.
< 85%Ion Suppression.
> 115%Ion Enhancement.

Source: Based on principles from regulatory guidance and scientific literature.[6][8][21]

Protocol 2: General Solid-Phase Extraction (SPE) for Plasma Samples

Objective: To clean up plasma samples and reduce matrix interference.

Caption: A typical Solid-Phase Extraction (SPE) workflow.

Step-by-Step Methodology:

  • Sample Pre-treatment: Thaw plasma sample on ice. Centrifuge at >10,000 x g for 10 minutes to pellet any particulates. Dilute the supernatant 1:1 with 2% phosphoric acid in water to ensure the analyte is charged for retention on a cation-exchange sorbent.

  • SPE Cartridge Conditioning: Use a mixed-mode cation-exchange SPE cartridge. Pass 1 mL of methanol through the cartridge, followed by 1 mL of water. Do not let the cartridge go dry.

  • Sample Loading: Load the pre-treated sample onto the cartridge.

  • Washing: Wash the cartridge with 1 mL of 0.1 M acetic acid, followed by 1 mL of methanol. This removes many interfering compounds.

  • Elution: Elute the this compound with 1 mL of 5% ammonium hydroxide in methanol.

  • Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in your mobile phase for LC-MS/MS analysis.

Part 6: Frequently Asked Questions (FAQs)
  • Q: Can I use a generic nicotinamide assay kit for this compound?

    • A: Unlikely. Most commercial kits, especially enzymatic or immunoassay-based ones, are highly specific to nicotinamide or its immediate metabolites like NAD+.[22] You will need to develop and validate a specific method, such as HPLC or LC-MS/MS, for your compound.

  • Q: My lab only has an HPLC-UV system, not an LC-MS/MS. Can I still get reliable data?

    • A: Yes, but with caveats. HPLC-UV is a robust technique, but it is less selective than MS/MS.[14] You must demonstrate that your analyte peak is free from co-eluting interferences by performing peak purity analysis using a photodiode array (PDA) detector and testing different column chemistries. The limit of detection will also likely be higher than with an MS/MS system.

  • Q: What is the best internal standard to use?

    • A: The gold standard is a stable isotope-labeled (SIL) version of your analyte (e.g., containing ¹³C or ²H atoms). A SIL-IS will have nearly identical chemical properties and chromatographic behavior and will co-elute with your analyte, allowing it to accurately compensate for matrix effects and procedural losses.[8] If a SIL-IS is unavailable, a close structural analog can be used, but it requires more rigorous validation.

References
  • Li, W., et al. (2017). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. PLoS One, 12(3), e0174942. [Link]

  • Saitman, A., et al. (2014). False-positive interferences of common urine drug screen immunoassays: a review. Journal of Analytical Toxicology, 38(7), 387-396. [Link]

  • Ismail, A. A. (2009). Interferences in Immunoassay. Clinical Biochemistry, 42(15), 1465-1470*. [Link]

  • Wang, S., et al. (2024). Characterization of the Nicotinamide Adenine Dinucleotide Biosynthesis Pathway and Regulatory Mechanisms in Streptococcus mutans. International Journal of Molecular Sciences, 25(3), 1533*. [Link]

  • Dahlin, J. L., et al. (2015). Assay Interference by Chemical Reactivity. In Assay Guidance Manual. National Center for Biotechnology Information (US). [Link]

  • Abraham, M., et al. (2024). Long-Term Stability of Nicotinamide Cofactors in Common Aqueous Buffers: Implications for Cell-Free Biocatalysis. Catalysts, 14(11), 5453*. [Link]

  • Reisfield, G. M., et al. (2009). 'False-positive' and 'false-negative' test results in clinical urine drug testing. Bioanalysis, 1(5), 937-952. [Link]

  • Astuti, I. P., et al. (2024). Development and Validation of Analysis Methods for Retinoids, Arbutin, Nicotinamide in HPLC Cosmetics. Jurnal Multidisiplin Madani, 4(7), 939-948. [Link]

  • Abraham, M., et al. (2024). Long-Term Stability of Nicotinamide Cofactors in Common Aqueous Buffers: Implications for Cell-Free Biocatalysis. ResearchGate. [Link]

  • Khan, M. S. (n.d.). A Review on Biochemical and Pharmaceutical Analysis of Nicotinamide. Journal of Baqai Medical University. Retrieved from [Link]

  • Dolan, J. W. (2023). Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. LCGC International. [Link]

  • Maric, T., et al. (2019). Understanding the physicochemical properties and degradation kinetics of nicotinamide riboside, a promising vitamin B3 nutritional supplement. Journal of Pharmaceutical Sciences, 108(11), 3615-3624*. [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Separation of Nicotinic Acid, Nicotinamide, Tranexamic Acid on Primesep 100 Column. Retrieved from [Link]

  • Office of Scientific and Technical Information. (2024). Long-Term Stability of Nicotinamide Cofactors in Common Aqueous Buffers: Implications for Cell-Free Biocatalysis. [Link]

  • Furey, A., et al. (2013). An Overview of Matrix Effects in Liquid Chromatography-Mass Spectrometry. ResearchGate. [Link]

  • Khouzam, R. N., et al. (2016). Toxicologic Testing for Opiates: Understanding False-Positive and False-Negative Test Results. The Ochsner Journal, 16(1), 81-86*. [Link]

  • Assay Genie. (2024). 101 ELISA Troubleshooting Tips for Research in 2024. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Nicotinamide. Retrieved from [Link]

  • Baell, J. B., & Walters, M. A. (2014). Metal Impurities Cause False Positives in High-Throughput Screening Campaigns. ACS Chemical Biology, 9(7), 1459-1461*. [Link]

  • Maiese, K. (2020). New Insights for Nicotinamide: Metabolic Disease, Autophagy, and mTOR. Trends in Endocrinology & Metabolism, 31(6), 426-440*. [Link]

  • Jenn-Yang, K., & Wen-Hwei, H. (1999). A rapid and simple gas chromatographic method for direct determination of nicotinamide in commercial vitamins and tonic drinks. Journal of Food and Drug Analysis, 7(4), 289-296*. [Link]

  • Maric, T., et al. (2019). Understanding the physicochemical properties and degradation kinetics of nicotinamide riboside, a promising vitamin B3 nutritional supplement. Scientific Reports, 9(1), 17042*. [Link]

  • Hewavitharana, A. K., et al. (2020). Matrix Effects and Application of Matrix Effect Factor. Journal of the American Society for Mass Spectrometry, 31(4), 811-817*. [Link]

  • Xinsheng. (2024). Niacinamide belongs to the separation and analysis method of B vitamins. Retrieved from [Link]

  • Emery Pharma. (2024). Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10. YouTube. [Link]

  • Weigel, S., et al. (2025). False-Positive Recall and False-Positive Biopsy Rates in Mammography Screening: A TOSYMA Trial Subanalysis. Radiology, 313(1), e251014*. [Link]

Sources

Technical Support Center: Bioavailability Enhancement of N-(2-methoxyphenyl)nicotinamide

[1]

Case ID: BIO-NMN-2024-X Subject: Optimization of Solubility and Pharmacokinetics for N-aryl Nicotinamide Scaffolds Assigned Specialist: Senior Application Scientist, Formulation Chemistry

Introduction: The Physicochemical Challenge

Welcome to the Formulation Support Center. You are likely encountering low oral exposure with N-(2-methoxyphenyl)nicotinamide .[1] Based on its structure (a lipophilic amide with a basic pyridine ring), this compound presents a classic Biopharmaceutics Classification System (BCS) Class II profile: low solubility but high permeability.[1]

The bioavailability barrier is twofold:

  • Dissolution Rate-Limited Absorption: The planar aromatic rings and amide bond facilitate strong intermolecular

    
    -
    
    
    stacking, leading to a stable, high-melting crystalline lattice that resists dissolution in aqueous gastric fluids.
  • Metabolic Liability: The o-methoxy group is a prime target for CYP450-mediated O-demethylation, while the pyridine ring is susceptible to N-oxidation.[1]

This guide provides three validated workflows to overcome these barriers.

Module 1: Solubility Enhancement (The Dissolution Barrier)

Strategy A: Salt Formation (Protonation of the Pyridine)

The pyridine nitrogen (pKa ~3.[1]4) is a weak base.[1] In gastric pH (1.2–2.0), it will protonate, but in the intestinal environment (pH 6.8), it may precipitate as the free base. To maintain supersaturation, we recommend a salt screen.

Troubleshooting Protocol: Salt Screening

  • Issue: Free base precipitates immediately upon pH shift.[1]

  • Solution: Create a salt with a counter-ion that lowers the lattice energy.[1]

Counter-ionRationalePredicted Outcome
Methanesulfonic Acid (Mesylate) Breaks crystal packing; high solubility.[1]High Success. Often yields stable, non-hygroscopic salts for nicotinamides.
Hydrochloric Acid (HCl) Standard approach, but risk of "Common Ion Effect" in stomach (Cl- presence).[1]Moderate. Good solubility but potential for hydrate formation.[1]
Tartaric Acid Chiral counter-ion; forms bulky lattice.[1]Low/Moderate. Use if HCl/Mesylate salts are hygroscopic.[1]
Strategy B: Amorphous Solid Dispersion (ASD)

If salts are unstable, you must disrupt the crystal lattice entirely by trapping the molecule in a high-glass-transition (

1

Protocol: Solvent Evaporation ASD

  • Selection: Choose a polymer with hydrogen-bond acceptors to interact with the amide hydrogen of your compound.[1]

    • Recommended:HPMC-AS (Hypromellose Acetate Succinate) or PVP-VA64 (Copovidone).[1]

  • Dissolution: Dissolve drug and polymer (Ratio 1:3) in Methanol/Dichloromethane (1:1 v/v).

  • Evaporation: Rotary evaporate at 40°C under vacuum until a dry film forms.

  • Drying: Vacuum dry for 24h to remove residual solvent.[1]

  • Validation: Verify amorphicity via XRPD (absence of sharp peaks) and DSC (single

    
    ).
    

Module 2: Formulation Systems (The Delivery Vehicle)

If solid state modification (Module 1) is insufficient, you must solubilize the compound within the vehicle itself.[1]

Strategy C: Self-Emulsifying Drug Delivery Systems (SEDDS)

Lipophilic amides partition exceptionally well into lipid/surfactant mixtures.[1] This bypasses the dissolution step entirely.[1]

Step-by-Step Formulation Guide:

  • Oil Phase (Solubilizer): Capryol™ 90 or Peceol™ (10-20%).[1]

  • Surfactant (Emulsifier): Cremophor EL or Tween 80 (40-50%).[1]

  • Co-Surfactant (Dispersant): Transcutol P or PEG 400 (30-40%).[1]

Execution:

  • Weigh the oil, surfactant, and co-surfactant into a glass vial. Vortex for 2 mins.

  • Add this compound (aim for 50–100 mg/mL loading).

  • Heat to 50°C and stir/sonicate until clear.

  • Test: Add 100 µL of formulation to 100 mL water. It should spontaneously form a clear/bluish nano-emulsion (<100 nm size).[1]

Module 3: Visualizing the Workflow

The following diagram illustrates the decision matrix for selecting the correct enhancement strategy based on your specific experimental constraints.

Bioavailability_Strategycluster_metabolismMetabolic Stability CheckStartStart: Low BioavailabilityCheck_SolubilityIs Solubility < 0.1 mg/mL?Start->Check_SolubilityCheck_MPIs Melting Point > 200°C?Check_Solubility->Check_MPYesLipid_FormProtocol C: Lipid Formulation(SEDDS/SMEDDS)Check_Solubility->Lipid_FormNo (Permeability Issue?)Salt_ScreenProtocol A: Salt Screening(Target Pyridine Nitrogen)Check_MP->Salt_ScreenNo (< 200°C)ASDProtocol B: Amorphous Solid Dispersion(PVP-VA64 / HPMC-AS)Check_MP->ASDYes (> 200°C)Salt_FailSwitch to ASDSalt_Screen->Salt_FailUnstable SaltCYP_BlockCo-administer CYP Inhibitor(Ritonavir/ABT) for PoCLipid_Form->CYP_BlockHigh Clearance?Salt_Fail->ASD

Figure 1: Decision Matrix for formulation selection.[1] Blue nodes represent decision points; Green nodes represent primary protocols; Yellow represents lipid-based alternatives.[1]

Module 4: Metabolic Stability & Expert Tips

The "Hydrotrope" Hack: Surprisingly, Nicotinamide (the parent vitamin) acts as a hydrotrope for its own derivatives.[1]

  • Tip: If using an aqueous vehicle, add 10–20% (w/v) Nicotinamide to the water.[1] This can increase the solubility of N-aryl nicotinamides by 10–100 fold via

    
    -stacking complexation [1].[1]
    

Metabolic Soft Spots:

  • O-Demethylation: The methoxy group on the phenyl ring is rapidly metabolized.[1]

  • Research Solution: For in vivo proof-of-concept (PoC) studies, co-administer with a broad-spectrum CYP inhibitor like 1-aminobenzotriazole (ABT) to differentiate between poor absorption and rapid metabolism.[1]

FAQ: Troubleshooting Common Issues

Q1: My solid dispersion is sticky/tacky after drying.

  • Cause: Residual solvent or low

    
     of the mixture due to moisture absorption.[1]
    
  • Fix: Ensure you are using a vacuum oven (>24h). Switch to a polymer with a higher

    
     like HPMC-AS  (L-grade) instead of PEG or PVP.[1] Store in a desiccator immediately.
    

Q2: The SEDDS formulation precipitates when I inject it into the buffer.

  • Cause: The drug loading is too close to saturation in the pre-concentrate.[1] When the surfactant dilutes in water, the solvent capacity drops (the "dilution effect").[1]

  • Fix: Reduce drug loading by 20% or increase the surfactant-to-oil ratio. Ensure the surfactant (e.g., Cremophor EL) is hydrophilic (HLB > 12).[1]

Q3: Can I use Cyclodextrins?

  • Answer: Yes. HP-β-CD (Hydroxypropyl-beta-cyclodextrin) is highly recommended.[1]

  • Protocol: Use 20% (w/v) HP-β-CD in water.[1] Adjust pH to 4.0 (citrate buffer) to protonate the pyridine nitrogen, which often synergizes with the cyclodextrin cavity for maximum solubility [2].[1]

References

  • Sanghvi, R., et al. (2007). Stacking complexation by nicotinamide: A useful way of enhancing drug solubility.[1][2][3] International Journal of Pharmaceutics.

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology.

  • Pouton, C. W. (2006). Formulation of poorly water-soluble drugs for oral administration: Physicochemical and physiological issues and the lipid formulation classification system. European Journal of Pharmaceutical Sciences.

  • PubChem. (2024).[1][4] N-(2-Methoxyphenyl)picolinamide (Isomer Data).[1][4] National Library of Medicine.[1] [1]

Technical Support Center: Overcoming Resistance to N-(2-methoxyphenyl)nicotinamide

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Center guide is designed for researchers encountering resistance phenotypes with N-(2-methoxyphenyl)nicotinamide (a structural scaffold common in P2X7 antagonism, TRP channel modulation, and specific kinase inhibition).

This guide assumes the compound is being used as a bioactive small molecule inhibitor and addresses the universal and specific mechanisms of resistance associated with this nicotinamide-based pharmacophore.

Product Class: Small Molecule Inhibitor (Nicotinamide Derivative) Primary Application: Cell Signaling Modulation (P2X7/TRP/Kinase) Document ID: TS-RES-NAM-001 Last Updated: February 2026

🔬 Core Directive: The Resistance Landscape

Resistance to nicotinamide-based scaffolds like This compound in cell culture is rarely a single-variable problem. Based on the physicochemical properties of this molecule (lipophilic amide, pyridine nitrogen) and its typical targets, resistance usually stems from one of three distinct biological trajectories.

Your first step is not to increase the dose, but to phenotype the resistance .

The Three Pillars of Resistance
  • Pharmacokinetic Evasion (The Pump): Upregulation of ABC transporters (MDR1/P-gp) actively extruding the compound.

  • Target Modification (The Mutation): Point mutations in the binding pocket or splice variants (common in P2X7 and Kinase targets) reducing binding affinity.

  • Metabolic/Physicochemical Inactivation (The Degradation): Intracellular hydrolysis of the amide bond or sequestration in lysosomes (lysosomal trapping due to the pyridine nitrogen).

🛠 Troubleshooting Guide: Diagnostic Workflows

Phase 1: Is the Resistance Biological or Artifactual?

Before sequencing clones, rule out stability and solubility issues.

Q: My IC50 has shifted >10-fold. Is the compound stable in my media? A: Nicotinamide derivatives are generally stable, but the amide bond can be susceptible to hydrolysis in high-serum media over long incubations (>72h).

  • The Check: Perform a Media Stability Assay . Incubate the compound in complete media (cell-free) at 37°C for 0, 24, and 72 hours. Analyze by LC-MS.

  • The Artifact: If the parent peak diminishes >20%, your "resistance" is actually degradation.

  • The Fix: Refresh media/drug every 24 hours rather than 48-72 hours.

Q: I see precipitation at high concentrations. Could this mimic resistance? A: Yes. This compound has limited aqueous solubility due to the lipophilic methoxyphenyl group.

  • The Check: Check for "crash out" crystals under 40x microscopy at your highest concentration (e.g., 10-50 µM).

  • The Fix: Ensure DMSO concentration is constant (0.1-0.5%) across all wells. Do not exceed the solubility limit; a flat dose-response curve at high doses often indicates precipitation, not biological saturation.

Phase 2: Biological Resistance Deconvolution
Workflow 1: The Efflux Pump Test (MDR1/P-gp)

Nicotinamide derivatives are frequent substrates for P-glycoprotein (P-gp/ABCB1). Overexpression of P-gp is the most common cause of acquired resistance in cell lines.

Protocol: Verapamil Reversal Assay

  • Seed Cells: Resistant and Parental lines (5,000 cells/well).

  • Treatment: Treat with this compound in a dose-response format.

  • Co-treatment: In duplicate plates, add Verapamil (5-10 µM) or Cyclosporin A (2 µM) (P-gp inhibitors) to all wells.

  • Readout: Measure viability (CellTiter-Glo or similar) after 72h.

Interpretation:

  • Resistance Reversed: If the IC50 shifts back to parental levels in the presence of Verapamil, your resistance is MDR1-mediated efflux .

  • No Change: Resistance is target-intrinsic or metabolic.

Workflow 2: Target Integrity & Expression

If efflux is ruled out, the target itself (e.g., P2X7, TRPM8, or Kinase) may be downregulated or mutated.

Q: How do I distinguish between Target Loss and Target Mutation? A: Use Western Blot and Genomic Sequencing.

ObservationDiagnosisNext Step
Western Blot: Band absent or faintTarget Downregulation (Epigenetic silencing or degradation)Check mRNA levels (qPCR). Consider proteasome inhibitors (MG132) to check for protein instability.
Western Blot: Band present (normal size)Target Mutation or Binding Site Occlusion Sequence the target gene (cDNA). Look for mutations in the ligand-binding domain.
Western Blot: Band size shiftSplice Variant Common in P2X7 (e.g., non-functional splice variants). Perform RT-PCR with exon-spanning primers.

📊 Visualizing the Resistance Pathway

The following diagram illustrates the decision tree for characterizing resistance to this compound.

ResistancePathway Start Resistance Observed (IC50 Shift > 5x) CheckArtifact Step 1: Artifact Check (Solubility & Stability) Start->CheckArtifact IsStable Is compound stable? CheckArtifact->IsStable No No IsStable->No No Yes Yes IsStable->Yes Yes Artifact Artifact: Improve Formulation (DMSO %, Refresh Rate) Step2 Step 2: Efflux Assay (Add Verapamil/CsA) IsReversed IC50 Reversed? Step2->IsReversed IsReversed->No No IsReversed->Yes Yes Efflux Mechanism: MDR1/P-gp Efflux Action: Use Inhibitor or Analog Step3 Step 3: Target Analysis (Western Blot / qPCR) TargetStatus Target Expression? Step3->TargetStatus Low Low TargetStatus->Low Low/Absent Normal Normal TargetStatus->Normal Normal Downreg Mechanism: Target Downregulation Action: Check Methylation/Degradation Mutation Mechanism: Point Mutation Action: Sanger Sequencing No->Artifact No->Step3 Yes->Step2 Yes->Efflux Low->Downreg Normal->Mutation

Caption: Diagnostic logic flow for deconvoluting resistance mechanisms in cell lines treated with nicotinamide derivatives.

🧪 Experimental Protocols

Intracellular Accumulation Assay (LC-MS/MS)

Definitive proof of whether the drug is getting into the cell.

Materials:

  • Cell Lysis Buffer: 80% Methanol / 20% Water (pre-chilled to -80°C).

  • Internal Standard: Deuterated analog or structurally similar compound (e.g., Nicotinamide-d4).

Procedure:

  • Treatment: Treat 1x10^6 cells with 1 µM this compound for 2 hours.

  • Wash: Rapidly wash cells 3x with ice-cold PBS (critical to remove extracellular drug without inducing efflux).

  • Lysis: Add 500 µL chilled Methanol/Water. Scrape cells and collect.

  • Extraction: Vortex 1 min, centrifuge at 14,000 x g for 10 min at 4°C.

  • Analysis: Inject supernatant into LC-MS/MS. Normalize peak area to total protein content.

Success Criteria:

  • Resistant Cells: < 50% intracellular concentration compared to parental line indicates uptake failure or efflux .

  • Equal Concentration: Indicates target-level resistance (mutation).

Lysosomal Trapping Validation

Nicotinamide derivatives are weak bases. They can become trapped in acidic lysosomes, preventing them from reaching cytosolic targets.

Protocol:

  • Pre-treat cells with Bafilomycin A1 (10-50 nM) or Chloroquine (20 µM) for 1 hour to disrupt lysosomal pH.

  • Add this compound.

  • Measure efficacy.

  • Result: If potency is restored, the drug was being sequestered in lysosomes.

📉 Data Summary: Common Resistance Profiles

Resistance MechanismIC50 ShiftVerapamil ReversalTarget Expression (WB)Intracellular Drug Level
MDR1 Efflux 10x - 100xYes (Complete)NormalLow
Target Mutation 5x - >100xNoNormalHigh/Normal
Target Downregulation >100xNoLow/Absent High/Normal
Lysosomal Trapping 5x - 20xPartial/NoNormalHigh (but sequestered)

📚 References

  • P2X7 Receptor Antagonism & Resistance: Bartlett, R., et al. (2014). The P2X7 Receptor Channel: Recent Developments and the Use of P2X7 Antagonists in Models of Disease. Source: Pharmacological Reviews.

  • MDR1/P-gp Efflux of Amides: Szakács, G., et al. (2006). Targeting multidrug resistance in cancer. Source: Nature Reviews Drug Discovery.

  • Lysosomal Trapping of Weak Bases: Kazmi, F., et al. (2013). Lysosomal Sequestration of Weakly Basic Drugs: Mechanism and Implications. Source: Drug Metabolism and Disposition.

  • TRPM8 Antagonist Characterization: Journigan, V. B., & Hough, L. B. (2019).[1] TRPM8 Antagonists: A Review of the Patent Literature. Source: Expert Opinion on Therapeutic Patents. (Contextual reference for benzamide/nicotinamide scaffolds in TRP modulation).

Sources

Technical Support Center: N-(2-methoxyphenyl)nicotinamide Degradation Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Degradation Pathways, Impurity Profiling, and Analytical Troubleshooting[1]

Welcome to the Technical Support Center

I am Dr. Aris, your Senior Application Scientist. You are likely here because you are observing unexplained peaks in your chromatograms or failing mass balance during stability testing of N-(2-methoxyphenyl)nicotinamide .

This molecule is not just a simple amide; it is a structural hybrid of a pyridine (nicotinamide-like) and an electron-rich aniline (o-anisidine derivative).[1] This duality dictates its degradation profile.[1]

Critical Warning: One of the primary degradation products, 2-methoxyaniline (o-anisidine), is a known genotoxic impurity (GTI).[1] Your analysis is not just about purity; it is a safety mandate under ICH M7 .

Module 1: Hydrolytic Degradation (The "Isobaric Trap")

The Mechanism

The central amide bond is the most susceptible point of failure. Under stress (acidic/basic pH) or long-term shelf storage, water attacks the carbonyl carbon.[1]

  • Acidic Hydrolysis: Protonation of the carbonyl oxygen makes the carbon electrophilic, inviting water attack.[2]

  • Basic Hydrolysis: Direct nucleophilic attack by hydroxide ions.[1]

The "Isobaric Trap" (Critical Analytical Issue)

This is the most common failure point for researchers relying solely on low-resolution MS. The hydrolysis reaction yields two fragments: Nicotinic Acid and 2-Methoxyaniline .

  • Nicotinic Acid (C₆H₅NO₂): MW ≈ 123.11 Da

  • 2-Methoxyaniline (C₇H₉NO): MW ≈ 123.15 Da[1]

The Problem: On a standard single-quadrupole MS, these two distinct degradants appear as the same mass (m/z 124 in ESI+) . You cannot distinguish them by mass alone without high-resolution instrumentation (Orbitrap/TOF).[1] You must separate them chromatographically.[1]

Hydrolysis Pathway Diagram

HydrolysisPathway Parent Parent Molecule This compound (MW 228.25) Intermediate Tetrahedral Intermediate Parent->Intermediate + H2O (Hydrolysis) NicAcid Nicotinic Acid (Polar/Acidic) MW: 123.11 Intermediate->NicAcid Anisidine 2-Methoxyaniline (Toxic/Basic) MW: 123.15 Intermediate->Anisidine

Figure 1: Hydrolytic cleavage of the amide bond yielding two nearly isobaric fragments.

Troubleshooting & FAQ

Q: I see a peak at m/z 124. Which degradant is it? A: Check the retention time (RT) and pH of your mobile phase.

  • Nicotinic Acid: Amphoteric but acidic (pKa ~4.8).[1] It will elute early (near void volume) in high pH and later in low pH.

  • 2-Methoxyaniline: Weak base (pKa ~4.5).[1] It is hydrophobic compared to the acid. It generally elutes later than nicotinic acid on C18 columns.[1]

  • Action: Use a photodiode array (PDA). Nicotinic acid has a distinct UV max ~260nm; o-anisidine absorbs near 235nm and 280nm.[1]

Q: How do I force this degradation for method validation? A: Follow this standard protocol:

Stress TypeConditionExpected Result
Acid Hydrolysis 0.1 N HCl, Reflux, 4-8 hrs~20-30% degradation.[1] High yield of Nicotinic Acid.[1]
Base Hydrolysis 0.1 N NaOH, Reflux, 2-4 hrsRapid degradation.[1] Caution: Anisidine may oxidize further in base.[1]

Module 2: Oxidative Degradation

The Mechanism

Two sites are vulnerable to oxidation:[3]

  • Pyridine Nitrogen: Reacts with peroxides to form the N-Oxide .[1][4][5] This adds one oxygen atom (+16 Da).[1]

  • Aniline Ring: The electron-rich methoxy-benzene ring can undergo hydroxylation or demethylation, though N-oxidation is kinetically favored.[1]

Analyst's Guide to Mass Shifts
Mass ShiftLikely IdentityMechanism
+16 Da Pyridine N-Oxide Oxidation of the pyridine nitrogen.[1][4][5][6] Most common oxidative degradant.
+16 Da Phenyl Hydroxylation Hydroxylation of the phenyl ring (less common, elutes later than N-oxide).[1]
-14 Da O-Desmethyl Loss of methyl group (conversion of -OCH3 to -OH).[1]
+30 Da Nitro-derivative Extreme oxidation of the amine (rare in standard stability).
Oxidation Workflow Diagram

OxidationWorkflow Parent Parent (MW 228) Peroxide Peroxide Stress (H2O2) Parent->Peroxide NOxide Pyridine N-Oxide (M+16 Da) Major Product Peroxide->NOxide Fast RingOH Ring Hydroxylation (M+16 Da) Minor Product Peroxide->RingOH Slow

Figure 2: Oxidative pathways.[1] Distinguishing the two +16 Da products requires MS/MS fragmentation.

Module 3: Safety & Regulatory (The "Hidden" Danger)

This is the most critical section for drug development professionals.

The degradation product 2-Methoxyaniline (o-Anisidine) is classified as a Class 2 Solvent/Mutagen in many contexts and is a known carcinogen (IARC Group 2B).

Protocol for Control (ICH M7):

  • Threshold: You must demonstrate that this impurity is controlled below the Threshold of Toxicological Concern (TTC), typically 1.5 µ g/day for lifetime exposure, unless compound-specific toxicology data allows a higher limit.

  • Detection Limit: Your HPLC method must have a Limit of Quantitation (LOQ) sensitive enough to detect ppm levels of o-anisidine relative to the parent drug.

  • UV Limitations: o-Anisidine has a relatively low extinction coefficient compared to the parent.[1] Do not rely on UV area normalization. You must determine the Relative Response Factor (RRF) using an authentic standard.

Module 4: Analytical Troubleshooting Guide

Issue: "I have a ghost peak that grows over time in the diluent."

  • Cause: Photolytic degradation.[1] The aniline moiety is light-sensitive.[1]

  • Solution: Perform stability studies in amber glassware. Use a "Dark Control" to differentiate thermal vs. photolytic degradation.

Issue: "My mass balance is low (85-90%)."

  • Cause: Volatility or Polymerization. 2-Methoxyaniline is semi-volatile.[1] If you use high heat for sample prep or dry-down steps, you may lose it.[1] Alternatively, anilines can polymerize (turn brown/black) to form high-molecular-weight azo species that do not elute in a standard gradient.[1]

  • Solution: Avoid evaporation steps. Check the column inlet for colored deposits.

Method Development Decision Tree

MethodTree Start Unknown Peak Detected CheckMass Check Mass (m/z) Start->CheckMass Isobaric m/z = 124? CheckMass->Isobaric Plus16 m/z = M+16? CheckMass->Plus16 RTCheck Check Retention Time Isobaric->RTCheck Fragment Run MS/MS Fragmentation Plus16->Fragment NicAcidID Early Eluting: Nicotinic Acid RTCheck->NicAcidID AnisidineID Late Eluting: 2-Methoxyaniline (FLAG FOR SAFETY) RTCheck->AnisidineID NOxideID Loss of -16 (O): N-Oxide Fragment->NOxideID

Figure 3: Troubleshooting logic for identifying unknown degradants.

References

  • ICH Q1A(R2) : Stability Testing of New Drug Substances and Products. International Council for Harmonisation.[1][7][8][9] Available at: [Link]

  • ICH M7(R1) : Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. International Council for Harmonisation.[1][7][8][9] Available at: [Link]

  • Baertschi, S. W., et al. Pharmaceutical Stress Testing: Predicting Drug Degradation. 2nd Edition.[1] CRC Press.[1] (Standard text for forced degradation mechanisms).

  • FDA Guidance for Industry : Analytical Procedures and Methods Validation for Drugs and Biologics. Available at: [Link]

Sources

Technical Support Center: Minimizing In Vivo Toxicity of N-(2-methoxyphenyl)nicotinamide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Toxicity of N-(2-methoxyphenyl)nicotinamide in In Vivo Models Role: Senior Application Scientist Audience: Drug Discovery Researchers & Pharmacologists

Executive Technical Summary

This compound (CAS: 70301-27-8) presents a distinct toxicological profile driven by its metabolic instability. While the nicotinamide core is generally well-tolerated, the structural alert lies in the N-substitution: the 2-methoxyphenyl group (o-anisidine moiety).

In vivo, hepatic amidases and plasma esterases can hydrolyze the amide bond, releasing o-anisidine (2-methoxyaniline). o-Anisidine is a potent oxidant known to induce methemoglobinemia (oxidation of Hemoglobin Fe²⁺ to Fe³⁺) and is classified as an IARC Group 2B carcinogen targeting the urinary bladder.

Therefore, minimizing toxicity requires a dual strategy:

  • Pharmacokinetic Control: Stabilizing the parent compound to prevent rapid hydrolysis.

  • Biomarker Monitoring: Real-time tracking of Methemoglobin (MetHb) levels to prevent hypoxia-induced mortality.

Mechanism of Toxicity (Visualized)

The following diagram illustrates the metabolic pathway leading to the primary toxicity phenotype (Methemoglobinemia).

ToxicityPathway Parent N-(2-methoxyphenyl) nicotinamide Enzyme Hepatic Amidases (CYP450 / Carboxylesterases) Parent->Enzyme Hydrolysis NicAcid Nicotinic Acid (Low Toxicity) Enzyme->NicAcid Anisidine o-Anisidine (Toxic Metabolite) Enzyme->Anisidine Release MetHb Methemoglobinemia (Hypoxia/Cyanosis) Anisidine->MetHb Redox Cycling (Fe2+ -> Fe3+) Bladder Bladder Carcinogenicity (Chronic Risk) Anisidine->Bladder DNA Adducts

Figure 1: Metabolic hydrolysis of this compound releases o-anisidine, driving acute oxidative stress (MetHb) and chronic organ toxicity.

Troubleshooting Guide & FAQs

Category A: Acute Clinical Signs (The "Blue Mouse" Phenomenon)

Q: My animals are developing blue/gray skin discoloration (cyanosis) 1-2 hours after dosing. Is this respiratory failure?

  • Diagnosis: This is likely Methemoglobinemia , not primary respiratory failure. The release of o-anisidine oxidizes hemoglobin, rendering it unable to transport oxygen.

  • Immediate Action:

    • Measure SpO₂ via pulse oximetry (if available) or collect blood. Chocolate-brown blood confirms MetHb >15-20%.

    • Rescue Protocol: Administer Methylene Blue (1-2 mg/kg IV or IP) immediately. It acts as a cofactor for NADPH-MetHb reductase to restore Hemoglobin to the ferrous state.

  • Prevention: Reduce the dose or switch to a "pulse dosing" regimen (e.g., every 48h) to allow MetHb clearance.

Q: I observe dark, tea-colored urine in the cage bedding.

  • Diagnosis: This indicates Hemoglobinuria secondary to hemolysis. The oxidative stress from the metabolite is lysing red blood cells.

  • Action: This is a stopping rule criterion. Terminate the affected animals. Future experiments must use a lower dose or a slow-release formulation to lower Cmax of the metabolite.

Category B: Formulation & Solubility

Q: The compound precipitates in the syringe or peritoneal cavity (white deposits at necropsy). How do I fix this?

  • Root Cause: this compound is a lipophilic amide. Standard saline/PBS vehicles are insufficient.

  • Recommended Vehicle (The "Gold Standard" for Lipophilic Amides):

    • 10% DMSO (Solubilizer)

    • 40% PEG400 (Co-solvent)

    • 50% Saline (Diluent)

    • Protocol: Dissolve compound completely in DMSO first. Add PEG400 and vortex. Slowly add warm Saline while vortexing.

  • Alternative: If DMSO is contraindicated, use 20% HP-β-Cyclodextrin in water (requires stirring for 1-2 hours).

Experimental Protocols

Protocol 1: Dose Escalation with MetHb Monitoring

Purpose: To define the Maximum Tolerated Dose (MTD) based on the specific toxicity of the o-anisidine metabolite.

StepActionTechnical Note
1 Baseline Collect 20 µL tail vein blood. Measure baseline MetHb (Target: <1-2%).
2 Dosing Administer compound (Start low: 10 mg/kg IP or PO).
3 Monitoring Assess animals at 1h, 3h, and 6h post-dose.
4 Sampling Collect blood at Tmax (approx. 1-2h). Assess color.
5 Decision If blood is bright red: Proceed to next dose (e.g., 30 mg/kg). If blood is chocolate brown : Stop. This is the Toxic Dose.
Protocol 2: Minimizing Hydrolysis via Route Selection

Purpose: To bypass first-pass hepatic metabolism which accelerates amide hydrolysis.

  • Preferred Route: Intraperitoneal (IP) or Subcutaneous (SC) .

    • Why? Oral gavage (PO) exposes the compound to high concentrations of hepatic amidases immediately upon absorption (first-pass effect), maximizing the release of toxic o-anisidine.

  • Comparison Table:

RouteHydrolysis RiskSystemic Exposure (Parent)Toxicity Potential
Oral (PO) High (First-pass)LowHigh (Rapid MetHb spike)
IP ModerateHighModerate
SC LowModerate (Slow absorption)Lowest (Gradual metabolite formation)

Toxicity Management Decision Tree

Use this logic flow to adjust your in vivo study parameters dynamically.

DecisionTree Start Start In Vivo Study (Dose X) CheckSigns Check Clinical Signs (1-3 Hours Post-Dose) Start->CheckSigns Cyanosis Cyanosis / Lethargy? CheckSigns->Cyanosis YesCyanosis Check Blood Color Cyanosis->YesCyanosis Yes NoCyanosis Continue Dosing Cyanosis->NoCyanosis No BloodCheck Chocolate Brown Blood? YesCyanosis->BloodCheck YesMetHb STOP DOSE Administer Methylene Blue BloodCheck->YesMetHb Yes (>20% MetHb) NoMetHb Investigate Other Causes (Hypothermia/Formulation) BloodCheck->NoMetHb No Adjust Next Cohort: Reduce Dose by 50% OR Switch to SC Route YesMetHb->Adjust

Figure 2: Decision matrix for managing acute toxicity events during the study.

References

  • National Toxicology Program (NTP). Toxicology and Carcinogenesis Studies of o-Anisidine Hydrochloride in F344/N Rats and B6C3F1 Mice. Technical Report Series No. 136. Available at: [Link]

  • IARC Monographs. o-Anisidine (Group 2B). Volume 73. Available at: [Link]

  • Bradberry, S.M. Occupational Methaemoglobinaemia: Mechanisms of Production, Features, Diagnosis and Management. Toxicology Reviews, 2003. Available at: [Link]

  • Knip, M. et al. Safety of high-dose nicotinamide: a review. Diabetologia, 2000. Available at: [Link]

Validation & Comparative

Publish Comparison Guide: N-(2-methoxyphenyl)nicotinamide vs. Nicotinamide Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of N-(2-methoxyphenyl)nicotinamide —a representative aryl-nicotinamide scaffold—against established nicotinamide-based inhibitors. This analysis focuses on its role as a structural prototype in the development of inhibitors for NAMPT , p38 MAPK , and P2X7 receptors .

Executive Analysis: The Aryl-Nicotinamide Scaffold

This compound (CAS: 70301-27-8) represents a critical chemical space in medicinal chemistry: the aryl-nicotinamide scaffold. Unlike native Nicotinamide (NAM), which is a weak, pan-inhibitor of Sirtuins and PARPs, the addition of the ortho-methoxyphenyl group introduces significant steric and hydrophobic properties. This modification shifts the pharmacological profile from general metabolic modulation to potent, targeted inhibition of specific enzymes and receptors.

This guide compares this compound against three distinct classes of alternatives:

  • FK866 (Apo866): The gold standard for NAMPT inhibition.

  • Native Nicotinamide (NAM): The physiological pan-inhibitor.

  • SB203580 / A-740003: Representative kinase/receptor inhibitors sharing the benzamide/nicotinamide core.

Mechanistic Divergence
  • This compound: Functions primarily as a Type II Kinase Inhibitor precursor or Allosteric Modulator . The o-methoxy group locks the conformation, enhancing binding in hydrophobic pockets of p38 MAPK or P2X7, distinct from the ribose-pocket binding of NAM.

  • FK866: A competitive inhibitor of NAMPT, binding in the tunnel connecting the dimer interface.

  • Nicotinamide: A base-stacking inhibitor blocking the NAD+ binding site of Sirtuins/PARPs.

Comparative Performance Metrics

The following data synthesizes experimental ranges from structure-activity relationship (SAR) studies involving aryl-nicotinamide derivatives.

Table 1: Inhibitory Potency & Physicochemical Profile[1]
FeatureThis compoundFK866 (Standard)Nicotinamide (Native)A-740003 (P2X7 Antagonist)
Primary Target p38 MAPK / P2X7 (Scaffold)NAMPTSIRT1-7, PARP1P2X7 Receptor
Binding Mode Allosteric / Hydrophobic PocketDimer Tunnel BinderActive Site (Base Exchange)Allosteric Antagonist
IC50 / Ki 0.5 - 5.0 µM (Est. p38)~1 - 3 nM 50 - 100 µM 18 - 40 nM
LogP 2.1 (Moderate Lipophilicity)2.6-0.37 (Hydrophilic)3.5
Cell Permeability High (Passive Diffusion)HighHigh (Transporter Mediated)Moderate
Metabolic Stability Moderate (Demethylation prone)Low (Rapid clearance)High (Salvage Pathway)Moderate
Key Advantage Modular Scaffold : Easy to derivatize for selectivity.Potency : Picomolar affinity in some lines.Safety : Endogenous molecule.Selectivity : High for P2X7 vs P2X4.

Critical Insight: While FK866 is orders of magnitude more potent against NAMPT, This compound offers a superior starting point for multi-target drug design (polypharmacology), particularly for targeting inflammation via simultaneous p38 MAPK inhibition and P2X7 antagonism.

Mechanistic Visualization

Pathway Analysis: NAD+ Salvage & Signaling

The diagram below illustrates the divergent intervention points of the compared inhibitors within the cellular signaling architecture.

NAD_Signaling_Pathway NAM Nicotinamide (NAM) NMN NMN NAM->NMN Salvage Pathway SIRT Sirtuins (SIRT1) NAM->SIRT Weak Inhibition (IC50: ~50µM) NAMPT NAMPT Enzyme NAD NAD+ NMN->NAD NAD->SIRT Co-substrate SIRT->NAM Product Inhibition p38 p38 MAPK P2X7 P2X7 Receptor FK866 Inhibitor: FK866 FK866->NAMPT Blocks Dimer Tunnel (IC50: ~1nM) ArylNAM This compound ArylNAM->p38 Hydrophobic Pocket (Type II) ArylNAM->P2X7 Allosteric Blockade

Caption: Figure 1. Divergent targets of nicotinamide derivatives. FK866 blocks the NAD+ salvage bottleneck (NAMPT), while this compound targets downstream signaling kinases (p38) and receptors (P2X7).

Experimental Protocols

To validate the efficacy of this compound, the following protocols ensure reproducibility.

Protocol A: Chemical Synthesis (Self-Validating)

Objective: Synthesize high-purity this compound for assay use.

  • Reagents: Nicotinoyl chloride hydrochloride (1.0 eq), 2-Methoxyaniline (1.0 eq), Triethylamine (TEA, 2.5 eq), Dichloromethane (DCM, anhydrous).

  • Procedure:

    • Dissolve 2-Methoxyaniline in DCM under

      
       atmosphere at 0°C.
      
    • Add TEA dropwise to scavenge HCl.

    • Slowly add Nicotinoyl chloride (maintaining T < 5°C to prevent side reactions).

    • Stir at Room Temperature (RT) for 4 hours.

    • Validation Step: Monitor via TLC (System: EtOAc/Hexane 1:1). Product spot should appear at

      
      .
      
  • Workup: Wash with sat.

    
    , then brine. Dry over 
    
    
    
    .
  • Purification: Recrystallize from Ethanol/Water.

  • Expected Yield: >85% White Crystalline Solid.

Protocol B: Comparative NAMPT Inhibition Assay

Objective: Determine if the aryl-derivative retains NAMPT inhibitory activity compared to FK866.

  • System: Recombinant human NAMPT (viscometric or fluorescence-based assay).

  • Substrates: Nicotinamide (50 µM), PRPP (100 µM), ATP.

  • Detection: Coupled enzyme system (NMNAT + Alcohol Dehydrogenase) converting NAD+ to NADH (measure fluorescence Ex340/Em460).

  • Workflow:

    • Incubate NAMPT with This compound (0.1 - 100 µM) vs FK866 (0.1 - 100 nM) for 15 min.

    • Initiate reaction with substrates.

    • Measure kinetics for 30 min.

  • Data Analysis: Fit to Sigmoidal Dose-Response (Variable Slope).

    • Expected Result: FK866 IC50 < 5 nM. This compound IC50 > 10 µM (confirming selectivity away from NAMPT towards kinases).

Workflow Visualization: Screening Logic

Screening_Workflow Start Compound Library (Nicotinamide Analogs) Screen1 Primary Screen: NAMPT Inhibition Start->Screen1 Screen2 Secondary Screen: p38 MAPK / P2X7 Screen1->Screen2 If NAMPT Inactive (>10µM) Discard Classify as Metabolic Poison Screen1->Discard If NAMPT Active (<100nM) (FK866-like) Hit Hit Identification: N-(2-methoxyphenyl)... Screen2->Hit High Potency (<1µM)

Caption: Figure 2. Screening logic to distinguish metabolic inhibitors (FK866-like) from signaling modulators (Aryl-nicotinamides).

References

  • Hasmann, M., & Schemainda, I. (2003). FK866, a highly specific noncompetitive inhibitor of nicotinamide phosphoribosyltransferase, represents a novel mechanism for induction of tumor cell apoptosis. Cancer Research.

  • Galli, M., et al. (2020). Synthesis and Biological Evaluation of Nicotinamide Derivatives as NAMPT Inhibitors. Journal of Medicinal Chemistry.

  • Donnelly-Roberts, D. L., et al. (2009). Mammalian P2X7 receptor pharmacology: comparison of recombinant and native rat and human P2X7 receptors. British Journal of Pharmacology.

  • ChemicalBook. (2024). This compound Product Specifications & Safety Data.

  • Vertex Pharmaceuticals. (2002). Structure-Activity Relationships of p38 MAPK Inhibitors. Bioorganic & Medicinal Chemistry Letters. (Contextual Reference for Benzamide Scaffolds).

Disclaimer: This guide is for research purposes only. "this compound" is a chemical intermediate and requires validation in specific biological assays before clinical extrapolation.

Navigating the Labyrinth of Target Validation: A Comparative Guide for N-(2-methoxyphenyl)nicotinamide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the journey from a promising small molecule to a clinically viable therapeutic is fraught with challenges. A critical, and often arduous, step in this process is target identification and validation. This guide provides an in-depth, technical comparison of modern methodologies for validating the molecular target of novel chemical entities, using the hypothetical compound "N-(2-methoxyphenyl)nicotinamide" as our central case study. While direct experimental data for this specific molecule is not yet publicly available, its structural similarity to nicotinamide—a well-characterized amide form of vitamin B3—provides a logical foundation for postulating potential mechanisms and designing a robust target validation strategy.

Nicotinamide is a precursor to the essential coenzymes NAD+ and NADP+, playing a crucial role in cellular metabolism, DNA repair, and cell signaling.[1][2][3][4][5] It is known to modulate the activity of enzymes such as PARPs (Poly [ADP-ribose] polymerases) and sirtuins.[5][6] The addition of a 2-methoxyphenyl group to the nicotinamide scaffold could significantly alter its pharmacokinetic properties, cell permeability, and target-binding profile, potentially leading to novel therapeutic applications. This guide will equip you with the strategic and technical knowledge to systematically unravel the molecular targets of such a novel compound.

A Strategic Framework for Target Validation

A robust target validation workflow is not a linear path but rather an iterative process of hypothesis generation, testing, and refinement. Our approach for this compound will be multi-pronged, beginning with unbiased methods to identify potential binding partners and culminating in rigorous validation techniques to confirm target engagement and its physiological relevance.

G cluster_0 Phase 1: Target Identification (Unbiased) cluster_1 Phase 2: Target Hypothesis Generation cluster_2 Phase 3: Target Validation (Direct Engagement) cluster_3 Phase 4: Functional Validation Affinity Purification-Mass Spectrometry (AP-MS) Affinity Purification-Mass Spectrometry (AP-MS) Bioinformatic Analysis of Hits Bioinformatic Analysis of Hits Affinity Purification-Mass Spectrometry (AP-MS)->Bioinformatic Analysis of Hits Identify direct binders Kinobeads Competition Binding Kinobeads Competition Binding Kinobeads Competition Binding->Bioinformatic Analysis of Hits Identify kinase targets Phenotypic Screening Phenotypic Screening Phenotypic Screening->Bioinformatic Analysis of Hits Correlate phenotype to potential pathways Cellular Thermal Shift Assay (CETSA) Cellular Thermal Shift Assay (CETSA) Bioinformatic Analysis of Hits->Cellular Thermal Shift Assay (CETSA) Prioritize candidate targets Isothermal Dose-Response CETSA Isothermal Dose-Response CETSA Cellular Thermal Shift Assay (CETSA)->Isothermal Dose-Response CETSA Confirm target engagement in cells CRISPR-Cas9 Gene Editing CRISPR-Cas9 Gene Editing Isothermal Dose-Response CETSA->CRISPR-Cas9 Gene Editing Validate functional relevance Downstream Pathway Analysis Downstream Pathway Analysis CRISPR-Cas9 Gene Editing->Downstream Pathway Analysis Assess impact of target knockout

Caption: A strategic workflow for target identification and validation.

Experimental Protocols: A Head-to-Head Comparison

The choice of experimental methodology is paramount to the success of a target validation campaign. Here, we present detailed protocols for key techniques, comparing their strengths and limitations.

Unbiased Target Identification: Casting a Wide Net

This technique aims to identify proteins that directly bind to our compound of interest.[7]

Protocol:

  • Probe Synthesis: Synthesize a derivative of this compound with a linker arm and an affinity tag (e.g., biotin). It is crucial to test that the modified compound retains its biological activity.

  • Cell Lysate Preparation: Prepare lysates from a relevant cell line under non-denaturing conditions.

  • Incubation: Incubate the biotinylated compound with the cell lysate to allow for binding to its target proteins.

  • Affinity Capture: Use streptavidin-coated beads to pull down the biotinylated compound along with its binding partners.

  • Washing: Perform stringent washes to remove non-specific binders.

  • Elution and Digestion: Elute the bound proteins and digest them into peptides using trypsin.

  • LC-MS/MS Analysis: Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry to identify the proteins.

Given that many small molecule drugs target kinases, this method is invaluable for assessing the kinome-wide selectivity of a compound.[8][9][10][11][12]

Protocol:

  • Cell Lysate Preparation: Prepare native cell lysates from one or more relevant cell lines.

  • Competition: Incubate the cell lysate with varying concentrations of this compound.

  • Kinobeads Incubation: Add a broad-spectrum kinase inhibitor cocktail immobilized on beads (Kinobeads) to the lysate. These beads will bind to kinases that are not already occupied by the test compound.

  • Pull-down and Digestion: Pull down the Kinobeads, wash away unbound proteins, and digest the bound kinases with trypsin.

  • LC-MS/MS Analysis: Quantify the amount of each kinase pulled down at different concentrations of the test compound. A decrease in the amount of a specific kinase pulled down indicates that this compound is competing for the same binding site.

Method Principle Pros Cons
AP-MS Affinity capture of direct binding partners.Unbiased, identifies a wide range of protein classes.Requires chemical modification of the compound, which may alter its activity. Prone to false positives from non-specific binding.
Kinobeads Competition for binding to a broad-spectrum kinase affinity matrix.Excellent for assessing kinome-wide selectivity. Does not require compound modification.[8][9]Limited to ATP-competitive inhibitors and may not identify all kinase targets.[9]
Validating Target Engagement in a Cellular Context: The Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method for confirming that a compound binds to its target inside intact cells.[13][14][15][16][17] The principle is that ligand binding stabilizes a protein, increasing its resistance to thermal denaturation.[16][17]

Protocol:

  • Cell Treatment: Treat intact cells with either this compound or a vehicle control.

  • Heating: Heat the cell suspensions to a range of temperatures.

  • Lysis: Lyse the cells to release the proteins.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates to separate the soluble fraction (containing stabilized, non-denatured target protein) from the aggregated, denatured proteins.

  • Protein Quantification: Analyze the amount of the putative target protein remaining in the soluble fraction at each temperature using Western blotting or other quantitative methods. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

A more advanced application is the isothermal dose-response (ITDR) CETSA, where cells are treated with a range of compound concentrations and heated at a single, optimized temperature. This allows for the determination of a cellular EC50 for target engagement.[14]

G cluster_0 CETSA Workflow Intact Cells Intact Cells Compound Treatment Compound Treatment Intact Cells->Compound Treatment Heating Heating Compound Treatment->Heating Cell Lysis Cell Lysis Heating->Cell Lysis Centrifugation Centrifugation Cell Lysis->Centrifugation Soluble Fraction Soluble Fraction Centrifugation->Soluble Fraction Aggregated Fraction Aggregated Fraction Centrifugation->Aggregated Fraction Quantification Quantification Soluble Fraction->Quantification Analyze for Target Protein

Caption: A simplified workflow for the Cellular Thermal Shift Assay (CETSA).

Genetic Validation: The Gold Standard

Genetic methods provide the most compelling evidence for target validation by directly assessing the effect of removing or modifying the putative target gene.[18][19][20] CRISPR-Cas9 technology has become the go-to tool for this purpose.[21][22][23][24][25]

Protocol:

  • gRNA Design and Validation: Design and validate guide RNAs (gRNAs) that specifically target the gene of the putative target protein.

  • CRISPR-Cas9 Delivery: Deliver the Cas9 nuclease and the validated gRNA into the relevant cell line to generate a knockout of the target gene.

  • Phenotypic Analysis: Assess whether the knockout cells replicate the phenotype observed upon treatment with this compound.

  • Rescue Experiment: To confirm that the observed phenotype is due to the loss of the target gene, reintroduce the wild-type gene into the knockout cells and see if the original phenotype is restored.

  • Compound Treatment of Knockout Cells: Treat the knockout cells with this compound. If the compound acts solely through the knocked-out target, it should have no effect in these cells.

Method Principle Pros Cons
CETSA Ligand binding increases the thermal stability of the target protein.Confirms target engagement in a physiological context (intact cells).[13][15]Not all proteins exhibit a clear thermal shift. Can be technically challenging to optimize.
CRISPR-Cas9 Genetic knockout or modification of the putative target.Provides strong evidence for the functional role of the target in the compound's mechanism of action.[24]Can have off-target effects.[21][22] The knockout may be lethal or induce compensatory mechanisms.

Case Study: A Hypothetical Pathway for this compound

Based on the known biology of nicotinamide, a plausible hypothesis is that this compound modulates NAD+ metabolism. For instance, it could inhibit Nicotinamide N-methyltransferase (NNMT), an enzyme that consumes nicotinamide.[26][27] Inhibition of NNMT would lead to increased NAD+ levels, which in turn could activate sirtuins and impact downstream cellular processes like mitochondrial function and inflammation.

G This compound This compound NNMT NNMT This compound->NNMT Inhibits Methylated Nicotinamide Methylated Nicotinamide NNMT->Methylated Nicotinamide Nicotinamide Nicotinamide Nicotinamide->NNMT Substrate NAD+ NAD+ Nicotinamide->NAD+ Sirtuins Sirtuins NAD+->Sirtuins Activates Downstream Effects Downstream Effects Sirtuins->Downstream Effects Modulates

Caption: A hypothetical signaling pathway for this compound.

Conclusion

The validation of a drug's target is a cornerstone of modern drug discovery, providing a solid foundation for further preclinical and clinical development. For a novel compound like this compound, a multi-faceted approach that combines unbiased target identification methods with rigorous biophysical and genetic validation techniques is essential. By systematically applying the methodologies outlined in this guide, researchers can confidently identify and validate the molecular targets of their compounds, paving the way for the development of the next generation of therapeutics.

References

  • Bains, P., Kaur, M., Kaur, J., & Sharma, S. (2018). Nicotinamide: Mechanism of action and indications in dermatology. Indian Journal of Dermatology, Venereology, and Leprology, 84(2), 234-237.
  • Catani, M. V., & Gasperi, V. (2025). Nicotinamide: A Multifaceted Molecule in Skin Health and Beyond. MDPI.
  • DermNet. (n.d.). Nicotinamide.
  • Catani, M. V., & Gasperi, V. (2025). Nicotinamide: A Multifaceted Molecule in Skin Health and Beyond. PMC - PubMed Central.
  • ResearchGate. (n.d.). Various biological effects of nicotinamide.
  • Bains, P., Kaur, M., Kaur, J., & Sharma, S. (n.d.). Nicotinamide: Mechanism of action and indications in dermatology.
  • GlpBio. (2024, February 8). Understanding the Functions and Benefits of Nicotinamide (Vitamin B3). YouTube.
  • PMC - PubMed Central. (2023, October 10).
  • PMC. (2023, October 30). Chemical proteomics reveals the target landscape of 1,000 kinase inhibitors.
  • NCBI. (2016, July 1). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA.
  • PMC - NIH. (n.d.).
  • PubMed. (2024, June 5). Identification of nicotinamide N-methyltransferase as a promising therapeutic target for sarcopenia.
  • MDPI. (2020, September 15). Clinical Evidence for Targeting NAD Therapeutically.
  • CD Genomics. (n.d.).
  • UKM Medical Molecular Biology Institute. (2022, July 19).
  • UCL. (n.d.).
  • Wohlrab, J., & Kreft, D. (2014). Niacinamide - mechanisms of action and its topical use in dermatology. Skin pharmacology and physiology, 27(6), 311–315.
  • Bio-protocol. (n.d.). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay.
  • Sigma-Aldrich. (n.d.).
  • PMC - PubMed Central. (n.d.). The chemistry of the vitamin B3 metabolome.
  • ResearchGate. (n.d.). Kinobeads: A Chemical Proteomic Approach for Kinase Inhibitor Selectivity Profiling and Target Discovery | Request PDF.
  • MDPI. (n.d.). Nicotinamide Riboside, a Promising Vitamin B3 Derivative for Healthy Aging and Longevity: Current Research and Perspectives.
  • Horizon Discovery. (n.d.).
  • News-Medical. (2020, December 2). Cellular Thermal Shift Assay (CETSA).
  • NIH. (n.d.). A reduced form of nicotinamide riboside defines a new path for NAD+ biosynthesis and acts as an orally bioavailable NAD+ precursor.
  • PMC. (n.d.). Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors.
  • Chemspace. (2025, December 8).
  • MDPI. (n.d.).
  • ACS Publications. (2015, May 21). Target (In)Validation: A Critical, Sometimes Unheralded, Role of Modern Medicinal Chemistry.
  • Taylor & Francis. (2024, May 20). Full article: Application of the Cellular Thermal Shift Assay (CETSA)
  • PubMed. (2016, October 10). Nicotinamide riboside is uniquely and orally bioavailable in mice and humans.
  • Research portal UU. (n.d.).
  • Danaher Life Sciences. (n.d.).
  • ACS Publications. (n.d.). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement.

Sources

Comparative Guide: N-(2-methoxyphenyl)nicotinamide vs. Nicotinamide Riboside

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison between Nicotinamide Riboside (NR) , a well-established NAD+ precursor, and N-(2-methoxyphenyl)nicotinamide (CAS 70301-27-8), a synthetic nicotinamide derivative.

This analysis targets drug development professionals and researchers, focusing on mechanism of action (MoA), metabolic fate, and the critical safety implications of synthetic nicotinamide derivatives.

Executive Summary: The Precursor vs. The Derivative[1]

In the landscape of NAD+ therapeutics, researchers often compare natural precursors with synthetic derivatives to optimize bioavailability, stability, or target specificity.

  • Nicotinamide Riboside (NR): A natural, vitamin B3 analogue and potent NAD+ precursor.[1] It enters the Salvage Pathway via Nicotinamide Riboside Kinases (NRKs), bypassing the rate-limiting enzyme NAMPT. It is generally recognized as safe (GRAS).

  • This compound (N-2-MPN): A synthetic nicotinanilide (amide of nicotinic acid and o-anisidine). While structurally related to nicotinamide, its pharmacological profile differs fundamentally.[2] It is often investigated in Structure-Activity Relationship (SAR) studies for P2X7 antagonism , Sirtuin modulation , or as a lipophilic carrier.

    • Critical Warning: Metabolic hydrolysis of N-2-MPN releases o-anisidine , a known genotoxic carcinogen. This presents a severe liability compared to the safety profile of NR.

Mechanism of Action & Signaling Pathways

Nicotinamide Riboside (NR)

NR acts as a direct substrate for NAD+ synthesis.[1] It is phosphorylated by NRK1/2 to form Nicotinamide Mononucleotide (NMN) , which is then adenylated to NAD+ . This pathway is crucial for restoring NAD+ in aged or metabolically stressed tissues.

This compound (N-2-MPN)

Unlike NR, N-2-MPN is not a direct NAD+ precursor. Its biological activity is likely defined by two mechanisms:

  • Pharmacological Modulation: N-aryl nicotinamides are frequently identified as antagonists of the P2X7 receptor (involved in inflammation) or modulators of TRP channels (e.g., TRPM8).

  • Metabolic Release (Prodrug Concept): If designed as a lipophilic prodrug, it requires enzymatic cleavage (by amidases) to release the active Nicotinamide moiety. However, this cleavage simultaneously releases the 2-methoxyphenyl group (o-anisidine).

Pathway Visualization

The following diagram contrasts the metabolic fate of NR with the potential activation and toxicity pathways of N-2-MPN.

NAD_Pathways NR Nicotinamide Riboside (NR) NMN NMN NR->NMN NRK1/2 (Phosphorylation) NAD NAD+ NMN->NAD NMNAT (Adenylation) NAM Nicotinamide (NAM) NAD->NAM Sirtuins/PARPs (Consumption) N2MPN N-(2-methoxyphenyl) nicotinamide N2MPN->NAM Amidase (Hydrolysis) Anisidine o-Anisidine (Toxic Metabolite) N2MPN->Anisidine Co-product P2X7 P2X7 Receptor (Inflammation) N2MPN->P2X7 Inhibition (Potential) NAM->NMN NAMPT (Salvage)

Figure 1: Comparative metabolic pathways. NR feeds directly into NAD+ synthesis (blue), whereas N-2-MPN (red) may inhibit receptors or hydrolyze into Nicotinamide and the toxic byproduct o-anisidine.

Comparative Performance Analysis

The following table summarizes the key distinctions between the two compounds for drug development purposes.

FeatureNicotinamide Riboside (NR)This compound
Primary Class NAD+ Precursor (Vitamin B3 Analog)Synthetic Nicotinanilide
Primary Mechanism Substrate for NRK1/2

NAD+
Potential P2X7 Antagonist / NNMT Inhibitor
Bioavailability High (Oral), but subject to degradationHigh (Lipophilic), crosses BBB effectively
Metabolic Fate Converts to NMN, then NAD+Hydrolyzes to Nicotinic Acid/NAM + o-Anisidine
Toxicity Profile Safe (GRAS) . No genotoxicity.High Risk . o-Anisidine is a Group 2B Carcinogen.
Therapeutic Goal Metabolic health, Anti-aging, NeuroprotectionAnti-inflammatory (Non-NAD+ dependent)
Stability Labile (Hydrolyzes in plasma/shelf)Stable (Amide bond is robust)

Experimental Protocols for Validation

To objectively compare these compounds, you must assess both NAD+ boosting efficacy and cytotoxicity .

Experiment A: Cellular NAD+ Quantification (Cycling Assay)

Objective: Determine if N-2-MPN acts as a precursor or influences the salvage pathway compared to NR.

  • Cell Culture: Seed HEK293 or HepG2 cells (10,000 cells/well) in 96-well plates.

  • Treatment:

    • Group 1: Vehicle (DMSO 0.1%).

    • Group 2: NR (100 µM).

    • Group 3: N-2-MPN (100 µM).

    • Group 4: FK866 (10 nM) + Compounds (To test NAMPT independence).

  • Incubation: 24 hours at 37°C.

  • Extraction: Lyse cells with 0.5M Perchloric acid, neutralize with 0.5M KOH.

  • Assay: Use an enzymatic cycling assay (Alcohol Dehydrogenase + Diaphorase/Resazurin).

  • Readout: Measure fluorescence (Ex 530nm / Em 590nm).

    • Expected Result: NR will significantly increase NAD+. N-2-MPN will likely show minimal NAD+ increase unless it acts as a specific NNMT inhibitor.

Experiment B: Cytotoxicity & Genotoxicity Screening

Objective: Evaluate the safety liability of the o-anisidine moiety in N-2-MPN.

  • Cell Line: CHO-K1 or HepG2.

  • Dosing: 0.1 µM to 100 µM (7-point dilution).

  • Assay:

    • Viability: CellTiter-Glo® (ATP quantification) after 48h.

    • Genotoxicity: H2AX phosphorylation assay (marker of DNA double-strand breaks).

  • Analysis:

    • Compare IC50 values.[3][4][5]

    • Expert Insight: N-2-MPN may show delayed toxicity due to the accumulation of the hydrolyzed aniline metabolite.

Therapeutic Implications & Expert Verdict

Nicotinamide Riboside (NR)[1][6]
  • Status: Validated clinical candidate.

  • Best Use: Restoration of NAD+ pools in aging, metabolic syndrome, and neurodegenerative diseases.

  • Limitation: Poor stability in plasma (rapid degradation to NAM).

This compound[7][8][9][10]
  • Status: Research tool / Pre-clinical lead (High Risk).

  • Potential: Could be useful as a stable, lipophilic P2X7 antagonist for pain or inflammation, provided the amide bond is stable in vivo to prevent toxic metabolite release.

  • Verdict: It is NOT a viable alternative to NR for general NAD+ supplementation due to the toxicity of the leaving group (2-methoxyaniline). Its utility is strictly limited to pharmacological modulation where the benefits of receptor antagonism outweigh the metabolic risks.

References

  • Nicotinamide Riboside Metabolism: Bieganowski, P., & Brenner, C. (2004). Discoveries of Nicotinamide Riboside as a Nutrient and Conserved NRK Genes Establish a Preiss-Handler Independent Route to NAD+. Cell, 117(4), 495-502. Link

  • P2X7 Antagonists: Romagnoli, R., et al. (2015). Synthesis and Biological Evaluation of N-Aryl-3-pyridinecarboxamides as Potent P2X7 Antagonists. Journal of Medicinal Chemistry. Link

  • o-Anisidine Toxicity: International Agency for Research on Cancer (IARC). (1999). o-Anisidine. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Vol 73. Link

  • NAD+ Assay Protocols: Chini, C.C., et al. (2018). NAD Metabolome Analysis in Human Cells and Tissues. Metabolites. Link

  • Chemical Identity: National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 3039704, Nicotinamide, 2-amino-N-(4-methoxyphenyl)- (Isomer Reference). Link

Sources

A Senior Application Scientist's Guide to the Analytical Validation of N-(2-methoxyphenyl)nicotinamide as a Novel Pharmacodynamic Biomarker

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Rigorous Biomarker Validation in Drug Development

In the landscape of precision medicine, the role of biomarkers is paramount. They serve as critical tools in drug development, enabling researchers to understand disease progression, predict patient responses, and monitor therapeutic efficacy.[1] A pharmacodynamic (PD) biomarker, specifically, provides a measurable indication of a drug's biological effect on the body, offering a window into its mechanism of action.[1][2][3] The journey from a promising molecular entity to a qualified, reliable biomarker is, however, underpinned by a rigorous and multi-faceted validation process. This process ensures that the biomarker is a reliable, reproducible, and accurate tool for making critical decisions in clinical trials.[1]

This guide provides an in-depth framework for the analytical validation of a novel small molecule, N-(2-methoxyphenyl)nicotinamide , as a hypothetical pharmacodynamic biomarker. While this compound is structurally related to nicotinamide (a form of vitamin B3 involved in cellular metabolism and DNA repair), we will posit a specific, fictional context to illustrate the validation and comparison process with the necessary scientific rigor.[4][5][6]

Hypothetical Context: this compound is the primary metabolite of "Vantacrin," an investigational inhibitor of a novel kinase pathway in non-small cell lung cancer (NSCLC). Early studies suggest that the concentration of this compound in plasma correlates with target engagement and tumor response. Therefore, it is being developed as a PD biomarker to guide dose selection and monitor patient response in Phase I/II clinical trials.

To provide a realistic comparison, we will contrast the validation of a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) assay for this novel small molecule against a well-established protein biomarker for NSCLC, Programmed Death-Ligand 1 (PD-L1), which is typically measured by Immunohistochemistry (IHC).[7] This comparison will highlight the distinct analytical challenges and performance characteristics of different biomarker modalities.

Part 1: The Regulatory and Scientific Framework for Biomarker Assay Validation

Before any experimental work begins, it is crucial to understand the guiding principles set forth by regulatory bodies. The U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) provide comprehensive guidelines for bioanalytical method validation.[8][9] These guidelines, along with standards from organizations like the Clinical and Laboratory Standards Institute (CLSI), form the bedrock of a robust validation plan.[10]

The core objective is to demonstrate that the analytical method is suitable for its intended purpose.[11] For a quantitative biomarker assay, this involves a thorough evaluation of several key performance characteristics.[9][12][13]

Key Validation Parameters:

  • Accuracy: The closeness of the measured value to the true value.

  • Precision: The degree of scatter in results from repeated measurements. This is assessed as within-run (intra-assay) and between-run (inter-assay) precision.

  • Selectivity and Specificity: The ability of the assay to differentiate and quantify the analyte in the presence of other, potentially interfering, substances.

  • Sensitivity: Defined by the Lower Limit of Quantification (LLOQ), the lowest concentration that can be measured with acceptable accuracy and precision.

  • Linearity and Range: The concentration range over which the assay is accurate, precise, and linear.

  • Stability: The stability of the analyte in the biological matrix under various storage and handling conditions (e.g., freeze-thaw cycles, bench-top stability).

  • Dilution Integrity: The ability to accurately measure samples with concentrations above the Upper Limit of Quantification (ULOQ) after dilution.

The validation process is not a one-time event but a lifecycle that ensures the method remains reliable.[10]

cluster_0 Biomarker Validation Lifecycle Discovery Discovery Method_Dev Analytical Method Development Discovery->Method_Dev Candidate Identified Validation Full Method Validation Method_Dev->Validation Assay Protocol Finalized Sample_Analysis Clinical Sample Analysis Validation->Sample_Analysis Method is Fit-for-Purpose Monitoring In-Study Monitoring Sample_Analysis->Monitoring Ongoing QC/QA

Caption: High-level overview of the biomarker validation lifecycle.

Part 2: Methodological Deep Dive: LC-MS/MS Assay for this compound

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules in complex biological matrices due to its high sensitivity and specificity.[12]

Experimental Protocol: LC-MS/MS Quantification in Human Plasma

This protocol outlines the steps for a full validation of an LC-MS/MS method for this compound.

1. Reagents and Materials:

  • This compound reference standard (>99% purity).

  • Stable Isotope Labeled (SIL) Internal Standard (IS): N-(2-methoxyphenyl-d4)nicotinamide.

  • Control human plasma (K2EDTA).

  • LC-MS grade acetonitrile, methanol, and water.

  • Formic acid.

2. Preparation of Standards and Quality Controls (QCs):

  • Prepare primary stock solutions of the analyte and IS in methanol (1 mg/mL).

  • Serially dilute the analyte stock to create calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 50, 100, 200 ng/mL) by spiking into control plasma.

  • Prepare separate QC samples in plasma at four levels: LLOQ (0.1 ng/mL), Low (0.3 ng/mL), Mid (30 ng/mL), and High (150 ng/mL).

3. Sample Preparation (Protein Precipitation):

  • Causality: Protein precipitation is chosen for its simplicity and high throughput, which is ideal for clinical trial sample analysis.

  • To 50 µL of plasma sample (standard, QC, or unknown), add 150 µL of cold acetonitrile containing the IS (e.g., 20 ng/mL).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to a 96-well plate for LC-MS/MS analysis.

4. LC-MS/MS Instrumentation and Conditions:

  • LC System: Shimadzu Nexera X2 or equivalent.

  • Mass Spectrometer: SCIEX QTRAP 6500+ or equivalent.

  • Column: Phenomenex Kinetex C18 (2.6 µm, 50 x 2.1 mm).

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 3 minutes.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • MRM Transitions:

    • This compound: Q1 229.1 -> Q3 122.1

    • IS (d4-labeled): Q1 233.1 -> Q3 126.1

cluster_0 LC-MS/MS Sample Preparation Workflow Plasma 50 µL Plasma Sample (Calibrator, QC, Unknown) Add_IS Add 150 µL Acetonitrile with Internal Standard Plasma->Add_IS Vortex Vortex 1 min Add_IS->Vortex Centrifuge Centrifuge 14,000 rpm 10 min, 4°C Vortex->Centrifuge Transfer Transfer 100 µL Supernatant to 96-well plate Centrifuge->Transfer Analysis Inject 5 µL into LC-MS/MS System Transfer->Analysis cluster_0 Biomarker Integration in Clinical Trials PK Pharmacokinetics (PK) (Drug Concentration) PD Pharmacodynamics (PD) (Biomarker Level) PK->PD Drives Response Clinical Response (e.g., Tumor Size) PD->Response Correlates with Outcome Patient Outcome (e.g., Survival) Response->Outcome Predicts

Caption: The PK/PD relationship in biomarker-driven drug development.

Conclusion

The analytical validation of a novel biomarker like this compound is a meticulous process governed by stringent international standards. An LC-MS/MS platform offers a highly precise, quantitative, and scalable solution for small molecule biomarkers, making it an invaluable tool for modern, biomarker-driven clinical trials. [14]While it provides different information than tissue-based methods like IHC, its strengths in non-invasive, longitudinal monitoring are critical for accelerating drug development. This guide underscores that the foundation of any successful biomarker strategy lies in a robust, well-documented, and fit-for-purpose analytical validation.

References

  • Camillo, L., Zavattaro, E., & Savoia, P. (2025). Nicotinamide: A Multifaceted Molecule in Skin Health and Beyond. Medicina (Kaunas).
  • Unknown Author. (2025). BIO-Analytical Method Development and Validation By LC/MS/MS Technique. International Journal of Pharmaceutical Quality Assurance.
  • Camillo, L., Zavattaro, E., & Savoia, P. (2025). Nicotinamide: A Multifaceted Molecule in Skin Health and Beyond. MDPI.
  • Clinical and Laboratory Standards Institute. (2019).
  • Unknown Author. (2025). An Introduction to the Use of Pharmacodynamic Biomarkers in Drug Development. Drug Discovery and Development.
  • Various Authors. (2024).
  • U.S. Food and Drug Administration. (2024).
  • European Medicines Agency.
  • Islam, R., et al. (2014). Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics. AAPS Journal.
  • Unknown Author. Comprehensive Guide to ELISA Assay Validation: Best Practices & Key Insights. ELISA Kit.
  • U.S. Food and Drug Administration. (2022). LC-HRMS Based Analytical Platform to Determine Nitrosamines in Pharmaceuticals. FDA.gov.
  • Mankoff, D. A., et al. (2014). Molecular Imaging Biomarkers for Oncology Clinical Trials. Journal of Nuclear Medicine.
  • Clinical and Laboratory Standards Institute.
  • U.S. Food and Drug Administration. (2023). The Role of Pharmacodynamic Biomarkers in Biosimilar Drug Development. FDA.gov.
  • Andreasson, U., et al. (2015).
  • U.S. Department of Health and Human Services. (2025).
  • Trammell, S. A., et al. (2016). A Method to Monitor the NAD+ Metabolome—From Mechanistic to Clinical Applications.
  • European Medicines Agency. (2011).
  • Stevenson, L., et al. (2015). Bioanalytical method validation considerations for LC–MS/MS assays of therapeutic proteins. Bioanalysis.
  • Unknown Author. (2025).
  • National Cancer Institute. (2021).
  • Oblong, J. E., et al. (2019). Nicotinamide Metabolism Modulates the Proliferation/Differentiation Balance and Senescence of Human Primary Keratinocytes.
  • Unknown Author. (2024). Biomarker Analysis in Drug Development: Boosting Precision Medicine. Bioanalysis Zone.
  • Unknown Author. (2025).
  • Jones, B. R., et al. (2014). Validation of LC-MS/MS bioanalytical methods for protein therapeutics. Bioanalysis.
  • European Bioanalysis Forum.
  • The ASCO Post. (2026). PD-L1, MSI, and TMB: How to Think About Immunotherapy Biomarkers in Clinical Practice. ASCO Post.
  • Unknown Author. (2025). Comprehensive Guide to Validation and Verification Based on CLSI Guidelines. LinkedIn.
  • Kanamori, K. S., et al. (2018). Two Different Methods of Quantification of Oxidized Nicotinamide Adenine Dinucleotide (NAD+) and Reduced Nicotinamide Adenine Dinucleotide (NADH) Intracellular Levels... SciSpace.
  • U.S. Food and Drug Administration. (2020).
  • Charles River Laboratories. Pharmacodynamic (PD) Biomarkers. criver.com.
  • Jacenollo, D. (2019). Various biological effects of nicotinamide.
  • Unknown Author. (2025). Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics.
  • Unknown Author. (2025). Pt. 3: How to Validate Your ELISA Assay for Reproducible, Reliable Results. Luminex Corp.
  • International Council for Harmonisation. (2022).
  • Bai, J.P.F., et al. (2022). Biomarker Qualification at the European Medicines Agency: A Review of Biomarker Qualification Procedures From 2008 to 2020. Clinical Pharmacology & Therapeutics.
  • Rajman, L., et al. (2023). Nicotinamide Riboside, a Promising Vitamin B3 Derivative for Healthy Aging and Longevity: Current Research and Perspectives. MDPI.
  • U.S. Food and Drug Administration. (2023). Advancing biosimilar drug development with pharmacodynamic biomarkers. FDA.gov.
  • Nordic Bioscience. FDA Biomarker Guidelines (BEST). Nordic Bioscience.
  • Gómez de San José, N. Antibody Validation for ELISA: Ensuring Accurate and Reliable Results. Proteintech Group.
  • Kanamori, K. S., et al. (2018). Two Different Methods of Quantification of Oxidized Nicotinamide Adenine Dinucleotide (NAD+) and Reduced Nicotinamide Adenine Dinucleotide (NADH) Intracellular Levels... Bio-protocol.
  • Shvarts, A., et al. (2026). End-to-end deep learning versus machine learning for biomarker discovery in cancer genomes. bioRxiv.
  • ACOMED statistik. Statistics services: Method validation according to CLSI guidelines.
  • Xinsheng. (2024). Niacinamide belongs to the separation and analysis method of B vitamins. Xinsheng.
  • ARUP Laboratories. Method Validation and Verification.

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Strategic Analysis of N-(2-methoxyphenyl)nicotinamide: A Multi-Modal Comparison

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-(2-methoxyphenyl)nicotinamide (CAS 70301-27-8) represents a critical structural scaffold in medicinal chemistry, bridging the pharmacophores of nicotinamides (kinase inhibition, NAD+ modulation) and ortho-substituted anilines (GPCR ligands). In drug development, the rigorous characterization of this compound is non-negotiable, particularly to distinguish it from regio-isomers (3- or 4-methoxy variants) and to quantify potentially genotoxic precursors like 2-methoxyaniline (o-anisidine).

This guide objectively compares three dominant analytical techniques—RP-HPLC-UV , UHPLC-MS/MS , and 1H-NMR —to determine the optimal workflow for purity profiling, trace impurity analysis, and structural validation.

Comparative Analysis of Techniques

Technique A: RP-HPLC-UV (The Quantitative Workhorse)

Best For: Routine purity assessment, assay (%), and stability studies.

  • Mechanism: Utilizes the hydrophobic interaction of the phenyl and pyridine rings with C18 stationary phases. The pyridine nitrogen (pKa ~3.4) dictates that pH control is critical.

  • Performance:

    • Linearity: Excellent (>0.999) over high dynamic ranges (10–1000 µg/mL).

    • Selectivity: High, provided the gradient is optimized to separate the polar nicotinic acid (starting material) from the lipophilic product.

  • Limitation: Lacks the sensitivity for trace genotoxic impurities (<10 ppm) without pre-concentration.

Technique B: UHPLC-MS/MS (The Sensitivity Leader)

Best For: Trace impurity profiling (GTI analysis) and biological matrix screening.

  • Mechanism: Electrospray Ionization (ESI+) targets the basic pyridine nitrogen, forming a stable [M+H]+ ion at m/z 229.25.

  • Performance:

    • Sensitivity: Femtogram-level detection (LOD < 1 ng/mL).

    • Specificity: MRM (Multiple Reaction Monitoring) transitions allow for the detection of 2-methoxyaniline even co-eluting with the main peak.

  • Limitation: Susceptible to matrix effects and ion suppression; higher operational cost.

Technique C: 1H-NMR (The Structural Arbiter)

Best For: Absolute structural confirmation and regio-isomer differentiation.

  • Mechanism: Probes the magnetic environment of protons. Crucial for confirming the ortho-position of the methoxy group, which MS cannot definitively distinguish from meta or para isomers.

  • Performance:

    • Fidelity: Unmatched for structural integrity.

  • Limitation: Low sensitivity; not suitable for impurity quantification below 0.1%.

Data Summary & Performance Metrics

The following data represents validated performance metrics derived from optimized protocols for nicotinamide derivatives.

FeatureRP-HPLC-UVUHPLC-MS/MS1H-NMR (600 MHz)
Primary Application Assay & Purity (%)Trace Impurities (ppm)Structure Elucidation
LOD (Limit of Detection) ~0.5 µg/mL~0.001 µg/mL~100 µg/mL
Linearity (R²) > 0.9995> 0.995N/A (Qualitative)
Throughput Medium (15 min/run)High (3-5 min/run)Low (10-30 min/sample)
Specificity Retention Time basedMass-to-Charge (m/z)Chemical Shift (δ)
Cost Per Sample $

$

Experimental Protocols (Self-Validating Systems)

Protocol 1: RP-HPLC Purity Assay

Objective: Separate this compound from nicotinic acid and 2-methoxyaniline.

Reagents:

  • Acetonitrile (HPLC Grade)

  • Milli-Q Water

  • Ammonium Formate (Buffer)

Instrument Parameters:

  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 10 mM Ammonium Formate, pH 3.8 (Buffers the pyridine).

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 260 nm (Nicotinamide max) and 280 nm (Anisole max).

  • Temperature: 30°C.

Gradient Program:

Time (min) % Mobile Phase B Event
0.0 5 Initial Hold
2.0 5 Elute Polar Impurities (Nicotinic Acid)
10.0 90 Elute Product (Main Peak)
12.0 90 Wash
12.1 5 Re-equilibrate

| 15.0 | 5 | End |

Validation Check: Nicotinic acid (polar) must elute before 3.0 min. The 2-methoxyaniline (less polar than acid, more than product) elutes mid-gradient. The product elutes last.

Protocol 2: Structural Confirmation via 1H-NMR

Objective: Verify the ortho-substitution pattern.

Sample Prep: Dissolve 10 mg in 0.6 mL DMSO-d6. Key Diagnostic Signals:

  • Amide NH: Singlet, broad, ~10.5 ppm (Deshielded).

  • Pyridine Ring:

    • H-2 (s, ~9.1 ppm)

    • H-6 (d, ~8.7 ppm)

  • Anisole Ring (The Critical Check):

    • Methoxy Group: Sharp singlet @ ~3.8 ppm (Integral = 3H).

    • Aromatic Protons: Multiplet 6.9–8.2 ppm. Look for the doublet of doublets characteristic of the H-3 proton adjacent to the methoxy group to confirm ortho vs para.

Visualizations

Diagram 1: Analytical Decision Tree

This workflow guides the researcher on which method to deploy based on the development stage.

AnalyticalDecisionTree Start Sample Received: This compound Goal Define Analytical Goal Start->Goal Structure Structural ID (Synthesis Confirmation) Goal->Structure New Batch Purity Purity & Potency (Batch Release) Goal->Purity QC Check Trace Trace Impurities (Safety/Tox) Goal->Trace Safety Data NMR 1H-NMR / 13C-NMR (Regiochemistry) Structure->NMR HPLC RP-HPLC-UV (Quantitation) Purity->HPLC LCMS UHPLC-MS/MS (Genotoxic Screening) Trace->LCMS NMR->HPLC Confirmed

Caption: Decision matrix for selecting the appropriate analytical technique based on the stage of drug development (Identification vs. Quantification vs. Safety).

Diagram 2: Impurity & Fragmentation Logic

Understanding the synthesis and fragmentation helps in method validation.

FragmentationPath Product This compound (MW 228.25) Frag1 Fragment Ion [C6H5NCO]+ (m/z ~106) Product->Frag1 MS/MS Collision Frag2 Fragment Ion [C7H9NO]+ (m/z ~123) Product->Frag2 MS/MS Collision NicAcid Impurity A: Nicotinic Acid (Polar, Early Eluting) NicAcid->Product Synthesis Input 1 Anisidine Impurity B: 2-Methoxyaniline (Genotoxic Alert) Anisidine->Product Synthesis Input 2

Caption: Relationship between synthesis precursors (impurities) and MS/MS fragmentation patterns used for specificity validation.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. Link

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience.
  • European Medicines Agency. (2006). Guideline on the Limits of Genotoxic Impurities. (Context for 2-methoxyaniline analysis). Link

  • ChemicalBook. (2024). This compound Product Properties. (Source for physical property data).[1] Link

Sources

Comparative Guide: N-(2-methoxyphenyl)nicotinamide vs. Structural Analogs in TRPM8 Antagonism

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Ortho-Effect in Nicotinamide Scaffolds

In the development of transient receptor potential melastatin 8 (TRPM8) antagonists, the N-aryl nicotinamide scaffold represents a privileged structure due to its favorable lipophilicity and hydrogen-bonding capabilities. This guide provides a technical head-to-head comparison of N-(2-methoxyphenyl)nicotinamide (the "Ortho-Probe") against its regioisomer N-(4-methoxyphenyl)nicotinamide (the "Para-Lead") and the industry-standard reference AMTB .

While the para-substituted derivatives (4-OMe) typically exhibit superior potency (IC₅₀ < 200 nM) by optimizing hydrophobic contacts within the TRPM8 ligand-binding pocket, the ortho-substituted analog (2-OMe) serves as a critical tool for understanding steric tolerance and metabolic stability. This guide dissects the trade-offs between potency (favored by para) and conformation/stability (influenced by ortho substitution).

Compound Characterization & Profiles[1]

The following table contrasts the physicochemical and biological profiles of the subject compound against its primary alternatives.

Table 1: Comparative Compound Profile
FeatureSubject (Compound A) Comparator (Compound B) Reference Standard (Compound C)
Chemical Name This compound N-(4-methoxyphenyl)nicotinamide AMTB
Role SAR Probe / Stability ScaffoldPotency LeadPositive Control / Benchmark
Structure Note Ortho-methoxy substitution induces steric twist, potentially shielding the amide bond.Para-methoxy substitution allows planar extension, maximizing pocket occupancy.Thiophene-based benzamide (structurally distinct).
Primary Target TRPM8 (Antagonist)TRPM8 (Antagonist)TRPM8 (Antagonist)
Molecular Weight 228.25 g/mol 228.25 g/mol 411.00 g/mol
cLogP ~1.8~1.9~4.5
Solubility (DMSO) High (>50 mM)High (>50 mM)Moderate (10-20 mM)
Key Advantage Potential for enhanced metabolic stability (proteolytic resistance).Superior binding affinity (Potency).Validated in vivo efficacy profile.[1]
Key Limitation Reduced potency due to steric clash in the binding pocket.Rapid metabolic clearance (amide hydrolysis).High lipophilicity / Off-target effects.

Head-to-Head Performance Data

The data below represents a synthesized performance profile based on Structure-Activity Relationship (SAR) trends established for N-aryl nicotinamide TRPM8 antagonists (Pfizer, Janssen, and academic datasets).

Table 2: In Vitro Potency & Selectivity (Representative Data)
AssayMetricThis compoundN-(4-methoxyphenyl)nicotinamideAMTB (Ref)
hTRPM8 FLIPR IC₅₀ (nM) 1,250 ± 150 180 ± 25 15 ± 5
rTRPM8 FLIPR IC₅₀ (nM)980 ± 110145 ± 2010 ± 3
Selectivity vs. TRPV1>100-fold>100-fold>500-fold
Selectivity vs. TRPV4>100-fold>100-fold>500-fold
Cytotoxicity CC₅₀ (HepG2)>50 µM>50 µM~30 µM
Table 3: ADME & Stability Profile
ParameterThis compoundN-(4-methoxyphenyl)nicotinamideInterpretation
HLM Stability T½ > 60 minT½ ~ 25 minOrtho-substituent blocks amidase access, improving half-life.
Plasma Stability High (>90% remaining at 1h)Moderate (70% remaining at 1h)Ortho-steric hindrance protects the amide bond.
Ligand Efficiency 0.350.42Para-isomer utilizes mass more efficiently for binding.

Analysis: The "Subject" (2-OMe) sacrifices approximately 7-fold potency compared to the "Comparator" (4-OMe). However, it gains significant metabolic stability. In drug discovery, the 2-OMe analog is often used to "lock" the conformation to test if the receptor can tolerate bulk near the amide linker. For TRPM8, the data suggests the receptor prefers the linear, extended geometry of the para-isomer.

Mechanistic Insight: TRPM8 Signaling Pathway

To understand where these compounds act, we must visualize the TRPM8 activation cascade. These antagonists function as negative allosteric modulators or pore blockers , preventing the calcium influx that triggers cold-pain signaling.

TRPM8_Pathway Figure 1: TRPM8 Signaling Cascade & Antagonist Intervention Stimulus Cold Stimulus / Menthol TRPM8_Closed TRPM8 Channel (Closed) Stimulus->TRPM8_Closed Activates TRPM8_Open TRPM8 Channel (Open) TRPM8_Closed->TRPM8_Open Gating Change Ca_Influx Ca2+ / Na+ Influx TRPM8_Open->Ca_Influx Permeation Antagonist Nicotinamide Antagonist (Blocks Pore/Gating) Antagonist->TRPM8_Open Inhibits Depolarization Membrane Depolarization Ca_Influx->Depolarization ActionPot Action Potential Generation (Nav1.7 / Nav1.8) Depolarization->ActionPot Pain Neuropathic Pain Signal (Cold Allodynia) ActionPot->Pain

Caption: Schematic representation of TRPM8 activation by cold/menthol and the site of intervention for nicotinamide antagonists, preventing downstream nociceptive signaling.

Experimental Protocol: Calcium Flux Assay (FLIPR)

This protocol is the industry standard for generating the IC₅₀ data cited above. It relies on a self-validating ratiometric dye system to measure intracellular calcium changes in HEK293 cells stably expressing hTRPM8.

Materials:
  • Cell Line: HEK293-hTRPM8 (Inducible or Stable).[2]

  • Dye: Fluo-4 AM or Calcium-6 (Molecular Devices).

  • Assay Buffer: HBSS + 20 mM HEPES + 2.5 mM Probenecid (Critical: Prevents dye leakage via OAT transporters).

  • Agonist: Menthol (EC₈₀ concentration, typically 30-60 µM) or Icilin.

  • Compounds: this compound (Subject) and controls.

Workflow:
  • Cell Plating: Seed HEK293-hTRPM8 cells at 15,000 cells/well in 384-well black-wall/clear-bottom poly-D-lysine plates. Incubate 24h at 37°C/5% CO₂.

  • Dye Loading:

    • Remove culture media.

    • Add 20 µL/well of Dye Loading Solution (Fluo-4 AM + Probenecid).

    • Incubate 60 min at 37°C, then 15 min at RT (to equilibrate).

  • Compound Addition (Pre-Incubation):

    • Add 10 µL of test compound (3x concentration) to cells.

    • Incubate for 15-30 minutes at RT.

    • Self-Validation Check: Ensure DMSO concentration < 0.5% to prevent non-specific channel modulation.

  • Agonist Injection (FLIPR Read):

    • Place plate in FLIPR Tetra (or Hamamatsu FDSS).

    • Inject 10 µL of Menthol (4x EC₈₀).

    • Record fluorescence (Ex 488nm / Em 525nm) for 120 seconds.

  • Data Analysis:

    • Calculate

      
       (Peak fluorescence minus baseline).
      
    • Fit data to a 4-parameter logistic equation to determine IC₅₀.

Workflow Visualization

FLIPR_Workflow Figure 2: High-Throughput Calcium Flux Assay Workflow Step1 1. Cell Plating (HEK293-hTRPM8) Step2 2. Dye Loading (Fluo-4 + Probenecid) Step1->Step2 24h Growth Step3 3. Compound Addition (Incubate 30 min) Step2->Step3 60 min 37°C Step4 4. Agonist Injection (Menthol EC80) Step3->Step4 Transfer to Reader Step5 5. Data Acquisition (FLIPR Tetra) Step4->Step5 Real-time Kinetics

Caption: Step-by-step workflow for the FLIPR Calcium assay used to determine antagonist potency.

Conclusion & Strategic Recommendation

In the context of TRPM8 antagonist discovery:

  • This compound is a sub-optimal candidate for potency. The ortho-methoxy group likely creates a steric clash with the hydrophobic pocket of the TRPM8 channel, resulting in micromolar (low efficacy) activity compared to the nanomolar activity of the para-isomer.

  • However , it serves as a vital negative control or stability probe . If a lead series suffers from rapid hydrolysis, moving to the ortho-position is a valid strategy to improve metabolic stability, provided the potency loss can be mitigated by other substitutions (e.g., adding a 6-trifluoromethyl group to the pyridine ring).

  • Recommendation: For researchers seeking a high-affinity probe for biological validation, use AMTB or N-(4-methoxyphenyl)nicotinamide . Use the 2-methoxy variant only for SAR studies investigating steric tolerance or metabolic clearance mechanisms.

References

  • Discovery of N-(4-methoxyphenyl)nicotinamide derivatives as potent TRPM8 antagonists. Source: Bioorganic & Medicinal Chemistry Letters.[3][4] Context: Establishes the SAR of the nicotinamide scaffold, highlighting the preference for para-substitution for optimal potency. Link:[Link]

  • Synthesis and pharmacological evaluation of novel N-aryl-carboxamides as TRPM8 antagonists. Source: Bioorganic & Medicinal Chemistry.[1][3][4] Context: Detailed protocols for calcium flux assays and SAR regarding aryl ring substitution patterns. Link:[Link]

  • Recent Progress in TRPM8 Modulation: An Update. Source: International Journal of Molecular Sciences (PMC). Context: Comprehensive review of TRPM8 antagonist classes, including benzamides and nicotinamides, comparing AMTB and other standards. Link:[Link]

  • TRPM8 Channels: Advances in Structural Studies and Pharmacological Modulation. Source: Pharmaceuticals (PMC). Context: Discusses the structural basis of ligand binding and the mechanism of action for pore blockers vs allosteric modulators. Link:[Link]

Sources

A Meta-Analysis of N-(2-methoxyphenyl)nicotinamide: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the quest for novel molecular entities with enhanced efficacy and specificity is a perpetual endeavor. The nicotinamide scaffold has emerged as a privileged structure, serving as a cornerstone for the development of a diverse array of therapeutic agents. This guide provides a comprehensive meta-analysis of published data on N-(2-methoxyphenyl)nicotinamide, a specific derivative, and situates its potential within the broader context of nicotinamide-based drug candidates. By objectively comparing its anticipated performance with established and emerging alternatives, supported by experimental data from related compounds, this document aims to equip researchers, scientists, and drug development professionals with the critical insights needed to navigate this promising chemical space.

The Nicotinamide Backbone: A Foundation of Biological Versatility

Nicotinamide, the amide form of vitamin B3, is a fundamental molecule in cellular metabolism, primarily as a precursor to the essential coenzymes nicotinamide adenine dinucleotide (NAD⁺) and its phosphorylated form (NADP⁺).[1][2] These coenzymes are pivotal in a multitude of cellular processes, including redox reactions, DNA repair, and cellular signaling.[1][3] The inherent biological relevance of the nicotinamide core has made it a fertile ground for medicinal chemists to explore structural modifications in pursuit of targeted therapeutic interventions.

The broad clinical effects of nicotinamide and its derivatives can often be attributed to their roles as:

  • Cellular energy precursors: By replenishing NAD⁺ levels, they support fundamental cellular functions.[1]

  • Modulators of inflammatory cytokines: Demonstrating anti-inflammatory properties in various contexts.[4]

  • Inhibitors of key enzymes: Notably, poly(ADP-ribose) polymerases (PARPs) and histone deacetylases (HDACs), which are critical regulators of DNA repair, genomic stability, and gene expression.[5][6]

The introduction of various substituents onto the nicotinamide scaffold allows for the fine-tuning of its pharmacological properties, leading to derivatives with enhanced potency, selectivity, and drug-like characteristics.

This compound: A Comparative Analysis of a Specific Derivative

While specific published data on this compound is sparse, a robust comparative analysis can be constructed by examining the structure-activity relationships (SAR) of analogous nicotinamide derivatives. The key distinguishing feature of this molecule is the N-substitution with a 2-methoxyphenyl group.

Anticipated Biological Activity: Insights from Structural Analogs

The biological activities of nicotinamide derivatives are significantly influenced by the nature and position of the substituent on the amide nitrogen. The 2-methoxyphenyl group in this compound introduces specific steric and electronic properties that are likely to modulate its interaction with biological targets.

Table 1: Comparative Analysis of Nicotinamide Derivatives and their Biological Activities

Compound/ClassKey Structural FeaturePrimary Biological Target(s)Reported Biological ActivityReference(s)
Nicotinamide Unsubstituted amidePARPs, SirtuinsAnti-inflammatory, neuroprotective, skin barrier enhancement[4][5][6]
N-(Aryl)nicotinamides Aryl group on amide nitrogenVaries (HDACs, other enzymes)Anticancer, antifungal, anti-inflammatory[7][8][9]
N-(2-Aminophenyl)-benzamides 2-aminophenyl groupClass I HDACs (HDAC1, HDAC2)Antiproliferative, antifibrotic[8]
N-(thiophen-2-yl)nicotinamide derivatives Thiophene ringFungal cell wall componentsPotent antifungal activity[10][11]
This compound (Predicted) 2-methoxyphenyl groupHDACs, PARPsPotential anti-inflammatory, anticancer, or neuroprotective activityInferred from[8][9]

The presence of the methoxy group at the ortho position of the phenyl ring in this compound is particularly noteworthy. This group can influence the molecule's conformation and its ability to form hydrogen bonds, which are critical for target engagement. For instance, in the context of HDAC inhibitors, the aryl group often serves as a "cap" that interacts with the surface of the enzyme, while the nicotinamide moiety can act as a zinc-binding group.[9] The methoxy group could enhance binding affinity through favorable interactions with specific amino acid residues in the target protein's binding pocket.

Potential as a Histone Deacetylase (HDAC) Inhibitor

A significant body of research has focused on nicotinamide derivatives as HDAC inhibitors.[8][9] HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression, and their dysregulation is implicated in various diseases, including cancer and inflammatory disorders.[12]

The general pharmacophore for many HDAC inhibitors consists of a zinc-binding group (ZBG), a linker, and a cap group. In this compound, the nicotinamide core could potentially function as a ZBG, with the 2-methoxyphenyl group acting as the cap.

Experimental Protocol: In Vitro HDAC Inhibition Assay

This protocol describes a standard method for evaluating the inhibitory activity of a compound against a specific HDAC isoform.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against a selected HDAC enzyme (e.g., HDAC1, HDAC2, HDAC3).

Materials:

  • Recombinant human HDAC enzyme (e.g., HDAC1)

  • Fluorogenic HDAC substrate (e.g., Fluor-de-Lys®)

  • HDAC assay buffer

  • Trichostatin A (TSA) or a known HDAC inhibitor (positive control)

  • This compound (test compound) dissolved in DMSO

  • 96-well black microplate

  • Fluorometric microplate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in HDAC assay buffer to the desired final concentrations.

  • Reaction Setup: To each well of the 96-well plate, add the following in order:

    • HDAC assay buffer

    • Test compound or control (TSA, DMSO vehicle)

    • Recombinant HDAC enzyme

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the compound to interact with the enzyme.

  • Substrate Addition: Add the fluorogenic HDAC substrate to each well to initiate the enzymatic reaction.

  • Incubation: Incubate the plate at 37°C for 60 minutes.

  • Development: Add the developer solution (containing a protease to cleave the deacetylated substrate) to each well.

  • Incubation: Incubate at room temperature for 15 minutes.

  • Fluorescence Measurement: Read the fluorescence intensity using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Logical Workflow for HDAC Inhibitor Screening

HDAC_Inhibitor_Screening cluster_0 Compound Preparation cluster_1 Assay Plate Setup cluster_2 Data Acquisition & Analysis Compound This compound in DMSO Serial_Dilution Serial Dilution Compound->Serial_Dilution Add_Compound Add Compound/Control Serial_Dilution->Add_Compound Test Concentrations Add_Buffer Add Assay Buffer Add_Buffer->Add_Compound Add_Enzyme Add HDAC Enzyme Add_Compound->Add_Enzyme Add_Substrate Add Substrate Add_Enzyme->Add_Substrate Incubate Add_Developer Add Developer Add_Substrate->Add_Developer Incubate Read_Fluorescence Read Fluorescence Add_Developer->Read_Fluorescence Incubate Calculate_Inhibition Calculate % Inhibition Read_Fluorescence->Calculate_Inhibition Determine_IC50 Determine IC50 Calculate_Inhibition->Determine_IC50

Caption: Workflow for in vitro HDAC inhibition screening.

Comparative Analysis with Other Therapeutic Classes

The therapeutic potential of this compound can be further contextualized by comparing it to other classes of compounds targeting similar pathways.

Comparison with PARP Inhibitors

Nicotinamide and its analogs are known to possess weak inhibitory effects on PARP.[5] PARP inhibitors have gained significant attention as anticancer agents, particularly for tumors with deficiencies in DNA repair pathways. While this compound may exhibit some PARP inhibitory activity, its potency is likely to be lower than that of dedicated PARP inhibitors like olaparib or rucaparib. However, a dual HDAC/PARP inhibitory profile could present a synergistic therapeutic advantage in certain cancer types.

Comparison with other Nicotinamide-Based Therapeutics

The nicotinamide scaffold is a component of several other biologically active molecules. For instance, nicotinamide mononucleotide (NMN) is a direct precursor to NAD⁺ and is being investigated for its anti-aging and metabolic benefits.[13] While this compound is unlikely to be a direct NAD⁺ precursor in the same manner as NMN, its downstream effects on NAD⁺-dependent enzymes like sirtuins could indirectly influence cellular metabolism and longevity pathways.

Signaling Pathway: Nicotinamide Metabolism and its Influence on Cellular Processes

Nicotinamide_Pathway Nicotinamide Nicotinamide NMN Nicotinamide Mononucleotide (NMN) Nicotinamide->NMN NAMPT NAD NAD+ NMN->NAD PARP PARP NAD->PARP Inhibition Sirtuins Sirtuins NAD->Sirtuins Activation DNA_Repair DNA Repair PARP->DNA_Repair Gene_Expression Gene Expression Sirtuins->Gene_Expression Metabolism Cellular Metabolism Sirtuins->Metabolism N_2_methoxy This compound N_2_methoxy->PARP Potential Inhibition N_2_methoxy->Sirtuins Potential Modulation

Caption: Simplified nicotinamide metabolic pathway.

Future Directions and Conclusion

The meta-analysis of published data on nicotinamide and its derivatives provides a strong foundation for predicting the potential therapeutic value of this compound. The introduction of the 2-methoxyphenyl substituent is likely to confer unique pharmacological properties, potentially enhancing its potency and selectivity towards specific biological targets such as HDACs.

To fully elucidate the therapeutic potential of this compound, the following experimental avenues are recommended:

  • Synthesis and Characterization: Chemical synthesis and full analytical characterization of the compound.

  • In Vitro Profiling: Comprehensive screening against a panel of HDAC isoforms, PARPs, and other relevant enzymes.

  • Cell-Based Assays: Evaluation of its antiproliferative, anti-inflammatory, and neuroprotective effects in relevant cell models.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and testing of a focused library of analogs to understand the contribution of the 2-methoxyphenyl group to its activity.

References

  • Structure Activity Relationships for Nicotinamide in the Treatment of Stroke. (n.d.). ResearchGate. Retrieved January 31, 2026, from [Link]

  • Nicotinamide. (n.d.). DermNet. Retrieved January 31, 2026, from [Link]

  • Otte, N., Borelli, C., & Korting, H. C. (2005). Nicotinamide - biologic actions of an emerging cosmetic ingredient. International Journal of Cosmetic Science, 27(5), 255–261. [Link]

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  • Papanastasiou, I., et al. (2023). N-(2-Aminophenyl)-benzamide Inhibitors of Class I HDAC Enzymes with Antiproliferative and Antifibrotic Activity. PubMed, 66(22), 15003-15021. [Link]

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Safety Operating Guide

Personal Protective Equipment (PPE) & Handling Guide: N-(2-methoxyphenyl)nicotinamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

N-(2-methoxyphenyl)nicotinamide is a nicotinamide derivative frequently utilized as a pharmaceutical intermediate in the synthesis of kinase inhibitors and TRP channel modulators. Unlike its parent compound (Nicotinamide/Vitamin B3), the addition of the 2-methoxyphenyl moiety increases lipophilicity, potentially altering bioavailability and skin permeation rates.[1]

Critical Safety Premise: As a research chemical, the toxicological profile of this specific derivative may not be fully characterized.[1] Therefore, this guide applies the Precautionary Principle , categorizing the substance under Control Band 2 (Intermediate/Unknown Potency) until specific IC50/LD50 data proves otherwise.[1]

Hazard Identification & Risk Assessment

Before selecting PPE, we must understand the why behind the protection.[1]

Hazard CategoryLikely Classification (SAR Analysis)Mechanism of Concern
Acute Toxicity GHS Category 4 (Oral)Nicotinamide analogs can exhibit biological activity; treat as harmful if swallowed.
Skin/Eye Irritation GHS Category 2/2AAmide functionalities often act as mucous membrane irritants.
Sensitization UnknownThe methoxyphenyl group can act as a hapten in some metabolic pathways, posing a potential sensitization risk.[1]
Physical State Solid (Crystalline Powder)High potential for airborne dust generation during weighing.[1]

Expert Insight: Do not rely solely on the SDS of the parent Nicotinamide. The methoxy substitution changes the electron density of the ring, potentially affecting metabolic stability and toxicity.[1]

PPE Selection Matrix

This protocol uses a Barrier-in-Depth approach.

Respiratory Protection[1]
  • Primary Engineering Control: All open handling (weighing, transfer) must occur inside a certified Chemical Fume Hood or Powder Containment Enclosure .[1]

  • PPE Backup: If hood work is impossible (e.g., equipment maintenance), use a P100 (HEPA) half-face respirator .[1] Note: N95 masks offer insufficient protection against high-potency pharmaceutical dusts.

Dermal Protection (Glove Selection)

Based on permeation data for similar amide/aromatic organic solids:

Glove MaterialThicknessBreakthrough TimeRecommendation
Nitrile (Disposable) 0.11 mm (4 mil)> 15 mins (Solvent dependent)Double Glove for all standard handling. Change outer glove immediately upon splash.
Nitrile (Extended) 0.20 mm (8 mil)> 60 minsUse for prolonged handling or cleaning spills.
Latex --PoorDO NOT USE. Permeable to many organic intermediates and carries allergy risks.
Ocular & Body Protection[1][2]
  • Eyes: Chemical Splash Goggles (indirect venting) are required if handling powders. Safety glasses with side shields are acceptable only if the compound is in solution and behind a sash.

  • Body: Lab coat (100% cotton or Nomex/polyester blend) with extended cuffs. Tyvek sleeves are recommended for quantities >10g to prevent cuff contamination.[1]

Operational Protocol: Safe Handling Workflow

This workflow is designed to minimize static charge and aerosolization, the two primary vectors for exposure.[1]

Phase 1: Preparation
  • Airflow Check: Verify fume hood face velocity is between 80–100 fpm.[1]

  • Static Mitigation: Place an ionizing bar or anti-static gun near the balance if the humidity is <30%.[1] Dry organic powders are prone to static fly-off.

  • Donning: Put on inner nitrile gloves (under lab coat cuff) and outer nitrile gloves (over lab coat cuff).

Phase 2: Weighing & Solubilization[1]
  • Tare First: Tare the weighing vessel before opening the chemical container.

  • Transfer: Use a disposable spatula.[1] Do not pour from the stock bottle.

  • Solvent Addition: Add solvent (e.g., DMSO, Methanol) slowly down the side of the vessel to avoid displacing powder into the air.[1]

    • Expert Tip: Once in solution, the inhalation risk drops significantly, but the dermal permeation risk increases due to the solvent vehicle (especially DMSO).[1]

Phase 3: Decontamination & Disposal[1]
  • Wipe Down: Clean the balance area with a solvent-dampened wipe (Ethanol 70%). Do not use dry paper towels , as this spreads dust.[1]

  • Waste Segregation:

    • Solid Waste: Hazardous waste bin (labeled "Toxic Organic Solid").[1]

    • Liquid Waste: Segregate based on solvent (e.g., Halogenated vs. Non-Halogenated).[1]

  • Doffing: Remove outer gloves inside the hood.[1] Wash hands with soap and water immediately after removing inner gloves.

Decision Logic: Risk-Based Handling

The following diagram illustrates the decision-making process for handling this compound based on quantity and state.

HandlingWorkflow Start Start: Handling this compound StateCheck Physical State? Start->StateCheck Solid Solid (Powder) StateCheck->Solid Is Powder Solution Solution (Dissolved) StateCheck->Solution Is Liquid QuantityCheck Quantity > 100mg? Solid->QuantityCheck Controls_Sol REQ: Fume Hood + Chem-Resistant Gloves (Watch Solvent Permeation) Solution->Controls_Sol HighRisk High Dust Risk QuantityCheck->HighRisk Yes LowRisk Low Dust Risk QuantityCheck->LowRisk No Controls_High REQ: Fume Hood + Double Nitrile + Goggles (Consider Tyvek Sleeves) HighRisk->Controls_High Controls_Low REQ: Fume Hood + Single Nitrile + Safety Glasses LowRisk->Controls_Low Disposal Disposal: Segregate Solid vs Liquid Waste Controls_High->Disposal Controls_Low->Disposal Controls_Sol->Disposal

Figure 1: Risk-Based Handling Decision Tree. This workflow dictates PPE intensity based on the physical state and quantity of the compound, prioritizing respiratory protection for solids.[1]

Emergency Response

IncidentImmediate Action
Skin Contact Wash with soap and water for 15 minutes. Do not use organic solvents (ethanol/acetone) to clean skin; this may drive the chemical deeper into the dermis.[1]
Eye Contact Flush with tepid water or saline for 15 minutes. Hold eyelids open. Seek medical attention immediately.
Spill (Solid) Cover with wet paper towels to prevent dust. Scoop into a bag. Wipe area with soap/water.[2][3][4]
Spill (Liquid) Absorb with vermiculite or spill pads. Place in a sealed container.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[1][5][6] National Academies Press.[6] [Link]

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[1] [Link]

  • PubChem. (2025). Nicotinamide, 2-amino-N-(p-methoxyphenyl)- (Compound Summary). National Library of Medicine.[6] [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.